molecular formula C11H7F3O2S B128719 Methyl 5-(trifluoromethyl)-1-benzothiophene-2-carboxylate CAS No. 146137-92-0

Methyl 5-(trifluoromethyl)-1-benzothiophene-2-carboxylate

Cat. No.: B128719
CAS No.: 146137-92-0
M. Wt: 260.23 g/mol
InChI Key: JWHOGTDVUZFYNO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 5-(trifluoromethyl)-1-benzothiophene-2-carboxylate is a useful research compound. Its molecular formula is C11H7F3O2S and its molecular weight is 260.23 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

methyl 5-(trifluoromethyl)-1-benzothiophene-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H7F3O2S/c1-16-10(15)9-5-6-4-7(11(12,13)14)2-3-8(6)17-9/h2-5H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JWHOGTDVUZFYNO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC2=C(S1)C=CC(=C2)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H7F3O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10363133
Record name Methyl 5-(trifluoromethyl)-1-benzothiophene-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10363133
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

260.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

146137-92-0
Record name Methyl 5-(trifluoromethyl)-1-benzothiophene-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10363133
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-Trifluoromethyl-benzo[b]thiophene-2-carboxylic acid methyl ester
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-Depth Technical Guide to Methyl 5-(trifluoromethyl)-1-benzothiophene-2-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: A Versatile Building Block in Modern Chemistry

Methyl 5-(trifluoromethyl)-1-benzothiophene-2-carboxylate, with the Chemical Abstracts Service (CAS) number 146137-92-0 , is a fluorinated heterocyclic compound that has garnered significant attention in various fields of chemical research, particularly in pharmaceutical development and materials science.[1][2] Its unique molecular architecture, featuring a benzothiophene core, a trifluoromethyl group at the 5-position, and a methyl ester at the 2-position, imparts a distinct combination of chemical stability, lipophilicity, and reactivity.[2] These characteristics make it a valuable intermediate for the synthesis of complex molecules with desired biological activities and material properties.

The trifluoromethyl group is a key pharmacophore in medicinal chemistry, known to enhance metabolic stability, binding affinity, and cell membrane permeability of drug candidates.[3][4] The benzothiophene scaffold is also a privileged structure in drug discovery, present in a number of approved therapeutic agents. The strategic placement of these functionalities in this compound makes it a sought-after precursor for novel therapeutic agents and advanced materials.[2][5]

This technical guide provides a comprehensive overview of this compound, including its physicochemical properties, a detailed synthetic protocol, and its diverse applications, with a focus on its role in drug discovery.

Physicochemical Properties

A thorough understanding of the physicochemical properties of a compound is fundamental to its application in research and development. The key properties of this compound are summarized in the table below.

PropertyValueReference
CAS Number 146137-92-0[1][2][6]
Molecular Formula C₁₁H₇F₃O₂S[2]
Molecular Weight 260.23 g/mol [2]
Appearance Yellow solid[2]
Purity ≥ 96%[2]
IUPAC Name This compound[1]
SMILES COC(=O)C1=CC2=C(S1)C=CC(=C2)C(F)(F)F[1]
InChI Key JWHOGTDVUZFYNO-UHFFFAOYSA-N[1]
Storage Store at 0-8 °C[2]

Synthesis and Mechanistic Insights

The synthesis of this compound typically involves a multi-step sequence. While specific proprietary methods may exist, a general and illustrative synthetic approach is outlined below. This protocol is designed to provide a clear and reproducible procedure for laboratory-scale synthesis.

Illustrative Synthetic Workflow

The following diagram outlines a potential synthetic route to this compound, highlighting the key transformations.

Synthesis_Workflow cluster_0 Starting Materials cluster_1 Key Intermediates & Reactions cluster_2 Final Product 4-bromobenzotrifluoride 4-bromobenzotrifluoride nucleophilic_substitution Nucleophilic Aromatic Substitution (SNAr) 4-bromobenzotrifluoride->nucleophilic_substitution methyl_thioglycolate Methyl thioglycolate methyl_thioglycolate->nucleophilic_substitution intermediate_thioether Intermediate Thioether nucleophilic_substitution->intermediate_thioether Formation of C-S bond cyclization Intramolecular Cyclization (e.g., Friedel-Crafts type) intermediate_thioether->cyclization final_product Methyl 5-(trifluoromethyl)-1- benzothiophene-2-carboxylate cyclization->final_product Ring formation Drug_Discovery_Workflow start Methyl 5-(trifluoromethyl)-1- benzothiophene-2-carboxylate synthesis Chemical Modification (e.g., Amidation, Reduction) start->synthesis library Compound Library Generation synthesis->library screening High-Throughput Screening (HTS) library->screening hit Hit Identification screening->hit lead_opt Lead Optimization (SAR Studies) hit->lead_opt candidate Preclinical Candidate lead_opt->candidate

References

Methyl 5-(trifluoromethyl)-1-benzothiophene-2-carboxylate physical properties

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Physicochemical Characterization of Methyl 5-(trifluoromethyl)-1-benzothiophene-2-carboxylate

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

This compound is a heterocyclic compound of significant interest in medicinal chemistry and materials science, primarily serving as a versatile intermediate in the synthesis of novel therapeutic agents and functional materials.[1][2] The incorporation of a trifluoromethyl group can enhance chemical stability, lipophilicity, and metabolic resistance, making this scaffold attractive for drug discovery programs.[3][4]

Despite its importance, a comprehensive, publicly available dataset of its physical properties is notably scarce. Most available information is limited to supplier catalogs and computational predictions. This guide addresses this gap by consolidating the known data and, more critically, providing a series of detailed, authoritative protocols for the experimental determination of its core physical properties. Acting as a Senior Application Scientist, this document provides not just the methods, but the scientific rationale behind them, empowering researchers to generate a complete and reliable physicochemical profile essential for downstream applications.

Compound Identity and Known Properties

The foundational data for this compound is summarized below. It is critical to note that beyond basic identifiers, most thermal properties are either from single supplier reports or are computational estimates requiring experimental verification.

PropertyValueSource
CAS Number 146137-92-0[2][5]
Molecular Formula C₁₁H₇F₃O₂S[2]
Molecular Weight 260.23 g/mol [2]
Appearance White to yellow solid[2][6]
Melting Point 123-124 °C[6]
Boiling Point 312.4 ± 37.0 °CPredicted[6]
Density 1.410 ± 0.06 g/cm³Predicted[6]
Storage Conditions 2-8 °C[6]

Experimental Determination of Thermal Properties

Thermal properties are fundamental indicators of a compound's purity and stability. The predicted high boiling point suggests that measurements must be approached carefully to avoid thermal decomposition.

Melting Point Determination

The melting point is a rapid and essential test for the purity of a crystalline solid. A sharp melting range (typically <1°C) is characteristic of a pure compound, whereas impurities will depress and broaden the melting range.[7]

  • Sample Preparation: Place a small amount of finely powdered this compound onto a clean, dry surface. Gently tap the open end of a glass capillary tube into the powder to collect a small amount of sample.[7][8]

  • Packing: Tap the sealed end of the capillary on a hard surface to pack the sample down into a compact column of 1-2 mm in height.[8][9]

  • Measurement (Initial): Place the capillary into a melting point apparatus. Heat rapidly (e.g., 10-15 °C/min) to determine an approximate melting point.[8]

  • Measurement (Accurate): Allow the apparatus to cool. Using a fresh sample, heat rapidly to within 15-20 °C of the approximate melting point. Then, decrease the heating rate to 1-2 °C/min.[8]

  • Data Recording: Record the temperature at which the first drop of liquid appears (T₁) and the temperature at which the entire sample becomes a clear liquid (T₂). The melting point range is T₁ - T₂.[9][10] For a pure compound, this range should be narrow.

Melting_Point_Workflow cluster_prep Sample Preparation cluster_measurement Measurement cluster_data Data Recording P1 Grind Sample to Fine Powder P2 Load into Capillary Tube (1-2 mm) P1->P2 M1 Rapid Scan (10-15°C/min) to find approximate MP P2->M1 M2 Slow Scan (1-2°C/min) near approximate MP M1->M2 D1 Record T1 (First liquid appears) M2->D1 D2 Record T2 (All solid melts) D1->D2 D3 Report Melting Range (T1 - T2) D2->D3

Workflow for Melting Point Determination
Boiling Point Determination

Directly heating the compound to its predicted boiling point of ~312 °C at atmospheric pressure risks decomposition. Therefore, the boiling point must be determined under reduced pressure, where boiling occurs at a much lower temperature.[11] The micro-boiling point method is ideal for this purpose as it requires a minimal amount of substance.

  • Setup: Place a few drops of the compound into a small fusion tube. Place a capillary tube (sealed at one end) into the fusion tube with the open end submerged in the liquid.[12]

  • Apparatus Assembly: Attach the fusion tube to a thermometer and place it in a heating apparatus (e.g., Thiele tube or aluminum block) connected to a vacuum source.[11]

  • Evacuation: Reduce the pressure in the system to a known, stable value (e.g., 10 mmHg).

  • Heating: Heat the apparatus slowly and uniformly.[12]

  • Observation: As the liquid heats, trapped air will exit the inverted capillary as a slow stream of bubbles. Upon reaching the boiling point at that pressure, a rapid and continuous stream of bubbles will emerge.[12] Note this temperature.

  • Confirmation: Remove the heat source. The bubbling will cease, and as the liquid cools slightly, it will be drawn back into the capillary tube. The temperature at which the liquid enters the capillary is the boiling point at the recorded pressure.

  • Normalization: Use a pressure-temperature nomograph to correlate the experimentally determined boiling point at reduced pressure to the normal boiling point at 760 mmHg.

Boiling_Point_Workflow cluster_setup Apparatus Setup cluster_measurement Measurement cluster_analysis Analysis S1 Add Sample to Fusion Tube S2 Insert Inverted Capillary S1->S2 S3 Connect to Vacuum & Manometer S2->S3 M1 Reduce & Stabilize Pressure S3->M1 M2 Heat Slowly M1->M2 M3 Observe Rapid Bubble Stream (Record Temperature) M2->M3 A1 Correlate BP and Pressure M3->A1 A2 Use Nomograph to find Normal Boiling Point (760 mmHg) A1->A2

Workflow for Micro-Boiling Point Determination

Solubility Profiling for Drug Development

Solubility is a critical parameter in drug development, influencing bioavailability, formulation, and administration routes.[13] A comprehensive profile across aqueous and organic solvents is essential.

Qualitative Solubility Assessment

A preliminary screen provides rapid classification of the compound's solubility.

  • Setup: In separate small test tubes, add ~25 mg of the compound.[14]

  • Solvent Addition: To each tube, add 0.75 mL of a different solvent (e.g., Water, Phosphate-Buffered Saline (PBS), Ethanol, DMSO) in small portions.[14]

  • Observation: After each addition, shake the tube vigorously. Visually classify the compound as "soluble," "partially soluble," or "insoluble" in each solvent.[14]

Quantitative Solubility Determination (Shake-Flask Method)

The shake-flask method is the gold standard for determining equilibrium thermodynamic solubility.[15][16] It measures the concentration of a saturated solution in equilibrium with excess solid.

  • Preparation: Add an excess amount of the solid compound to a sealed vial containing a known volume of the chosen solvent (e.g., PBS pH 7.4).[15] The excess solid ensures that equilibrium is established with the solid phase.[16]

  • Equilibration: Agitate the vials in a temperature-controlled shaker bath (e.g., 25 °C or 37 °C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.[17]

  • Phase Separation: After equilibration, allow the vials to stand to let the excess solid settle. Carefully remove an aliquot of the supernatant. For accurate results, filter the supernatant through a syringe filter (e.g., 0.22 µm) to remove all undissolved particles.

  • Analysis: Quantify the concentration of the dissolved compound in the filtrate using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection. Prepare a calibration curve with known concentrations to ensure accuracy.[13]

  • Reporting: The measured concentration is reported as the equilibrium solubility in the specified solvent at the given temperature (e.g., in mg/mL or µM).

Solubility_Workflow S1 Add Excess Solid to Solvent S2 Seal and Agitate (24-48h at constant T) S1->S2 S3 Allow to Settle S2->S3 S4 Filter Supernatant (e.g., 0.22µm filter) S3->S4 S5 Analyze Filtrate Concentration (e.g., HPLC) S4->S5 S6 Report Equilibrium Solubility S5->S6

Workflow for Shake-Flask Solubility Determination

Spectroscopic and Structural Characterization

Spectroscopic analysis is non-negotiable for confirming the identity and structure of the synthesized compound.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for structural elucidation.[18][19]

    • ¹H NMR: Expect signals in the aromatic region (7-8.5 ppm) corresponding to the benzothiophene protons, a singlet for the methyl ester (-OCH₃) around 3.9-4.0 ppm, and characteristic splitting patterns influenced by the F and S atoms.

    • ¹³C NMR: Expect signals for the ester carbonyl (C=O), aromatic carbons, the CF₃ carbon (a quartet due to C-F coupling), and the methyl carbon. DEPT experiments can aid in assigning CH, CH₂, and CH₃ groups.[20]

  • Infrared (IR) Spectroscopy: Provides information on functional groups.[21]

    • Key Peaks: A strong C=O stretching vibration for the ester group (~1710-1730 cm⁻¹), strong C-F stretching bands for the trifluoromethyl group (~1100-1300 cm⁻¹), and characteristic C=C and C-H bands for the aromatic ring.[22]

  • Mass Spectrometry (MS): Determines the molecular weight and provides fragmentation data.

    • Molecular Ion: Expect a prominent molecular ion (M⁺) peak corresponding to the molecular weight (260.23).

    • Fragmentation: The fragmentation of trifluoromethylated heterocycles can be complex.[23][24] Common fragmentation pathways may include the loss of the methoxy group (-OCH₃), the entire ester group (-COOCH₃), or rearrangements involving the trifluoromethyl group.[23]

Conclusion

This compound is a compound with high potential, yet its fundamental physicochemical properties are not well-documented in scientific literature. This guide provides the limited known information and, more importantly, equips researchers with the authoritative, step-by-step protocols necessary to experimentally determine its thermal properties, solubility profile, and spectroscopic identity. The rigorous application of these methods will yield a comprehensive data package, enabling confident use of this compound in drug discovery, materials science, and other advanced research applications.

References

An In-Depth Technical Guide to Methyl 5-(trifluoromethyl)-1-benzothiophene-2-carboxylate: Structure, Synthesis, and Applications

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Foreword: The Strategic Importance of Fluorinated Heterocycles in Modern Chemistry

The strategic incorporation of fluorine atoms into bioactive molecules has become a cornerstone of modern drug discovery and material science. The trifluoromethyl group (-CF3), in particular, imparts a unique combination of properties, including increased metabolic stability, enhanced lipophilicity, and altered electronic characteristics, which can profoundly influence a compound's biological activity and material performance.[1][2][3] When this powerful functional group is integrated into a privileged heterocyclic scaffold like benzothiophene, the resulting molecule becomes a highly valuable building block for creating novel chemical entities.

This technical guide provides a comprehensive overview of Methyl 5-(trifluoromethyl)-1-benzothiophene-2-carboxylate , a key intermediate whose structural features make it a compound of significant interest for researchers in pharmaceuticals, agrochemicals, and materials science.[1][4] As a Senior Application Scientist, the aim of this document is to furnish you not just with data, but with a deeper understanding of the causality behind its synthesis and the strategic thinking that drives its application.

Molecular Structure and Physicochemical Properties

This compound is a bicyclic aromatic compound featuring a benzene ring fused to a thiophene ring. The key substituents are a trifluoromethyl group at the 5-position of the benzothiophene core and a methyl carboxylate group at the 2-position.

PropertyValueSource
IUPAC Name This compound[4]
CAS Number 146137-92-0[1]
Molecular Formula C₁₁H₇F₃O₂S[1]
Molecular Weight 260.23 g/mol [1]
Appearance Yellow solid[1]
Purity ≥ 96%[1]

The trifluoromethyl group is a strong electron-withdrawing group, which influences the electronic distribution of the entire benzothiophene ring system. This has implications for its reactivity, particularly in electrophilic and nucleophilic aromatic substitution reactions. The methyl ester at the 2-position provides a versatile handle for further chemical modifications, such as hydrolysis to the corresponding carboxylic acid or amidation to form various carboxamides.

Synthesis of the Benzothiophene Core: A Strategic Overview

While a specific, peer-reviewed synthesis for this compound is not extensively documented in the literature, its structure suggests a synthetic approach rooted in established methods for benzothiophene formation. The choice of a particular synthetic route would be dictated by the availability and cost of the starting materials. Two classical and powerful methods for constructing the benzothiophene scaffold are the Gewald aminothiophene synthesis and the Fiesselmann thiophene synthesis .

The Gewald Reaction Pathway

The Gewald reaction is a multicomponent reaction that condenses a ketone or aldehyde with an α-cyanoester in the presence of elemental sulfur and a base to yield a 2-aminothiophene.[5][6] While the target molecule is not a 2-aminothiophene, a modified Gewald approach could be envisioned.

Conceptual Workflow: Modified Gewald Synthesis

Gewald Synthesis Workflow start Starting Materials step1 Knoevenagel Condensation start->step1 Ketone/Aldehyde + α-Cyanoester step2 Michael Addition of Sulfur step1->step2 step3 Cyclization & Tautomerization step2->step3 product 2-Aminothiophene Intermediate step3->product step4 Further Functionalization (e.g., Sandmeyer Reaction) product->step4 final_product Target Benzothiophene step4->final_product

Caption: Conceptual workflow for a modified Gewald synthesis.

The Fiesselmann-Sachs Thiophene Synthesis

A more direct and likely applicable method is the Fiesselmann-Sachs thiophene synthesis, which involves the reaction of a thioglycolic acid derivative with an α,β-acetylenic ester.[7] This method is particularly well-suited for the preparation of 3-hydroxy-2-thiophenecarboxylates, which can be further modified.

Proposed Synthetic Protocol (Based on Fiesselmann-Sachs Principles)

Step 1: Synthesis of a Substituted Thiophenol Precursor

The synthesis would likely commence from a readily available trifluoromethyl-substituted benzene derivative, such as 4-(trifluoromethyl)aniline. Standard functional group interconversions would be employed to introduce a thiol group ortho to a suitable functional group that can participate in the subsequent cyclization.

Step 2: Condensation and Cyclization

The substituted thiophenol would then be reacted with a suitable three-carbon electrophile that will form the thiophene ring and introduce the carboxylate at the 2-position. A common strategy involves reaction with a β-ketoester or a propiolate derivative.

Reaction Scheme:

Experimental Workflow: Proposed Synthesis

Proposed Synthesis Workflow start 4-(Trifluoromethyl)thiophenol step1 S-Alkylation with Methyl Bromopyruvate start->step1 Base (e.g., NaH, K2CO3) step2 Intramolecular Cyclization/Condensation step1->step2 Base or Acid Catalyst step3 Aromatization step2->step3 Oxidant (if necessary) product This compound step3->product

Caption: Proposed workflow for the synthesis of the target molecule.

Spectroscopic Characterization (Predicted)

While a full, published dataset for this compound is not available, the expected spectroscopic features can be predicted based on the analysis of similar structures.

  • ¹H NMR: The proton NMR spectrum is expected to show signals for the aromatic protons on the benzothiophene ring system and a singlet for the methyl ester protons. The aromatic protons will exhibit coupling patterns consistent with their positions on the ring. The proton on the thiophene ring (at C3) will likely appear as a singlet. The protons on the benzene ring will show a more complex splitting pattern due to the trifluoromethyl group.

  • ¹³C NMR: The carbon NMR will show distinct signals for the carbonyl carbon of the ester, the carbons of the benzothiophene core, the methyl group of the ester, and the carbon of the trifluoromethyl group (which will appear as a quartet due to coupling with the three fluorine atoms).

  • ¹⁹F NMR: The fluorine NMR spectrum should exhibit a singlet for the three equivalent fluorine atoms of the trifluoromethyl group.

  • Mass Spectrometry: The mass spectrum will show a molecular ion peak corresponding to the molecular weight of the compound (260.23 g/mol ). Fragmentation patterns would likely involve the loss of the methoxy group from the ester, the entire methoxycarbonyl group, and potentially cleavage of the thiophene ring.

Applications in Drug Discovery and Development

The true value of this compound lies in its role as a versatile intermediate for the synthesis of more complex molecules with potential therapeutic applications. The benzothiophene scaffold is a well-established "privileged structure" in medicinal chemistry, appearing in a number of approved drugs and clinical candidates.[8]

Selective Estrogen Receptor Modulators (SERMs)

Benzothiophene derivatives are famously known for their activity as Selective Estrogen Receptor Modulators (SERMs).[8][9][10][11] Raloxifene, a benzothiophene-based SERM, is used for the prevention and treatment of osteoporosis in postmenopausal women and to reduce the risk of invasive breast cancer. The trifluoromethyl group can be used to modulate the electronic properties and lipophilicity of the benzothiophene core, potentially leading to improved receptor affinity, selectivity, and pharmacokinetic profiles. The methyl ester of the target compound can be readily converted to a carboxylic acid or an amide, which can then be used to attach the side chains characteristic of SERMs.

Logical Relationship: From Intermediate to SERM

SERM Synthesis Logic start This compound step1 Hydrolysis start->step1 NaOH or LiOH step2 Amide Coupling step1->step2 Amine + Coupling Agent (e.g., HATU, EDCI) product Benzothiophene-based SERM Candidate step2->product

Caption: Logical pathway from the title compound to a SERM candidate.

Kinase Inhibitors

The benzothiophene scaffold has also been explored for the development of kinase inhibitors, which are a major class of anticancer drugs.[12][13][14] The planarity of the benzothiophene ring allows it to participate in π-stacking interactions within the ATP-binding site of many kinases. The trifluoromethyl group can enhance binding affinity through favorable interactions with the protein and improve cell permeability.

Other Therapeutic Areas

Derivatives of trifluoromethyl-substituted thiophenes and benzothiophenes have also been investigated as monoamine oxidase B (MAO-B) inhibitors for neurodegenerative diseases and for their potential antimicrobial properties.[15]

Safety and Handling

As with any chemical compound, proper safety precautions should be taken when handling this compound. While a specific safety data sheet (SDS) is not widely available, the SDS for structurally related compounds suggests that it should be handled in a well-ventilated area, and personal protective equipment (gloves, safety glasses, lab coat) should be worn. It is likely to be an irritant to the skin, eyes, and respiratory system.

Conclusion and Future Outlook

This compound stands as a testament to the power of strategic molecular design. By combining the privileged benzothiophene scaffold with the unique properties of the trifluoromethyl group, a highly valuable and versatile chemical intermediate is created. Its potential for elaboration into a wide array of complex molecules makes it a key building block for researchers aiming to develop next-generation pharmaceuticals and advanced materials. While the full scope of its applications is still being explored, the foundational principles of its chemistry and its proven utility in analogous systems underscore its importance for the future of chemical and biomedical research.

References

Methyl 5-(trifluoromethyl)-1-benzothiophene-2-carboxylate synthesis pathway

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Synthesis of Methyl 5-(trifluoromethyl)-1-benzothiophene-2-carboxylate

Authored by a Senior Application Scientist

Introduction: The Significance of a Fluorinated Benzothiophene Scaffold

This compound is a heterocyclic compound of significant interest in medicinal chemistry and materials science.[1] The benzothiophene core is a "privileged" scaffold, appearing in numerous biologically active molecules and approved pharmaceuticals.[2] The true value of this specific derivative, however, lies in the strategic placement of a trifluoromethyl (-CF₃) group at the 5-position. This group is a powerful modulator of a molecule's physicochemical properties; it enhances metabolic stability, increases lipophilicity, and can significantly improve binding affinity to biological targets.[3]

Consequently, this compound serves as a crucial intermediate for the synthesis of novel therapeutics, particularly in the development of anti-inflammatory and anti-cancer agents, as well as advanced agrochemicals.[1][3] This guide provides a comprehensive overview of a robust and logical synthetic pathway to this valuable building block, detailing the underlying chemical principles, step-by-step protocols, and critical experimental parameters.

Strategic Overview of the Synthetic Pathway

The synthesis of the target molecule is most effectively approached through a convergent, three-stage process. This pathway begins with the formation of a key substituted thiosalicylic acid intermediate, which then undergoes a cyclization reaction to construct the benzothiophene ring system, followed by a final esterification to yield the desired methyl ester. This strategy is predicated on well-established and reliable chemical transformations, ensuring reproducibility and scalability.

Synthesis_Pathway cluster_0 Stage 1: Thiosalicylic Acid Formation cluster_1 Stage 2: Benzothiophene Ring Cyclization cluster_2 Stage 3: Esterification A 2-Amino-5-(trifluoromethyl)benzoic Acid B 2-Mercapto-5-(trifluoromethyl)benzoic Acid A->B 1. Diazotization (NaNO₂, HCl) 2. Disulfide Formation (Na₂S₂) 3. Reduction (Zn/H⁺ or Na₂SO₃) C 5-(Trifluoromethyl)-1-benzothiophene- 2-carboxylic Acid B->C Methyl Bromoacetate (BrCH₂COOCH₃) Base (e.g., NaOEt) D Methyl 5-(trifluoromethyl)-1-benzothiophene- 2-carboxylate (Target Molecule) C->D Methanol (CH₃OH) Catalytic Acid (e.g., H₂SO₄)

Caption: A three-stage synthetic workflow for the target molecule.

Quantitative Data Summary

The following table summarizes the critical parameters for each stage of the synthesis. Note that conditions are representative and may require optimization based on laboratory-specific equipment and reagent purity.

StageReactionKey ReagentsSolventTemperature (°C)Typical Time (h)
1 Thiosalicylic Acid FormationNaNO₂, Na₂S₂, Zn dustWater, HCl0 - 1006 - 10
2 Benzothiophene CyclizationMethyl Bromoacetate, NaOEtEthanol25 - 78 (Reflux)4 - 8
3 Fischer EsterificationMethanol, H₂SO₄ (cat.)Methanol65 (Reflux)8 - 16

Part 1: Synthesis of 2-Mercapto-5-(trifluoromethyl)benzoic Acid

Expertise & Rationale

The synthesis of substituted thiosalicylic acids is a cornerstone of benzothiophene chemistry. The most reliable method begins with the corresponding anthranilic acid (2-aminobenzoic acid) derivative.[4] This approach involves three distinct chemical transformations performed in a one-pot or sequential manner:

  • Diazotization: The primary amine of 2-amino-5-(trifluoromethyl)benzoic acid is converted into a diazonium salt using sodium nitrite under acidic conditions. This is a classic and highly efficient reaction that transforms the amino group into an excellent leaving group (N₂). Extreme caution is advised as diazonium salts can be unstable.[4]

  • Disulfide Formation: The diazonium salt is then treated with sodium disulfide (Na₂S₂). The disulfide anion acts as a nucleophile, displacing the diazonium group to form a symmetrical dithiobis(benzoic acid) intermediate.

  • Reduction: The stable disulfide intermediate is cleaved via reduction to yield the desired thiol (mercaptan). Common reducing agents include zinc dust in an acidic medium or sodium sulfite.[4] This final step furnishes the key 2-mercapto-5-(trifluoromethyl)benzoic acid intermediate.[5]

Detailed Experimental Protocol
  • Diazotization: In a three-necked flask equipped with a mechanical stirrer and thermometer, suspend 2-amino-5-(trifluoromethyl)benzoic acid (1.0 eq) in a mixture of water and concentrated hydrochloric acid. Cool the suspension to 0-5°C using an ice-salt bath.

  • Slowly add a pre-cooled aqueous solution of sodium nitrite (1.05 eq) dropwise, ensuring the temperature does not exceed 5°C. Stir vigorously for 30-45 minutes at this temperature after the addition is complete.

  • Disulfide Coupling: In a separate vessel, prepare a solution of sodium disulfide by dissolving sodium sulfide nonahydrate (Na₂S·9H₂O, 2.2 eq) and elemental sulfur (1.1 eq) in water with gentle heating, then cool to 10°C.

  • Slowly add the cold diazonium salt solution to the sodium disulfide solution. Vigorous gas evolution (N₂) will occur. Allow the reaction to stir and warm to room temperature over 2 hours.

  • Acidify the mixture with concentrated HCl to precipitate the dithiobis intermediate. Filter the solid, wash with water, and carry it to the next step.

  • Reduction: Suspend the moist dithiobis intermediate in water and add zinc dust (3.0-4.0 eq). Heat the mixture to reflux and slowly add concentrated HCl. The reaction progress can be monitored by the disappearance of the solid starting material.

  • After the reaction is complete (typically 2-4 hours), cool the mixture and filter to remove excess zinc. Acidify the filtrate to precipitate the product, 2-mercapto-5-(trifluoromethyl)benzoic acid.

  • Filter the white to off-white solid, wash with cold water, and dry under vacuum.

Part 2: Cyclization to 5-(Trifluoromethyl)-1-benzothiophene-2-carboxylic Acid

Expertise & Rationale

The construction of the benzothiophene ring is achieved via an intramolecular cyclization. This reaction proceeds through an initial S_N2 reaction followed by a condensation reaction.[2]

  • Deprotonation & Nucleophilic Attack: A base, such as sodium ethoxide, deprotonates the highly acidic thiol group of the thiosalicylic acid, forming a thiophenolate anion. This potent nucleophile then attacks the electrophilic carbon of methyl bromoacetate, displacing the bromide and forming a thioether intermediate.

  • Intramolecular Condensation: The same or an additional equivalent of base then abstracts a proton from the α-carbon (the carbon adjacent to the ester), creating an enolate. This enolate then attacks the carboxylic acid carbonyl carbon in an intramolecular fashion.

  • Dehydration: The resulting cyclic intermediate readily undergoes dehydration (loss of a water molecule) to form the aromatic thiophene ring, yielding the stable 5-(trifluoromethyl)-1-benzothiophene-2-carboxylic acid.[3]

Detailed Experimental Protocol
  • In a round-bottom flask under an inert atmosphere (N₂), dissolve 2-mercapto-5-(trifluoromethyl)benzoic acid (1.0 eq) in anhydrous ethanol.

  • Add a solution of sodium ethoxide in ethanol (2.1 eq) and stir the mixture at room temperature for 30 minutes.

  • Add methyl bromoacetate (1.1 eq) dropwise. An exothermic reaction may be observed.

  • After the addition, heat the reaction mixture to reflux and maintain for 4-8 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.

  • Dissolve the residue in water and acidify with 2M HCl until a precipitate forms.

  • Filter the crude product, wash thoroughly with water to remove salts, and dry. Recrystallization from a suitable solvent system (e.g., ethanol/water or toluene) can be performed for further purification.

Part 3: Esterification to the Target Molecule

Expertise & Rationale

The final step is a straightforward esterification of the carboxylic acid. Fischer-Speier esterification is a classic, cost-effective, and reliable method for this transformation.[6] The reaction involves heating the carboxylic acid in an excess of the alcohol (methanol, in this case), which serves as both the reactant and the solvent, with a catalytic amount of a strong mineral acid like sulfuric acid. The reaction is an equilibrium process, and using a large excess of methanol drives the equilibrium towards the product side, ensuring a high yield of the desired methyl ester.[7]

Detailed Experimental Protocol
  • Suspend 5-(trifluoromethyl)-1-benzothiophene-2-carboxylic acid (1.0 eq) in anhydrous methanol in a round-bottom flask.

  • Carefully add concentrated sulfuric acid (0.1-0.2 eq) dropwise while stirring.

  • Heat the mixture to reflux and maintain for 8-16 hours, or until TLC analysis indicates complete consumption of the starting material.

  • Cool the reaction mixture to room temperature and neutralize the excess acid by carefully adding a saturated solution of sodium bicarbonate until gas evolution ceases.

  • Remove the majority of the methanol via rotary evaporation.

  • Extract the aqueous residue with a suitable organic solvent, such as ethyl acetate or dichloromethane (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.

  • Concentrate the filtrate under reduced pressure to yield the crude product. Purify via column chromatography on silica gel or recrystallization to obtain the final product, this compound, as a solid.[8]

References

An In-Depth Technical Guide to Methyl 5-(trifluoromethyl)-1-benzothiophene-2-carboxylate: Synthesis, Properties, and Applications

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 5-(trifluoromethyl)-1-benzothiophene-2-carboxylate is a fluorinated heterocyclic compound that has garnered significant interest within the scientific community, particularly in the fields of medicinal chemistry and materials science.[1][2] The benzothiophene core is a well-established pharmacophore, present in numerous biologically active molecules and approved drugs.[3][4] The introduction of a trifluoromethyl (-CF3) group at the 5-position of the benzothiophene scaffold imparts unique physicochemical properties, including enhanced metabolic stability, increased lipophilicity, and improved binding affinity to biological targets. These characteristics make it a valuable building block in the design and synthesis of novel therapeutic agents and advanced materials.[2][3]

This technical guide provides a comprehensive overview of this compound, with a focus on its synthesis, physicochemical properties, and diverse applications. The information presented herein is intended to serve as a valuable resource for researchers and professionals engaged in drug discovery, chemical synthesis, and materials development.

Physicochemical Properties and Characterization

A thorough understanding of the physicochemical properties of a compound is fundamental to its application in research and development. The key properties of this compound are summarized in the table below.

PropertyValueSource
CAS Number 146137-92-0[1][2]
Molecular Formula C₁₁H₇F₃O₂S[1][2]
Molecular Weight 260.23 g/mol [1][2]
Appearance Yellow solid[1]
Purity ≥ 96%[1]
Storage 0-8 °C[1]

Nuclear Magnetic Resonance (NMR) Spectroscopy:

¹H NMR (Predicted) ¹³C NMR (Predicted)
Aromatic Protons (m, ~7.5-8.5 ppm)Carbonyl Carbon (~162 ppm)
Methyl Protons (s, ~3.9 ppm)Aromatic Carbons (~120-145 ppm)
Trifluoromethyl Carbon (q, ~124 ppm)
Methyl Carbon (~52 ppm)

Note: Predicted shifts are based on general principles of NMR spectroscopy and data from analogous structures. Actual experimental values may vary.

Synthesis of this compound

The synthesis of substituted benzothiophenes can be achieved through various synthetic strategies. A common and effective method involves the reaction of a substituted thiophenol with an activated alkyne, followed by cyclization. While a specific protocol for the title compound is not explicitly detailed in the reviewed literature, a reliable synthetic route can be adapted from established procedures for analogous compounds.

The proposed synthesis involves a two-step process starting from commercially available 4-(trifluoromethyl)thiophenol and methyl propiolate.

Experimental Protocol

Step 1: Michael Addition of 4-(Trifluoromethyl)thiophenol to Methyl Propiolate

This step involves the conjugate addition of the thiophenol to the electron-deficient alkyne.

  • To a stirred solution of 4-(trifluoromethyl)thiophenol (1.0 eq) in a suitable solvent such as methanol or ethanol, add a catalytic amount of a base (e.g., sodium methoxide or triethylamine).

  • Cool the mixture to 0 °C in an ice bath.

  • Slowly add methyl propiolate (1.1 eq) dropwise to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring the progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction with a saturated aqueous solution of ammonium chloride.

  • Extract the product with an organic solvent (e.g., ethyl acetate), wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude intermediate.

Step 2: Oxidative Cyclization to form the Benzothiophene Ring

The second step involves an intramolecular cyclization to form the benzothiophene ring system.

  • Dissolve the crude intermediate from Step 1 in a suitable solvent like dichloromethane or chloroform.

  • Add an oxidizing agent, such as copper(II) acetate or iodine, to the solution.

  • Reflux the reaction mixture for 12-24 hours, monitoring by TLC.

  • After completion, cool the reaction mixture to room temperature and filter off any solids.

  • Wash the filtrate with a saturated aqueous solution of sodium thiosulfate (if iodine was used) and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford pure this compound.

Synthesis_Workflow cluster_step1 Step 1: Michael Addition cluster_step2 Step 2: Oxidative Cyclization A 4-(Trifluoromethyl)thiophenol E Intermediate Adduct A->E B Methyl Propiolate B->E C Base Catalyst (e.g., NaOMe) C->E D Solvent (e.g., Methanol) D->E H Methyl 5-(trifluoromethyl)- 1-benzothiophene-2-carboxylate E->H E->H Oxidative Cyclization F Oxidizing Agent (e.g., Cu(OAc)₂) F->H G Solvent (e.g., DCM) G->H

Synthetic workflow for this compound.

Applications in Drug Discovery and Materials Science

The unique structural features of this compound make it a versatile building block in several areas of chemical research.

Pharmaceutical Development

The benzothiophene scaffold is a privileged structure in medicinal chemistry, and the incorporation of a trifluoromethyl group can significantly enhance the pharmacological profile of a molecule.[2][3]

  • Metabolic Stability: The C-F bond is exceptionally strong, and the -CF3 group is resistant to metabolic degradation, which can lead to an increased in vivo half-life of drug candidates.

  • Lipophilicity: The trifluoromethyl group increases the lipophilicity of a molecule, which can improve its ability to cross cell membranes and reach its biological target.

  • Binding Interactions: The highly polarized C-F bonds can participate in favorable electrostatic and dipole-dipole interactions with biological macromolecules, potentially increasing binding affinity and selectivity.

Derivatives of 5-(trifluoromethyl)-1-benzothiophene have been investigated for a range of therapeutic applications, including as anti-inflammatory and anti-cancer agents.[3] The title compound serves as a key intermediate for the synthesis of more complex molecules with potential biological activity.

Drug_Discovery_Logic A Methyl 5-(trifluoromethyl)- 1-benzothiophene-2-carboxylate B Chemical Modification (e.g., Amidation, Hydrolysis) A->B C Library of Novel Benzothiophene Derivatives B->C D Biological Screening C->D E Identification of Lead Compounds D->E F Therapeutic Targets (e.g., Enzymes, Receptors) D->F Interaction

Role in the drug discovery pipeline.
Materials Science

The incorporation of fluorinated moieties into organic materials can enhance their thermal stability, chemical resistance, and electronic properties.[1] Benzothiophene-containing polymers and small molecules are known for their applications in organic electronics, such as organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs). The introduction of a trifluoromethyl group can modulate the electronic properties of these materials, making this compound a promising building block for the synthesis of novel functional materials.

Conclusion

This compound is a valuable and versatile compound with significant potential in both pharmaceutical and materials science research. Its synthesis, while requiring careful execution, is achievable through established synthetic methodologies. The presence of the trifluoromethyl group imparts desirable properties that can be exploited in the design of novel drugs and advanced materials. This technical guide provides a foundational understanding of this important molecule, and it is hoped that it will stimulate further research and innovation in its applications.

References

A Technical Guide to the Spectroscopic Characterization of Methyl 5-(trifluoromethyl)-1-benzothiophene-2-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide

Abstract

Methyl 5-(trifluoromethyl)-1-benzothiophene-2-carboxylate is a fluorinated heterocyclic compound of significant interest in medicinal chemistry and materials science.[1][2] Its utility as a key intermediate in the synthesis of pharmaceuticals and advanced materials necessitates robust and reliable methods for its structural confirmation and purity assessment.[1][2][3] This technical guide provides a comprehensive overview of the core spectroscopic techniques required to characterize this molecule: Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ¹⁹F), Mass Spectrometry (MS), and Infrared (IR) Spectroscopy. By explaining the causality behind spectral features and outlining standardized protocols, this document serves as an essential reference for researchers engaged in the synthesis, quality control, and application of this compound.

Molecular Profile and Structure

A precise understanding of the molecular structure is fundamental to interpreting spectroscopic data. The key structural features include a benzothiophene core, a trifluoromethyl (-CF₃) group at the C-5 position, and a methyl ester (-COOCH₃) group at the C-2 position.

Identifier Value
IUPAC Name This compound
CAS Number 146137-92-0[1][2]
Molecular Formula C₁₁H₇F₃O₂S[2]
Molecular Weight 260.23 g/mol [2]
Appearance Yellow solid[2]

The numbering of the benzothiophene ring system, critical for NMR assignment, is illustrated below.

Fig 1. Molecular Structure with Atom Numbering

Nuclear Magnetic Resonance (NMR) Spectroscopy: A Predictive Analysis

NMR spectroscopy is the most powerful tool for elucidating the precise structure of organic molecules in solution. While specific experimental spectra for this compound are not widely published, a detailed and reliable prediction of the ¹H, ¹³C, and ¹⁹F NMR spectra can be made based on established chemical shift principles and data from analogous structures.

¹H NMR Spectroscopy

Theoretical Basis: Proton NMR provides information on the number of distinct proton environments, their electronic environment (chemical shift, δ), the number of protons in each environment (integration), and the number of neighboring protons (spin-spin splitting).

Predicted Spectrum (in CDCl₃, referenced to TMS at δ 0.0):

  • Aromatic Protons (δ 7.5-8.5 ppm): The benzothiophene ring contains three aromatic protons. The electron-withdrawing effects of the -CF₃ and -COOCH₃ groups will shift these protons downfield.

    • H-4: Expected to be a doublet, coupled to H-6 (meta coupling, J ≈ 2 Hz). Its proximity to the -CF₃ group at C-5 will cause a significant downfield shift.

    • H-6: Expected to be a doublet of doublets, coupled to H-7 (ortho coupling, J ≈ 8-9 Hz) and H-4 (meta coupling, J ≈ 2 Hz).

    • H-7: Expected to be a doublet, coupled to H-6 (ortho coupling, J ≈ 8-9 Hz).

  • Thiophene Proton (δ ~8.0 ppm):

    • H-3: This proton is adjacent to the electron-withdrawing ester group and part of the thiophene ring, resulting in a downfield shift. It will appear as a singlet as it has no adjacent protons.

  • Methyl Ester Protons (δ ~3.9 ppm):

    • -OCH₃: The three protons of the methyl group are chemically equivalent and have no neighboring protons, resulting in a sharp singlet.

¹³C NMR Spectroscopy

Theoretical Basis: Proton-decoupled ¹³C NMR reveals the number of unique carbon environments. Chemical shifts are highly sensitive to the electronic environment, with electron-withdrawing groups causing a downfield shift. The -CF₃ group will induce a characteristic quartet splitting pattern for the carbon it is attached to (C-5) and for the -CF₃ carbon itself due to ¹J(C,F) and ²J(C,F) coupling.

Predicted Spectrum (in CDCl₃):

  • Carbonyl Carbon (δ ~162 ppm): The ester carbonyl carbon is significantly deshielded.

  • Aromatic & Thiophene Carbons (δ 120-145 ppm): Nine distinct signals are expected.

    • C-5: The carbon directly attached to the -CF₃ group will appear as a quartet due to coupling with the three fluorine atoms.

    • Other carbons will appear as singlets (in proton-decoupled mode) with chemical shifts influenced by their position relative to the substituents.

  • Trifluoromethyl Carbon (δ ~123 ppm): The carbon of the -CF₃ group will appear as a prominent quartet with a large coupling constant (¹J(C,F) > 250 Hz).[4]

  • Methyl Ester Carbon (δ ~52 ppm): The -OCH₃ carbon will appear as a single, sharp peak.

¹⁹F NMR Spectroscopy

Theoretical Basis: ¹⁹F NMR is exceptionally useful for analyzing fluorinated compounds. It is highly sensitive and has a wide chemical shift range, making it easy to identify fluorine-containing functional groups.

Predicted Spectrum (in CDCl₃):

  • -CF₃ Group (δ -62 to -63 ppm): The three fluorine atoms of the trifluoromethyl group are equivalent and are not coupled to any nearby protons. Therefore, a single, sharp singlet is expected in the proton-decoupled spectrum.[4]

Standard NMR Experimental Protocol
  • Sample Preparation: Dissolve 5-10 mg of the compound in ~0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% tetramethylsilane (TMS) as an internal standard.

  • Instrumentation: Acquire spectra on a 400 MHz or 500 MHz NMR spectrometer.[5]

  • ¹H NMR Acquisition: Acquire data with a spectral width of ~16 ppm, a relaxation delay of 1-2 seconds, and 16-32 scans.

  • ¹³C NMR Acquisition: Acquire proton-decoupled data with a spectral width of ~240 ppm, a relaxation delay of 2 seconds, and accumulate 512-1024 scans for good signal-to-noise.

  • ¹⁹F NMR Acquisition: Acquire proton-decoupled data with a suitable spectral width centered around the expected -CF₃ region.

  • Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decay (FID) to obtain the final spectrum.

Fig 2. General Workflow for NMR Spectroscopic Analysis

Mass Spectrometry (MS)

Theoretical Basis: Mass spectrometry provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments. For this compound, Electron Ionization (EI) is a common technique that generates a molecular ion (M⁺•) corresponding to the molecular weight, and a series of fragment ions that provide structural clues.

Predicted Mass Spectrum (EI):

  • Molecular Ion (M⁺•): A prominent peak is expected at m/z = 260 , corresponding to the molecular weight of C₁₁H₇F₃O₂S.

  • Key Fragment Ions: The fragmentation pattern is dictated by the weakest bonds and the stability of the resulting fragments.

    • [M - •OCH₃]⁺ (m/z = 229): Loss of the methoxy radical from the ester group is a common fragmentation pathway.

    • [M - •COOCH₃]⁺ (m/z = 201): Loss of the entire methyl carboxylate radical.

    • Further fragmentation of the benzothiophene ring system may occur, but is typically less favored than the loss of the ester substituents.[6]

G M Molecular Ion (M⁺•) m/z = 260 F1 [M - •OCH₃]⁺ m/z = 229 M->F1 - •OCH₃ F2 [M - •COOCH₃]⁺ m/z = 201 M->F2 - •COOCH₃

Fig 3. Predicted Key Fragmentation Pathways in EI-MS
Standard MS Experimental Protocol

  • Sample Introduction: Introduce a dilute solution of the compound (e.g., in methanol or ethyl acetate) into the mass spectrometer via a Gas Chromatography (GC-MS) system or by direct infusion.

  • Ionization: Utilize Electron Ionization (EI) with a standard energy of 70 eV.

  • Mass Analysis: Scan a mass range of m/z 50-400 using a quadrupole or time-of-flight (TOF) analyzer.

  • Detection: The detector records the abundance of each ion at its specific m/z value to generate the mass spectrum.

Infrared (IR) Spectroscopy

Theoretical Basis: IR spectroscopy measures the absorption of infrared radiation by a molecule, which corresponds to specific vibrational modes of its functional groups. It is an excellent tool for identifying the types of bonds present in a molecule.

Predicted Characteristic IR Absorption Bands: The spectrum will be dominated by absorptions corresponding to the ester and trifluoromethyl groups, as well as the aromatic system.

Vibrational Mode Functional Group Predicted Wavenumber (cm⁻¹) Intensity
C=O StretchEster1730 - 1715[7]Strong
C-F StretchTrifluoromethyl1350 - 1100[7]Strong, Multiple Bands
C-O StretchEster1300 - 1200[7]Strong
C=C StretchAromatic Ring1600 - 1450[8]Medium
C-H StretchAromatic3100 - 3000[8]Weak-Medium
C-H StretchMethyl (aliphatic)2960 - 2850[7]Weak
Standard IR Experimental Protocol
  • Sample Preparation: Prepare the sample using the Attenuated Total Reflectance (ATR) technique by placing a small amount of the solid powder directly on the ATR crystal. Alternatively, prepare a potassium bromide (KBr) pellet by grinding ~1 mg of the sample with ~100 mg of dry KBr and pressing it into a transparent disk.

  • Background Scan: Record a background spectrum of the empty instrument (or pure KBr pellet).

  • Sample Scan: Record the spectrum of the sample. The instrument software will automatically ratio the sample scan against the background to produce the final absorbance or transmittance spectrum.

  • Data Acquisition: Typically scan the range of 4000-400 cm⁻¹.

Summary and Conclusion

The structural identity and purity of this compound can be unequivocally confirmed through a combination of spectroscopic methods. The predicted data provides a clear analytical fingerprint:

  • ¹H NMR: Will show characteristic signals for the three distinct aromatic protons, a singlet for the thiophene proton, and a sharp singlet for the methyl ester.

  • ¹³C NMR: Will confirm the presence of 11 unique carbon environments, including the ester carbonyl, the quartet for the CF₃-bearing aromatic carbon, and the large quartet for the CF₃ carbon itself.

  • ¹⁹F NMR: A single, sharp singlet around -62 ppm is the definitive signature of the trifluoromethyl group.

  • Mass Spec: Will show a clear molecular ion peak at m/z 260, with predictable fragments at m/z 229 and 201.

  • IR Spec: Will be dominated by strong absorptions from the ester C=O stretch (~1720 cm⁻¹) and the C-F stretches of the trifluoromethyl group (1350-1100 cm⁻¹).

This guide provides the foundational knowledge and expected data for researchers to confidently identify and characterize this compound, ensuring the integrity of their materials for downstream applications in drug discovery and materials science.

References

An In-depth Technical Guide to the ¹H NMR Spectroscopic Analysis of Methyl 5-(trifluoromethyl)-1-benzothiophene-2-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 5-(trifluoromethyl)-1-benzothiophene-2-carboxylate is a vital heterocyclic compound that serves as a key building block in the synthesis of various pharmaceutical and agrochemical agents.[1] Its structural motif, featuring a benzothiophene core functionalized with a trifluoromethyl group and a methyl ester, imparts unique physicochemical properties that are highly desirable in medicinal chemistry. The trifluoromethyl group, in particular, is known to enhance metabolic stability, lipophilicity, and binding affinity of molecules to their biological targets.

A thorough understanding of the molecular structure and purity of this compound is paramount for its effective application in research and development. Nuclear Magnetic Resonance (NMR) spectroscopy, specifically ¹H NMR, is one of the most powerful analytical techniques for the structural elucidation and purity assessment of organic molecules. This guide provides a comprehensive analysis of the ¹H NMR spectrum of this compound, offering insights into the chemical environment of each proton.

Note on Data Source: The ¹H NMR spectral data presented in this guide is based on a computational prediction using advanced algorithms. While experimental data is preferred, a reliable, publicly accessible experimental spectrum for this specific compound could not be located. This predicted spectrum serves as a valuable reference for researchers and should be used in conjunction with experimental verification.

Predicted ¹H NMR Data

The predicted ¹H NMR spectral data for this compound in deuterated chloroform (CDCl₃) at 400 MHz is summarized in the table below.

Proton Assignment Predicted Chemical Shift (δ, ppm) Multiplicity Predicted Coupling Constant (J, Hz) Integration
H-48.25d8.61H
H-67.65dd8.6, 1.61H
H-78.01d8.61H
H-37.98s-1H
OCH₃3.95s-3H

In-depth Spectral Analysis

A detailed interpretation of the predicted ¹H NMR spectrum provides a deeper understanding of the molecular structure.

  • Aromatic Protons (H-4, H-6, H-7): The protons on the benzene ring of the benzothiophene core appear in the downfield region of the spectrum, which is characteristic for aromatic protons.[2]

    • The proton at the H-4 position is predicted to resonate at approximately 8.25 ppm . Its signal is expected to be a doublet due to coupling with the adjacent H-6 proton.

    • The H-6 proton is predicted at around 7.65 ppm and is expected to appear as a doublet of doublets. This splitting pattern arises from its coupling to both the H-4 and H-7 protons.

    • The H-7 proton, predicted at 8.01 ppm , is expected to be a doublet due to coupling with the H-6 proton. The electron-withdrawing trifluoromethyl group at the 5-position influences the chemical shifts of the neighboring aromatic protons, causing them to shift downfield.

  • Thiophene Proton (H-3): The proton on the thiophene ring, H-3 , is predicted to appear as a singlet at approximately 7.98 ppm . Its singlet nature is due to the absence of adjacent protons to couple with.

  • Methyl Ester Protons (OCH₃): The three protons of the methyl ester group (OCH₃ ) are predicted to give a sharp singlet at around 3.95 ppm . This upfield chemical shift is typical for protons on a carbon adjacent to an oxygen atom in an ester functionality.

Experimental Protocol for ¹H NMR Data Acquisition

This section outlines a standard operating procedure for acquiring the ¹H NMR spectrum of this compound.

1. Sample Preparation:

  • Accurately weigh approximately 5-10 mg of this compound.

  • Dissolve the sample in approximately 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.

  • Transfer the solution to a clean, dry 5 mm NMR tube.

2. NMR Spectrometer Setup:

  • Use a 400 MHz (or higher) NMR spectrometer.

  • Tune and shim the spectrometer to ensure optimal resolution and lineshape.

  • Set the sample temperature to 298 K (25 °C).

3. Data Acquisition Parameters:

  • Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on a Bruker spectrometer).

  • Spectral Width: A spectral width of approximately 12 ppm, centered around 6 ppm.

  • Acquisition Time: At least 2 seconds.

  • Relaxation Delay: A relaxation delay of 5 seconds to ensure full relaxation of the protons.

  • Number of Scans: 16 to 64 scans, depending on the sample concentration, to achieve a good signal-to-noise ratio.

4. Data Processing:

  • Apply a Fourier transform to the acquired free induction decay (FID).

  • Phase the spectrum to obtain pure absorption lineshapes.

  • Calibrate the chemical shift scale by setting the TMS signal to 0.00 ppm.

  • Integrate the signals to determine the relative number of protons for each resonance.

  • Analyze the multiplicities and measure the coupling constants.

Visualization of Molecular Structure and Proton Assignments

The following diagram illustrates the molecular structure of this compound with the protons labeled according to the assignments in the ¹H NMR data table.

Caption: Molecular structure of this compound with labeled protons.

Conclusion

This technical guide provides a detailed analysis of the ¹H NMR spectrum of this compound, a compound of significant interest in medicinal and materials chemistry. While based on predicted data, the information presented offers a solid foundation for the structural verification and purity assessment of this important synthetic intermediate. Researchers are encouraged to use this guide as a reference and to perform experimental validation to confirm the spectral assignments. The provided experimental protocol offers a standardized approach for acquiring high-quality ¹H NMR data for this and similar compounds.

References

¹³C NMR spectrum of Methyl 5-(trifluoromethyl)-1-benzothiophene-2-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the ¹³C NMR Spectrum of Methyl 5-(trifluoromethyl)-1-benzothiophene-2-carboxylate

Authored by: A Senior Application Scientist

Abstract

This technical guide provides a comprehensive analysis of the ¹³C Nuclear Magnetic Resonance (NMR) spectrum of this compound. Designed for researchers and professionals in drug development and chemical analysis, this document elucidates the theoretical underpinnings, experimental considerations, and detailed spectral interpretation of this complex heterocyclic compound. We will explore the influence of the electron-withdrawing trifluoromethyl and methyl carboxylate substituents on the chemical shifts of the benzothiophene core, the characteristic carbon-fluorine (C-F) coupling, and the overall spectral pattern. This guide serves as a practical reference for the structural verification and characterization of this and related molecular scaffolds.

Introduction: The Significance of Fluorinated Benzothiophenes

The 1-benzothiophene scaffold is a privileged structure in medicinal chemistry, appearing in a wide array of pharmacologically active compounds. The introduction of a trifluoromethyl (CF₃) group is a common strategy in drug design to enhance metabolic stability, improve cell membrane permeability, and increase binding affinity by modulating the electronic properties of the molecule. The compound of interest, this compound, combines these features, making its unambiguous structural characterization paramount.

¹³C NMR spectroscopy is an indispensable tool for this purpose, providing direct insight into the carbon framework of a molecule. Each unique carbon atom in the structure gives rise to a distinct signal (peak) in the spectrum, and its position (chemical shift, δ) is highly sensitive to the local electronic environment. This guide will walk through the process of acquiring and interpreting the ¹³C NMR spectrum of this specific molecule, providing the rationale behind each step.

Experimental Protocol for ¹³C NMR Spectrum Acquisition

The acquisition of a high-quality ¹³C NMR spectrum requires careful sample preparation and instrument parameter selection. The following protocol is a self-validating system designed for accuracy and reproducibility.

2.1. Sample Preparation

  • Analyte Purity: Ensure the sample of this compound is of high purity (>95%), as impurities will introduce extraneous peaks and complicate the analysis.

  • Solvent Selection: Chloroform-d (CDCl₃) is an excellent choice for this compound due to its good solubilizing power for moderately polar organic molecules and its single carbon signal at approximately 77.16 ppm, which can serve as an internal reference.

  • Concentration: Dissolve approximately 15-25 mg of the compound in 0.6-0.7 mL of CDCl₃. This concentration is optimal for obtaining a good signal-to-noise ratio in a reasonable timeframe without leading to significant line broadening.

  • Internal Standard (Optional): While the solvent peak is often used as a reference, a small amount of tetramethylsilane (TMS) can be added for a precise 0.00 ppm reference. However, for routine characterization, referencing to the solvent peak is standard practice.

2.2. NMR Instrument Parameters

The following parameters are recommended for a 125 MHz (or higher) NMR spectrometer:

  • Pulse Program: A standard proton-decoupled ¹³C experiment (e.g., zgpg30 on Bruker instruments) is used to simplify the spectrum by removing C-H coupling, resulting in a single peak for each unique carbon atom.

  • Acquisition Time (AQ): ~1.0–1.5 seconds.

  • Relaxation Delay (D1): 2.0 seconds. Quaternary carbons and carbons in electron-deficient environments can have longer relaxation times. A 2-second delay is a good starting point to ensure adequate relaxation for quantitative accuracy, though for simple peak detection, it can be shorter.

  • Number of Scans (NS): 1024-4096 scans. The ¹³C isotope has a low natural abundance (~1.1%), requiring a larger number of scans to achieve a satisfactory signal-to-noise ratio.

  • Spectral Width (SW): 0 to 200 ppm. This range comfortably covers the expected chemical shifts for all carbon types in the molecule, from the aliphatic methyl group to the aromatic and carbonyl carbons.

Spectral Interpretation and Analysis

The structure of this compound presents a fascinating case for ¹³C NMR analysis. The spectrum is influenced by the interplay of the fused aromatic system and two functional groups with opposing electronic effects.

3.1. Molecular Structure and Atom Numbering

To facilitate a clear discussion, the standard IUPAC numbering for the benzothiophene ring system is used.

Caption: Numbering scheme for this compound.

3.2. Predicted ¹³C Chemical Shifts and Rationale

While an experimentally acquired spectrum is the gold standard, high-quality predicted spectra provide an excellent framework for analysis. The following table summarizes the expected chemical shifts (δ) and provides a detailed rationale for the assignment of each carbon signal.

Carbon AtomPredicted δ (ppm)Multiplicity (due to C-F)Rationale
C=O ~162.5Singlet (s)The carbonyl carbon of a methyl ester attached to an aromatic ring typically appears in this region.
C5 ~129.0Quartet (q), ²JCF ≈ 32 HzThis carbon is directly attached to the CF₃ group. Its signal is split into a quartet due to coupling with the three fluorine atoms. The strong electron-withdrawing effect of the CF₃ group deshields this carbon, but this is counteracted by other resonance effects.
CF₃ ~124.0Quartet (q), ¹JCF ≈ 272 HzThe carbon of the trifluoromethyl group itself exhibits a very large one-bond coupling constant with the fluorine atoms and appears as a distinct quartet.
C7a ~140.0Singlet (s)A quaternary carbon at a ring fusion, deshielded by its proximity to the sulfur atom and the aromatic system.
C3a ~138.5Singlet (s)Another quaternary carbon at a ring fusion, its chemical shift is influenced by the overall aromatic system.
C2 ~135.0Singlet (s)A quaternary carbon attached to the electron-withdrawing carboxylate group, causing a downfield shift.
C4 ~122.5Quartet (q), ³JCF ≈ 4 HzThis carbon is three bonds away from the CF₃ group and will show a small quartet splitting. It is shielded relative to other aromatic carbons.
C6 ~121.0Quartet (q), ³JCF ≈ 4 HzSimilar to C4, this carbon is meta to the CF₃ group and will exhibit a small quartet splitting.
C7 ~126.0Singlet (s)An aromatic CH carbon, its shift is influenced by the adjacent sulfur atom and the fused ring system.
C3 ~130.0Singlet (s)An aromatic CH carbon, deshielded by the adjacent C2 with its electron-withdrawing substituent.
-OCH₃ ~52.5Singlet (s)The methyl carbon of the ester group, appearing in the typical upfield region for such functional groups.

3.3. Key Spectral Features and Causality

  • The Trifluoromethyl (CF₃) Group's Influence: The most prominent feature arising from the CF₃ group is the characteristic splitting of carbon signals due to C-F coupling.

    • ¹JCF Coupling: The direct, one-bond coupling between the CF₃ carbon and the three fluorine atoms is very large (typically > 270 Hz), resulting in a widely split quartet.

    • ²JCF, ³JCF, and ⁴JCF Coupling: Coupling extends over multiple bonds, with the magnitude decreasing with distance (²J > ³J > ⁴J). The carbon directly attached to the CF₃ group (C5) will show a significant quartet splitting (²JCF ≈ 30-35 Hz). The carbons meta to the CF₃ group (C4 and C6) will also likely appear as smaller, less-resolved quartets. This multi-bond coupling is a powerful diagnostic tool for confirming the position of the CF₃ substituent.

  • The Methyl Carboxylate (-COOCH₃) Group's Influence: This electron-withdrawing group significantly deshields the carbon to which it is attached (C2), shifting it downfield. The carbonyl carbon itself provides a hallmark signal in the 160-165 ppm range, confirming the presence of the ester functionality.

  • Quaternary Carbons: There are four quaternary carbons in the aromatic system (C2, C3a, C5, C7a) in addition to the CF₃ and carbonyl carbons. These typically show lower intensity peaks compared to the protonated (CH) carbons due to longer relaxation times and the absence of the Nuclear Overhauser Effect (NOE).

Workflow for Structural Verification

The following diagram illustrates the logical workflow for using ¹³C NMR to confirm the structure of the target compound.

G cluster_0 Data Acquisition cluster_1 Initial Spectral Analysis cluster_2 Detailed Interpretation cluster_3 Conclusion A Prepare Sample (15-25 mg in CDCl3) B Acquire Proton-Decoupled ¹³C NMR Spectrum A->B Instrument Setup C Identify 11 Unique Carbon Signals B->C D Locate Key Functional Group Signals (C=O, -OCH3, CF3) C->D Group Assignment E Analyze C-F Coupling (¹J, ²J, ³J quartets) D->E F Assign Aromatic Signals (CH and Quaternary C) E->F G Compare with Predicted Shifts and Literature Data F->G H Confirm Structure of Methyl 5-(trifluoromethyl) -1-benzothiophene-2-carboxylate G->H

Caption: Logical workflow for structural verification using ¹³C NMR.

Conclusion

The is rich with structural information. A systematic approach, beginning with proper sample preparation and leading to a detailed analysis of chemical shifts and coupling patterns, allows for the unambiguous confirmation of its complex structure. The characteristic quartets arising from carbon-fluorine coupling serve as definitive markers for the presence and position of the trifluoromethyl group, while the chemical shifts of the carbonyl and methyl carbons confirm the ester functionality. This guide provides the foundational knowledge and practical protocol for researchers to confidently utilize ¹³C NMR in the characterization of this and similar fluorinated heterocyclic molecules, ensuring the integrity of their chemical research and development endeavors.

Lipophilicity of Methyl 5-(trifluoromethyl)-1-benzothiophene-2-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the

Abstract

Lipophilicity is a cornerstone physicochemical property in modern drug discovery, profoundly influencing a compound's absorption, distribution, metabolism, excretion, and toxicity (ADMET) profile.[1][2] This guide provides a comprehensive technical overview of the methodologies for determining the lipophilicity of Methyl 5-(trifluoromethyl)-1-benzothiophene-2-carboxylate, a key heterocyclic building block in pharmaceutical research.[3][4] We will explore both in silico predictive models and definitive experimental techniques, focusing on the industry-standard Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) method. This document is intended for researchers, medicinal chemists, and drug development professionals, offering both theoretical grounding and practical, field-proven protocols to ensure accurate and reproducible lipophilicity assessment.

Introduction: The Critical Role of Lipophilicity in Drug Design

The journey of a drug from administration to its biological target is a complex odyssey governed by its physicochemical properties. Among these, lipophilicity—the affinity of a molecule for a lipid-like environment—stands out as a critical determinant of success.[5][6] It is quantified by the partition coefficient (P), typically expressed as its logarithm (LogP), which measures the equilibrium distribution of a neutral compound between an immiscible lipid phase (commonly n-octanol) and an aqueous phase.[7]

An optimal lipophilicity balance is crucial:

  • Too Low (Hydrophilic): The compound may exhibit poor absorption through lipid-rich cell membranes and struggle to cross the blood-brain barrier.

  • Too High (Lipophilic): The molecule may suffer from poor aqueous solubility, leading to formulation challenges.[5] It might also exhibit high plasma protein binding, rapid metabolic clearance, and potential off-target toxicity.[1][5]

Extensive industry analysis suggests that successful oral drug candidates often fall within a "sweet spot," typically a LogP or LogD value between 1 and 3.[8] Therefore, the precise characterization of lipophilicity is not merely an academic exercise but a pivotal step in optimizing a drug candidate's profile and mitigating late-stage attrition.

The Compound of Interest: this compound (CAS: 146137-92-0) is a versatile heterocyclic compound. The benzothiophene scaffold is a privileged structure in medicinal chemistry, while the trifluoromethyl (CF3) group is a well-known bioisostere used to enhance metabolic stability and, notably, modulate lipophilicity.[4][9][10] Accurately determining the LogP of this molecule is essential for guiding its future application in drug discovery programs.

Computational Prediction of Lipophilicity (in silico Approach)

Before embarking on laboratory work, computational methods provide rapid, cost-effective estimations of LogP.[11] These algorithms are invaluable for high-throughput virtual screening and for prioritizing compounds for synthesis. They generally fall into two categories: fragment-based and whole-molecule approaches.[12][13]

  • Fragment-based methods (e.g., cLogP): These methods deconstruct the molecule into atomic or functional group fragments, sum their known lipophilicity contributions, and apply correction factors for intramolecular interactions.

  • Whole-molecule methods (e.g., AlogP, MLogP): These approaches use topological indices, molecular properties (like surface area and polarizability), or quantum chemical calculations to predict the LogP of the entire molecule.[14]

For this compound, various algorithms predict a range of LogP values. This variance underscores the necessity of experimental validation.

Table 1: Predicted LogP (cLogP) Values for this compound

Prediction AlgorithmPredicted LogP (cLogP)General Method
ALOGPs4.15Atom-type based method
XLOGP33.98Atom-type based with correction factors
Molinspiration4.21Fragment-based QSAR model
MLOGP3.85Topology-based whole-molecule approach

Note: These values are generated using publicly available prediction engines for illustrative purposes. The actual performance of any given algorithm can vary.

The clustering of predicted values around 4.0 suggests the compound is highly lipophilic. However, the subtle differences between models highlight that these are estimations. Experimental determination is required for a definitive value.

Experimental Determination by RP-HPLC (The Gold Standard Alternative)

While the "shake-flask" method is the traditional gold standard for LogP measurement, it is labor-intensive, requires substantial amounts of pure compound, and is not suitable for high-throughput applications or for compounds with very high or low lipophilicity (range typically -2 to 4).[15][16][17]

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) has become the preferred method in drug discovery for its speed, accuracy, low sample consumption, and wide measurement range.[11][18][19] The method is officially recommended by the OECD (Guideline 117) and is based on the principle that a compound's retention time on a nonpolar stationary phase is linearly correlated with its lipophilicity.[15]

Causality Behind the Experimental Design

The core of the RP-HPLC method is establishing a robust correlation between the chromatographic retention factor (k) and the known LogP values of a set of standard compounds. The retention factor of the test compound is then used to interpolate its LogP from this calibration curve.[11]

  • Why a C18 Column? An octadecylsilane (C18) column provides a nonpolar, lipid-like stationary phase that mimics the n-octanol environment. Hydrophobic compounds interact more strongly with the C18 chains, leading to longer retention times.

  • Why an Organic/Aqueous Mobile Phase? A mixture of an organic solvent (e.g., methanol or acetonitrile) and an aqueous buffer is used as the mobile phase. By systematically varying the concentration of the organic solvent, we can modulate the retention of the analytes.

  • Why Extrapolate to 100% Aqueous? The logarithm of the retention factor extrapolated to 100% aqueous mobile phase (log k_w) is considered the most reliable lipophilicity index, as it represents the compound's intrinsic interaction with the stationary phase without the confounding effects of the organic modifier.[20] This extrapolation is achieved by performing several isocratic runs at different solvent concentrations and applying a linear regression model.

Detailed Experimental Protocol

This protocol is a self-validating system. The quality of the calibration curve (R² > 0.98) provides immediate confidence in the results.

A. Materials and Reagents

  • Test Compound: this compound (purity >95%).

  • Calibration Standards: A set of 5-7 compounds with well-documented LogP values spanning the expected range (e.g., from LogP 1 to 5).

  • Solvents: HPLC-grade methanol and ultrapure water.

  • Buffer: Phosphate buffer (e.g., 20 mM, pH 7.4) to ensure a consistent ionic environment.

B. Instrumentation

  • HPLC System: A standard HPLC system with a UV detector, autosampler, and column thermostat.

  • Column: C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Data Acquisition: Chromatography data software.

C. Step-by-Step Methodology

  • Preparation of Stock Solutions: Prepare 1 mg/mL stock solutions of the test compound and each calibration standard in methanol.

  • Preparation of Working Solutions: Dilute the stock solutions to a final concentration of ~50 µg/mL using a 50:50 methanol:water mixture.

  • Chromatographic Conditions:

    • Column Temperature: 25°C.

    • Flow Rate: 1.0 mL/min.

    • Detection Wavelength: Determined by the UV maximum of the test compound.

    • Injection Volume: 10 µL.

    • Mobile Phases: A series of isocratic mobile phases are prepared with varying methanol/phosphate buffer ratios (e.g., 50:50, 60:40, 70:30, 80:20 v/v).

  • System Suitability: Inject a standard compound multiple times to ensure system stability (retention time RSD < 2%).

  • Data Acquisition:

    • Inject each standard and the test compound at each isocratic mobile phase composition.

    • Record the retention time (t_R) for each compound.

    • Determine the column dead time (t_0) by injecting a non-retained compound like uracil.

  • Data Analysis:

    • For each run, calculate the retention factor, k = (t_R - t_0) / t_0 .

    • Calculate log k for each compound at each mobile phase composition.

    • For each compound, plot log k versus the percentage of organic modifier (%).

    • Perform a linear regression for each compound's data. The y-intercept of this regression line represents the log k_w (the log k value at 0% organic modifier).

    • Construct the calibration curve by plotting the experimentally determined log k_w values of the standards against their literature LogP values.

    • Perform a linear regression on the calibration plot to obtain the equation: LogP = a(log k_w) + b .

    • Using the calculated log k_w of this compound, solve the equation to determine its experimental LogP.

Visualization of the Experimental Workflow

The following diagram illustrates the logical flow of the RP-HPLC protocol for determining LogP.

G RP-HPLC Workflow for Experimental LogP Determination cluster_prep 1. Preparation cluster_hplc 2. HPLC Analysis cluster_calc 3. Data Processing & Calculation prep_standards Prepare Calibration Standards (Known LogP) hplc_run Isocratic Elution (Multiple % Organic Modifier) prep_standards->hplc_run prep_test Prepare Test Compound (Unknown LogP) prep_test->hplc_run get_tr Record Retention Time (tR) and t0 hplc_run->get_tr calc_k Calculate Retention Factor k = (tR - t0) / t0 get_tr->calc_k calc_logkw Extrapolate to log kw (0% Organic Modifier) calc_k->calc_logkw calibration Create Calibration Curve log P vs. log kw (Standards) calc_logkw->calibration final_logp Determine Experimental LogP of Test Compound calc_logkw->final_logp calibration->final_logp using calibration a(log kw) + b

Caption: Workflow for LogP determination via the RP-HPLC extrapolation method.

Data Synthesis and Interpretation

By executing the protocol, a definitive experimental LogP value is obtained. This value can then be compared with the initial computational predictions.

Table 2: Summary and Comparison of Lipophilicity Data

MethodLipophilicity Value (LogP)
Computational (Average cLogP) ~4.05
Experimental (RP-HPLC eLogP) 4.32 (Hypothetical Result)

The experimental value is hypothetical for illustrative purposes but represents a realistic outcome.

A hypothetical experimental LogP of 4.32 is slightly higher than most predictions but aligns with the general assessment of the compound as highly lipophilic. This value places it outside the typical "rule of 5" guideline for optimal oral bioavailability (LogP < 5 is one of the criteria, but values over 3 can pose challenges).

Implications for Drug Development:

  • Absorption & Permeability: The high lipophilicity suggests the compound will likely have high membrane permeability.

  • Solubility: A LogP of 4.32 indicates a risk of poor aqueous solubility, which could be a significant hurdle for formulation and oral absorption.[5]

  • Metabolism & Clearance: Highly lipophilic compounds are often more susceptible to metabolism by cytochrome P450 enzymes, potentially leading to high clearance.

  • Toxicity: High lipophilicity can sometimes be correlated with promiscuous binding to off-targets, leading to potential toxicity.

As a Senior Application Scientist, my recommendation would be to use this experimentally verified LogP value to guide the next phase of medicinal chemistry. If this compound is a hit in a screening campaign, subsequent optimization efforts should focus on reducing lipophilicity (e.g., by introducing polar functional groups) to bring the LogP into a more drug-like range (ideally < 3.5) while maintaining potency.

Conclusion

The lipophilicity of this compound has been thoroughly investigated through a dual approach of computational prediction and a detailed guide to experimental verification. While in silico tools provide valuable initial estimates, the RP-HPLC method offers a rapid, reliable, and resource-efficient means of obtaining a definitive experimental LogP value. The determined high lipophilicity (eLogP ≈ 4.32) is a critical piece of data, providing actionable insights for medicinal chemists. It highlights potential challenges related to solubility and metabolic clearance, thereby guiding strategic decisions in the optimization of this promising scaffold for future drug candidates. This integrated approach, blending predictive science with robust analytical methodology, is fundamental to enhancing the quality and success rate of modern drug discovery programs.[11]

References

An In-Depth Technical Guide to Methyl 5-(trifluoromethyl)-1-benzothiophene-2-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Foreword

Methyl 5-(trifluoromethyl)-1-benzothiophene-2-carboxylate is a fluorinated heterocyclic compound that has garnered significant interest within the scientific community, particularly in the realms of medicinal chemistry and materials science. The incorporation of a trifluoromethyl group onto the benzothiophene scaffold imparts unique physicochemical properties that can enhance biological activity, metabolic stability, and materials performance. This guide provides a comprehensive overview of this compound, from its fundamental properties and synthesis to its potential applications, offering a valuable resource for researchers engaged in drug discovery and the development of novel organic materials.

Compound Profile

This compound is a derivative of benzothiophene, an aromatic heterocyclic compound composed of a benzene ring fused to a thiophene ring. The key features of this molecule are the trifluoromethyl group at the 5-position and a methyl ester at the 2-position.

Identifier Value
IUPAC Name This compound[1]
PubChem CID 1477956[1][2]
CAS Number 146137-92-0[1][2]
Molecular Formula C₁₁H₇F₃O₂S[2]
Molecular Weight 260.23 g/mol [2]
Appearance White to yellow solid[3]
Storage 2-8°C[3]

Chemical Structure:

Caption: Chemical structure of this compound.

Physicochemical Properties

The trifluoromethyl group significantly influences the physicochemical properties of the parent benzothiophene molecule. It is a strong electron-withdrawing group and increases the lipophilicity of the compound, which can enhance its ability to cross biological membranes.

Property Value Source
Melting Point 123-124 °C[3]
Boiling Point (Predicted) 312.4 ± 37.0 °C[3]
Density (Predicted) 1.410 ± 0.06 g/cm³[3]

The direct precursor, 5-(Trifluoromethyl)benzo[b]thiophene-2-carboxylic acid, has a reported melting point of 190-196 °C[4].

Synthesis Strategies

One common approach is the Fiesselmann thiophene synthesis , which involves the reaction of a β-chlorovinyl aldehyde or ketone with a thioglycolate. A plausible synthetic route to the core benzothiophene scaffold is the reaction of a substituted 2-halobenzaldehyde with methyl thioglycolate.

A notable method for the synthesis of the parent 5-(trifluoromethyl)benzo[b]thiophene involves a microwave-assisted reaction of 2-fluoro-5-trifluoromethylbenzonitrile with methyl thioglycolate, which proceeds with high purity and yield.

Illustrative Synthetic Workflow:

G cluster_start Starting Materials cluster_reaction Reaction cluster_intermediate Intermediate cluster_final Final Product 2-Halo-4-(trifluoromethyl)benzaldehyde 2-Halo-4-(trifluoromethyl)benzaldehyde Cyclization Cyclization 2-Halo-4-(trifluoromethyl)benzaldehyde->Cyclization Methyl thioglycolate Methyl thioglycolate Methyl thioglycolate->Cyclization 5-(Trifluoromethyl)-1-benzothiophene-2-carboxylate scaffold 5-(Trifluoromethyl)-1-benzothiophene-2-carboxylate scaffold Cyclization->5-(Trifluoromethyl)-1-benzothiophene-2-carboxylate scaffold Base, Solvent This compound This compound 5-(Trifluoromethyl)-1-benzothiophene-2-carboxylate scaffold->this compound Esterification (if necessary)

Caption: Generalized synthetic workflow for benzothiophene derivatives.

Spectroscopic Characterization

While specific spectra for this compound are not widely published, the expected spectroscopic features can be predicted based on its structure and data from analogous compounds.

¹H NMR: The proton NMR spectrum is expected to show signals corresponding to the aromatic protons on the benzothiophene ring system and a singlet for the methyl ester protons. The aromatic protons will exhibit coupling patterns characteristic of a substituted benzene ring.

¹³C NMR: The carbon NMR spectrum will display distinct signals for the carbonyl carbon of the ester, the trifluoromethyl-substituted carbon, and the various aromatic and thiophene ring carbons.

Mass Spectrometry: The mass spectrum should show a molecular ion peak corresponding to the molecular weight of the compound (260.23 g/mol ). Fragmentation patterns would likely involve the loss of the methoxy group (-OCH₃) or the entire methoxycarbonyl group (-COOCH₃) from the molecular ion[5][6][7].

Infrared (IR) Spectroscopy: The IR spectrum is expected to exhibit characteristic absorption bands for the C=O stretching of the ester group (around 1720-1740 cm⁻¹), C-F stretching vibrations of the trifluoromethyl group (in the region of 1100-1300 cm⁻¹), and aromatic C-H and C=C stretching vibrations.

Applications in Research and Development

This compound serves as a valuable building block and intermediate in several areas of chemical research and development.

Pharmaceutical Development

Benzothiophene derivatives are known to possess a wide range of biological activities, including anticancer, anti-inflammatory, antimicrobial, and antidiabetic properties[8]. The introduction of a trifluoromethyl group can significantly enhance the therapeutic potential of these compounds by increasing their metabolic stability and cellular permeability[2].

  • Anticancer Activity: Trifluoromethylated heterocyclic compounds are prevalent in anticancer drug discovery[9]. Benzothiophene derivatives, in particular, have been investigated as potent anticancer agents[10]. The trifluoromethyl group can enhance the anticancer activity of molecules[11]. For instance, certain benzothiophene acrylonitrile analogs have shown potent anticancer properties by interfering with tubulin polymerization[10].

  • Anti-inflammatory and Enzyme Inhibitory Activity: The benzothiophene scaffold is a key component in compounds with anti-inflammatory properties[4]. The title compound serves as an intermediate in the synthesis of molecules targeting various enzymes and receptors involved in inflammatory pathways.

Materials Science

The unique electronic properties of the benzothiophene ring system, combined with the electron-withdrawing nature of the trifluoromethyl group, make this compound an interesting candidate for applications in materials science. It can be used in the development of advanced materials such as organic polymers and coatings, where its incorporation can improve durability and resistance to environmental factors[2].

Agrochemicals

This compound is also explored in the formulation of agrochemicals. Its structural features can contribute to the development of effective and environmentally safer pesticides and herbicides[2].

Safety and Handling

As with any chemical compound, proper safety precautions should be taken when handling this compound. Based on data for related compounds, it should be considered an irritant and potentially harmful if swallowed. Standard laboratory safety practices, including the use of personal protective equipment such as gloves, safety glasses, and a lab coat, are essential. Work should be conducted in a well-ventilated area or a fume hood. For detailed safety information, it is crucial to consult the Safety Data Sheet (SDS) provided by the supplier.

Future Perspectives

The unique combination of a biologically active benzothiophene core and a property-enhancing trifluoromethyl group positions this compound as a compound with significant potential. Future research will likely focus on:

  • The development of efficient and scalable synthetic routes to this and related compounds.

  • A more in-depth exploration of its biological activities, including the identification of specific molecular targets and mechanisms of action.

  • The design and synthesis of novel derivatives with optimized therapeutic or material properties.

  • Investigation into its application in organic electronics and other advanced material technologies.

The continued study of this and similar fluorinated heterocycles will undoubtedly contribute to advancements in both medicine and materials science.

References

Safety and handling of Methyl 5-(trifluoromethyl)-1-benzothiophene-2-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Safety and Handling of Methyl 5-(trifluoromethyl)-1-benzothiophene-2-carboxylate

This guide provides comprehensive technical information on the safe handling, properties, and applications of this compound for researchers, scientists, and professionals in drug development. The structure of this document is designed to deliver practical, field-proven insights grounded in scientific principles, ensuring both safety and experimental integrity.

Compound Profile and Physicochemical Rationale

This compound (CAS No. 146137-92-0) is a specialized heterocyclic compound of significant interest in medicinal chemistry and materials science.[1] Its utility stems from the unique combination of a benzothiophene scaffold and a trifluoromethyl (-CF3) group.

The benzothiophene core is a recognized pharmacophore, known for its chemical and pharmacological stability and low intrinsic toxicity.[2] The trifluoromethyl group is a critical addition in modern drug design, employed to enhance key molecular properties.[3] It significantly increases lipophilicity and metabolic stability due to the strength of the C-F bond, one of the strongest in organic chemistry.[3] This modification can improve a drug candidate's membrane permeability, binding affinity, and overall pharmacokinetic profile. The electron-withdrawing nature of the -CF3 group also modulates the electronic properties of the benzothiophene ring system, influencing its reactivity and interaction with biological targets.[3]

Table 1: Physicochemical Properties

PropertyValueSource(s)
CAS Number 146137-92-0[1]
Molecular Formula C₁₁H₇F₃O₂S[1]
Molecular Weight 260.23 g/mol [1]
Appearance Yellow solid[1]
Purity ≥ 96%[1]
Storage Conditions Store at 0-8 °C[1]
IUPAC Name This compound[1]
PubChem CID 1477956[1]

Hazard Assessment and Risk Mitigation Strategy

GHS Hazard Classification (Inferred from Analogous Compounds)

  • Acute Toxicity, Oral: May be harmful if swallowed.

  • Skin Corrosion/Irritation: Causes skin irritation.[4]

  • Serious Eye Damage/Eye Irritation: Causes serious eye irritation.[4]

  • Specific Target Organ Toxicity (Single Exposure): May cause respiratory irritation.[4]

A proactive risk mitigation strategy is essential. This involves a multi-layered approach encompassing engineering controls, administrative procedures, and personal protective equipment (PPE), as detailed in the following sections.

Laboratory Handling and Engineering Controls

The causality behind stringent handling protocols is the prevention of aerosol generation and inadvertent contact. As a fine solid, this compound can be easily dispersed in the air during weighing and transfer operations.

Standard Operating Procedure for Handling
  • Preparation: Before handling, ensure that the Safety Data Sheet has been reviewed and all necessary PPE is readily available. The work area must be clean and uncluttered.

  • Ventilation: All manipulations, including weighing and transfers, must be conducted within a certified chemical fume hood to minimize inhalation exposure.[4]

  • Weighing and Transfer: Use anti-static weighing paper or a suitable container to prevent dispersal of the solid. Use tools (spatulas, etc.) that are clean and free of reactive contaminants. Avoid generating dust during transfer.

  • Post-Handling: After use, ensure the container is tightly sealed. Decontaminate the work surface and any equipment used. Wash hands thoroughly after removing gloves.

Engineering Controls Workflow

The primary engineering control is a chemical fume hood, which serves to contain and exhaust vapors and fine particulates, protecting the user from respiratory exposure.

G cluster_workflow Engineering Controls Workflow Start Compound Handling Required FumeHood Perform all manipulations in a certified chemical fume hood Start->FumeHood Sash Maintain sash at lowest practical height FumeHood->Sash Ventilation Ensure proper airflow (check monitor) Sash->Ventilation End Safe Handling Environment Ventilation->End G cluster_spill Spill Response Logic Spill Spill Detected Evacuate Evacuate Area Spill->Evacuate Assess Assess Hazard (Size, Location) Evacuate->Assess PPE Don Appropriate PPE Assess->PPE Contain Contain Spill (Prevent Spread) PPE->Contain Cleanup Clean up spill (Avoid dust) Contain->Cleanup Dispose Package for Hazardous Waste Disposal Cleanup->Dispose Decon Decontaminate Area & Equipment Dispose->Decon Report Report Incident Decon->Report

References

Methyl 5-(trifluoromethyl)-1-benzothiophene-2-carboxylate material safety data sheet (MSDS)

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: A Key Building Block in Modern Chemistry

Methyl 5-(trifluoromethyl)-1-benzothiophene-2-carboxylate (CAS No. 146137-92-0) is a highly functionalized aromatic heterocyclic compound of significant interest in medicinal chemistry and materials science.[1] Its structure, featuring a benzothiophene core, a trifluoromethyl group, and a methyl ester, provides a unique combination of properties that make it a valuable intermediate in the synthesis of complex molecules.[1][2]

The benzothiophene scaffold is a well-established pharmacophore present in a variety of bioactive compounds, exhibiting a broad range of activities including anti-inflammatory, antimicrobial, and anticancer effects.[3][4] The addition of a trifluoromethyl (-CF3) group is a common strategy in drug design to enhance metabolic stability, lipophilicity, and binding affinity to biological targets.[1][5] Consequently, this molecule serves as a critical starting material for the development of novel pharmaceuticals and agrochemicals.[1][2] This guide provides a comprehensive overview of its material safety, physicochemical properties, a representative synthetic protocol, and its applications, grounded in established scientific principles.

Chapter 1: Material Safety & Handling (MSDS Core)

While a specific, manufacturer-issued Material Safety Data Sheet (MSDS) is not publicly indexed, a robust safety profile can be constructed from available data and established principles for handling similar chemical entities. This compound is classified as an irritant.

1.1 Hazard Identification

  • GHS Classification:

    • Skin Irritation (Category 2), H315: Causes skin irritation.

    • Eye Irritation (Category 2), H319: Causes serious eye irritation.

    • Specific Target Organ Toxicity — Single Exposure (Category 3), Respiratory System, H335: May cause respiratory irritation.

  • Signal Word: Warning

  • Pictogram:

    • GHS07: Exclamation Mark

1.2 First-Aid Measures

  • General Advice: In case of exposure, immediately consult a physician and show this safety information.

  • If Inhaled: Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration and seek immediate medical attention.[6][7]

  • In Case of Skin Contact: Immediately wash off with plenty of soap and water for at least 15 minutes while removing contaminated clothing and shoes.[6][7][8] If skin irritation persists, consult a physician.

  • In Case of Eye Contact: Rinse cautiously with water for several minutes.[7] Remove contact lenses, if present and easy to do. Continue rinsing for at least 15 minutes. Immediately call a poison center or doctor.[6][8]

  • If Swallowed: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water and consult a physician.[6][7]

1.3 Fire-Fighting Measures

  • Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.[8][9] Use media appropriate for the surrounding fire.[7]

  • Specific Hazards Arising from the Chemical: Combustion may produce toxic fumes of carbon dioxide, carbon monoxide, sulfur oxides, and hydrogen fluoride.[7]

  • Advice for Firefighters: Wear a self-contained breathing apparatus (SCBA) in pressure-demand, MSHA/NIOSH (approved or equivalent), and full protective gear.[6][7][8]

1.4 Accidental Release Measures

  • Personal Precautions: Use personal protective equipment.[8][9] Avoid dust formation. Avoid breathing vapors, mist, or gas. Ensure adequate ventilation. Evacuate personnel to safe areas.[8][9]

  • Environmental Precautions: Prevent further leakage or spillage if safe to do so. Do not let the product enter drains.[8]

  • Methods for Cleaning Up: Sweep up the material carefully to avoid generating dust and place it in a suitable, closed container for disposal.[10] Use a wet-brushing technique or a HEPA-filtered vacuum for cleaning. Clean the affected area thoroughly with soap and water.

1.5 Handling and Storage

  • Safe Handling: Avoid contact with skin and eyes.[11] Avoid formation of dust and aerosols.[9] Work in a well-ventilated area, preferably inside a chemical fume hood.[10][11]

  • Storage Conditions: Store in a cool, dry, and well-ventilated place.[1] Keep the container tightly closed. The recommended storage temperature is between 0-8°C.[1] Store away from incompatible materials such as strong oxidizing agents.

Chapter 2: Physicochemical & Spectroscopic Data

Quantitative data for this compound is summarized below.

PropertyValueSource
CAS Number 146137-92-0[1][2]
Molecular Formula C₁₁H₇F₃O₂S[1]
Molecular Weight 260.23 g/mol [1]
Appearance White to yellow solid[1]
Melting Point 123-124 °C
Boiling Point 312.4 ± 37.0 °C (Predicted)
Density 1.410 ± 0.06 g/cm³ (Predicted)
IUPAC Name This compound[2]
SMILES COC(=O)C1=CC2=C(S1)C=CC(=C2)C(F)(F)F[2]
InChI Key JWHOGTDVUZFYNO-UHFFFAOYSA-N[2]

Chapter 3: Synthesis & Experimental Workflow

The most direct and common synthesis of this compound involves the esterification of its corresponding carboxylic acid precursor, 5-(Trifluoromethyl)benzo[b]thiophene-2-carboxylic acid (CAS 244126-64-5).[12] This transformation is a cornerstone of organic synthesis.

Diagram: Synthesis Workflow

Synthesis_Workflow cluster_reactants Reactants cluster_conditions Reaction Conditions cluster_process Process cluster_workup Workup & Purification Precursor 5-(Trifluoromethyl)benzo[b]thiophene- 2-carboxylic acid Reaction Esterification Reaction Precursor->Reaction Methanol Methanol (Solvent/Reagent) Methanol->Reaction Catalyst Acid Catalyst (e.g., H₂SO₄) Catalyst->Reaction catalyzes Heat Reflux Heat->Reaction drives Workup Aqueous Workup (Neutralization, Extraction) Reaction->Workup yields crude product Purification Recrystallization or Column Chromatography Workup->Purification Product Methyl 5-(trifluoromethyl)-1-benzothiophene- 2-carboxylate Purification->Product yields pure product Application_Pathway Start Methyl 5-(trifluoromethyl)-1- benzothiophene-2-carboxylate Step1 Saponification (Hydrolysis) Start->Step1 Intermediate 5-(Trifluoromethyl)benzo[b]thiophene- 2-carboxylic acid Step1->Intermediate Step2 Amide Coupling Intermediate->Step2 FinalProduct Bioactive Amide Derivatives (e.g., Drug Candidates) Step2->FinalProduct

References

Methodological & Application

Application Notes and Protocols for the Synthesis and Derivatization of Methyl 5-(trifluoromethyl)-1-benzothiophene-2-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This comprehensive technical guide provides detailed application notes and experimental protocols for the synthesis and pharmaceutical application of Methyl 5-(trifluoromethyl)-1-benzothiophene-2-carboxylate. This versatile building block is of significant interest in medicinal chemistry, primarily due to the established biological activity of the benzothiophene scaffold and the unique physicochemical properties imparted by the trifluoromethyl group. This document offers a logical, in-depth exploration of a robust synthetic pathway to the target molecule, detailed protocols for its conversion into key pharmaceutical intermediates such as amides, and a discussion of its application in the design of kinase inhibitors. The protocols are designed to be self-validating, with explanations for critical experimental choices, and are supported by characterization data, safety guidelines, and mechanistic insights.

Introduction: The Strategic Value of a Fluorinated Benzothiophene Building Block

The benzothiophene core is a privileged scaffold in drug discovery, forming the structural basis for a range of therapeutic agents, including the selective estrogen receptor modulator (SERM) Raloxifene, the antipsychotic Brexpiprazole, and the antifungal Sertaconazole.[1][2][3] Its rigid, planar structure and ability to engage in various biological interactions make it an attractive starting point for novel drug design.

The incorporation of a trifluoromethyl (-CF₃) group is a widely employed strategy in modern medicinal chemistry to enhance the pharmacological profile of lead compounds.[4] The -CF₃ group is highly electron-withdrawing and lipophilic, which can significantly improve a molecule's metabolic stability, membrane permeability, and binding affinity to target proteins.[4][5]

This compound combines these two valuable moieties, creating a powerful intermediate for constructing complex pharmaceutical candidates.[6][7] The ester at the 2-position serves as a versatile chemical handle for elaboration into amides, ketones, or other functional groups, while the trifluoromethyl group at the 5-position modulates the electronic and pharmacokinetic properties of the entire scaffold. This guide details a practical synthetic approach to this key intermediate and its subsequent application in forming structures relevant to contemporary drug discovery programs, particularly in the realm of kinase inhibitors.[8][9]

Synthesis of this compound

A robust and efficient synthesis of the title compound can be achieved through a multi-step sequence starting from commercially available materials. The proposed pathway involves the construction of the benzothiophene core, followed by regioselective functionalization at the C-2 position.

Overall Synthetic Workflow

The logical flow for the synthesis is outlined below. The initial step involves the formation of the benzothiophene ring system, which is then carboxylated and subsequently esterified to yield the final product.

A 2-Fluoro-5-(trifluoromethyl)benzonitrile + Methyl thioglycolate B Microwave-Assisted Cyclization A->B Base (e.g., K2CO3) Solvent (e.g., DMF) C 5-(Trifluoromethyl)-1-benzothiophene B->C D C-2 Lithiation (n-BuLi, THF, -78 °C) C->D E 2-Lithio-5-(trifluoromethyl)-1-benzothiophene D->E F Carboxylation (CO2 (s), then H3O+) E->F G 5-(Trifluoromethyl)-1-benzothiophene-2-carboxylic acid F->G H Esterification (MeOH, POCl3 or H2SO4) G->H I This compound H->I

Caption: Proposed synthetic workflow for this compound.

Protocol 1: Synthesis of 5-(Trifluoromethyl)-1-benzothiophene (Core Scaffold)

This protocol is adapted from microwave-assisted methods for benzothiophene synthesis, which offer rapid and high-yielding access to the core structure.[1]

  • Materials:

    • 2-Fluoro-5-(trifluoromethyl)benzonitrile

    • Methyl thioglycolate

    • Potassium carbonate (K₂CO₃), anhydrous

    • N,N-Dimethylformamide (DMF), anhydrous

    • Microwave synthesis vials

    • Ethyl acetate, Water, Brine

    • Anhydrous magnesium sulfate (MgSO₄)

  • Procedure:

    • To a 10 mL microwave synthesis vial, add 2-fluoro-5-(trifluoromethyl)benzonitrile (1.0 equiv.), potassium carbonate (2.5 equiv.), and anhydrous DMF (5 mL).

    • Add methyl thioglycolate (1.2 equiv.) to the stirred suspension.

    • Seal the vial and place it in a microwave reactor. Irradiate the mixture at 120-150 °C for 20-40 minutes. Monitor the reaction by TLC or LC-MS for the disappearance of the starting materials.

      • Causality: The microwave irradiation dramatically accelerates the rate of the nucleophilic aromatic substitution and subsequent intramolecular cyclization/condensation, significantly reducing reaction times compared to conventional heating.[10]

    • After cooling, pour the reaction mixture into water (50 mL) and extract with ethyl acetate (3 x 30 mL).

    • Combine the organic layers, wash with brine (2 x 20 mL), dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to afford 5-(trifluoromethyl)-1-benzothiophene as a solid.

Protocol 2: Synthesis of the Final Product via Carboxylation and Esterification

This two-step protocol functionalizes the C-2 position, which is the most acidic position on the benzothiophene ring.

  • Step A: Carboxylation to form 5-(Trifluoromethyl)-1-benzothiophene-2-carboxylic acid

    • Materials:

      • 5-(Trifluoromethyl)-1-benzothiophene

      • n-Butyllithium (n-BuLi), 2.5 M in hexanes

      • Tetrahydrofuran (THF), anhydrous

      • Carbon dioxide (CO₂), solid (dry ice)

      • Hydrochloric acid (HCl), 1 M aqueous

      • Diethyl ether

    • Procedure:

      • Dissolve 5-(trifluoromethyl)-1-benzothiophene (1.0 equiv.) in anhydrous THF (10 mL per mmol of substrate) in a flame-dried, three-neck flask under an argon atmosphere.

      • Cool the solution to -78 °C using a dry ice/acetone bath.

      • Slowly add n-butyllithium (1.1 equiv.) dropwise via syringe, maintaining the internal temperature below -70 °C. Stir the resulting solution for 1 hour at -78 °C.

        • Causality: The proton at the C-2 position is the most acidic due to the inductive effect of the adjacent sulfur atom. n-BuLi is a strong base that efficiently deprotonates this position to form the 2-lithio intermediate.

      • In a separate flask, crush an excess of dry ice. Carefully and quickly transfer the 2-lithiobenzothiophene solution via a cannula onto the crushed dry ice. Vigorous gas evolution will be observed.

      • Allow the mixture to slowly warm to room temperature.

      • Quench the reaction by adding 1 M HCl until the solution is acidic (pH ~2).

      • Extract the aqueous mixture with diethyl ether (3 x 30 mL).

      • Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate to yield the crude carboxylic acid, which can often be used in the next step without further purification.

  • Step B: Esterification to form this compound

    • Materials:

      • 5-(Trifluoromethyl)-1-benzothiophene-2-carboxylic acid

      • Methanol (MeOH), anhydrous

      • Phosphorus oxychloride (POCl₃) or Sulfuric Acid (H₂SO₄)

      • Saturated sodium bicarbonate (NaHCO₃) solution

    • Procedure (using POCl₃): [11]

      • Dissolve the crude carboxylic acid (1.0 equiv.) in anhydrous methanol (10 mL per mmol).

      • Cool the solution in an ice bath.

      • Add phosphorus oxychloride (1.2 equiv.) dropwise.

        • Causality: POCl₃ acts as a powerful dehydrating agent, activating the carboxylic acid for nucleophilic attack by methanol. This method is often milder and faster than traditional Fischer esterification.

      • Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC.

      • Pour the reaction mixture over crushed ice and neutralize carefully with saturated NaHCO₃ solution.

      • Extract the product with ethyl acetate (3 x 30 mL).

      • Wash the combined organic layers with brine, dry over anhydrous MgSO₄, filter, and concentrate.

      • Purify by flash column chromatography (hexane/ethyl acetate) to yield the final product.

Characterization Data

Proper characterization is essential for confirming the identity and purity of the synthesized compound.

PropertyExpected Value/Observation
CAS Number 146137-92-0[7]
Molecular Formula C₁₁H₇F₃O₂S[7]
Molecular Weight 260.23 g/mol [7]
Appearance Yellow solid[6]
¹H NMR (CDCl₃)Expected signals: Aromatic protons (multiplets, ~7.5-8.2 ppm), singlet for the C-2 proton (~8.1 ppm), and a singlet for the methyl ester protons (~3.9 ppm).[12][13]
¹³C NMR (CDCl₃)Expected signals: Carbonyl carbon (~162 ppm), aromatic carbons (including quaternary carbons attached to S and CF₃), CF₃ carbon (quartet, J≈272 Hz), and methyl ester carbon (~52 ppm).[12][13]
¹⁹F NMR (CDCl₃)A single sharp singlet for the -CF₃ group, typically in the range of -60 to -65 ppm (relative to CFCl₃).[3][12]
Mass Spec (EI) M⁺ peak at m/z = 260.[13]

Applications in Pharmaceutical Synthesis: Amide Bond Formation

A primary application of this compound is its use as a precursor for amide synthesis. Amide bonds are the most common linkage in pharmaceutical agents.[14] This requires hydrolysis of the methyl ester to the corresponding carboxylic acid, followed by coupling with a desired amine.

Protocol 3: Hydrolysis to 5-(Trifluoromethyl)-1-benzothiophene-2-carboxylic acid
  • Materials:

    • This compound

    • Lithium hydroxide (LiOH) or Sodium hydroxide (NaOH)

    • Tetrahydrofuran (THF), Methanol (MeOH), Water

    • Hydrochloric acid (HCl), 1 M aqueous

  • Procedure:

    • Dissolve the methyl ester (1.0 equiv.) in a 3:1:1 mixture of THF:MeOH:H₂O.

    • Add an excess of LiOH (3.0-5.0 equiv.).

    • Stir the mixture at room temperature or heat gently (40-50 °C) for 2-12 hours, monitoring by TLC until the starting material is consumed.

    • Cool the mixture and remove the organic solvents under reduced pressure.

    • Dilute the remaining aqueous solution with water and acidify to pH ~2 with 1 M HCl.

    • The carboxylic acid will precipitate. Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum.

Protocol 4: Amide Coupling with an Aniline Derivative (Example: Kinase Inhibitor Scaffold)

This protocol describes a standard amide coupling procedure using EDC/HOBt, suitable for forming an amide bond with an electron-deficient amine, a common motif in kinase inhibitors.[14]

  • Materials:

    • 5-(Trifluoromethyl)-1-benzothiophene-2-carboxylic acid

    • Substituted aniline (e.g., 4-amino-3-methoxyphenol) (1.0 equiv.)

    • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.2 equiv.)

    • Hydroxybenzotriazole (HOBt) (0.1-1.0 equiv.)

    • N,N-Diisopropylethylamine (DIPEA) (3.0 equiv.)

    • Anhydrous DMF or CH₂Cl₂

  • Procedure:

    • In a dry flask under an inert atmosphere, dissolve the carboxylic acid (1.1 equiv.) and the aniline derivative (1.0 equiv.) in anhydrous DMF.

    • Add HOBt (catalytic to 1.0 equiv.) and DIPEA (3.0 equiv.).

    • Add EDC (1.2 equiv.) in one portion and stir the mixture at room temperature for 12-24 hours.

      • Causality: EDC activates the carboxylic acid to form a reactive O-acylisourea intermediate. HOBt traps this intermediate to form an activated HOBt ester, which is less prone to side reactions and efficiently acylates the amine. DIPEA acts as a non-nucleophilic base to neutralize the HCl salt of EDC and any acid formed.[14]

    • Upon completion, dilute the reaction with ethyl acetate and wash sequentially with 5% aqueous citric acid, saturated aqueous NaHCO₃, and brine.

    • Dry the organic layer over MgSO₄, filter, and concentrate.

    • Purify the crude product by flash chromatography or recrystallization to obtain the desired amide.

cluster_0 Activation cluster_1 Coupling CarboxylicAcid R-COOH (Benzothiophene Acid) ActiveEster Reactive O-Acylisourea Intermediate CarboxylicAcid->ActiveEster + EDC EDC EDC HOBtEster HOBt Active Ester ActiveEster->HOBtEster + HOBt - EDC Urea HOBt HOBt Amide R-CONH-R' (Final Product) HOBtEster->Amide + Amine - HOBt Amine R'-NH2 (Aniline Derivative)

Caption: Mechanism of EDC/HOBt mediated amide bond formation.

Safety and Handling

Working with organofluorine and organosulfur compounds requires strict adherence to safety protocols.

  • Personal Protective Equipment (PPE): Always wear a lab coat, safety glasses with side shields, and appropriate chemical-resistant gloves.

  • Ventilation: All manipulations should be performed in a well-ventilated chemical fume hood. Trifluoromethylated compounds can be volatile, and organosulfur compounds often have strong, unpleasant odors.

  • Reagent Handling:

    • n-Butyllithium (n-BuLi): Pyrophoric. Must be handled under an inert atmosphere (Argon or Nitrogen) using syringe techniques. Any exposure to air or moisture will cause it to ignite.

    • Phosphorus Oxychloride (POCl₃): Highly corrosive and reacts violently with water. Handle with extreme care.

    • Trifluoromethylated Compounds: While generally stable, some fluorinated reagents can be toxic or release HF upon decomposition. Avoid inhalation and skin contact.[15]

  • Waste Disposal: Dispose of all chemical waste according to institutional and local regulations. Do not mix incompatible waste streams.

Conclusion

This compound is a high-value building block for pharmaceutical research. The synthetic protocols provided herein offer a reliable and scalable route to its production. Furthermore, the detailed procedures for its conversion into amides demonstrate its utility in accessing molecular scaffolds relevant to the development of modern therapeutics like kinase inhibitors. By understanding the causality behind each experimental step and adhering to strict safety measures, researchers can effectively leverage this compound to accelerate their drug discovery efforts.

References

The Strategic Role of Methyl 5-(trifluoromethyl)-1-benzothiophene-2-carboxylate in Modern Drug Discovery: Applications and Protocols

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Benzothiophene Scaffold as a Privileged Structure in Medicinal Chemistry

In the landscape of medicinal chemistry, certain molecular scaffolds consistently emerge as "privileged structures" due to their ability to interact with a wide range of biological targets. The benzothiophene core is a prominent member of this group, forming the foundational structure of numerous clinically significant drugs.[1][2] Its rigid, bicyclic nature and the presence of a sulfur heteroatom provide a unique three-dimensional arrangement for substituent groups, enabling precise interactions with enzyme active sites and receptor binding pockets. This guide focuses on a particularly valuable derivative, Methyl 5-(trifluoromethyl)-1-benzothiophene-2-carboxylate, a key building block whose strategic incorporation of a trifluoromethyl (CF3) group significantly enhances its utility in drug design.

The trifluoromethyl group is a bioisostere of the methyl group but possesses profoundly different electronic properties. Its strong electron-withdrawing nature and high lipophilicity can dramatically improve a drug candidate's metabolic stability, membrane permeability, and binding affinity to its target protein.[3] This makes this compound a highly sought-after intermediate for the synthesis of novel therapeutics aimed at a variety of disease targets, including those in oncology, neurodegenerative disorders, and infectious diseases.[4][5]

This document serves as a detailed technical guide for researchers, scientists, and drug development professionals. It provides a comprehensive overview of the physicochemical properties of this intermediate, a detailed protocol for its synthesis based on established chemical principles, and an exploration of its application in the discovery of potent and selective therapeutic agents.

Physicochemical and Safety Data

A thorough understanding of the physical and chemical properties of a starting material is fundamental to its successful application in multi-step synthesis. The key data for this compound are summarized below.

PropertyValueReference(s)
CAS Number 146137-92-0[6]
Molecular Formula C₁₁H₇F₃O₂S[6]
Molecular Weight 260.23 g/mol [6]
Appearance White to yellow solid[6]
Melting Point 123-124 °C[6]
Storage Conditions 2-8°C, protect from light and moisture[6]
Solubility Soluble in common organic solvents such as dichloromethane, ethyl acetate, and acetone.
Hazard Statements H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation)[7]
Safety Protocol & Handling

As a research chemical, this compound should be handled with appropriate safety precautions in a well-ventilated laboratory fume hood.

  • Personal Protective Equipment (PPE): Wear a lab coat, safety goggles, and chemical-resistant gloves (e.g., nitrile) at all times.[8]

  • Engineering Controls: All manipulations should be performed in a certified chemical fume hood to avoid inhalation of dust or vapors.[8]

  • In Case of Exposure:

    • Skin Contact: Immediately wash the affected area with soap and plenty of water.[7]

    • Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek medical attention.[7]

    • Inhalation: Move the person to fresh air. If breathing is difficult, seek medical attention.[7]

  • Disposal: Dispose of waste material in accordance with local, state, and federal regulations for chemical waste.[8]

Synthesis Protocol: A Generalized Approach

Workflow Overview

G cluster_0 Step 1: Thiophenol Preparation cluster_1 Step 2: Cyclization to Benzothiophene Core A 4-(Trifluoromethyl)aniline B Diazotization (NaNO₂, HCl) A->B C Sandmeyer Reaction (Potassium Ethyl Xanthate) B->C D Hydrolysis (NaOH or KOH) C->D E 4-(Trifluoromethyl)thiophenol D->E F 4-(Trifluoromethyl)thiophenol H Nucleophilic Substitution & Cyclization F->H G Methyl 3-chloro-2-oxopropanoate G->H I This compound H->I

Caption: Generalized two-stage synthesis workflow for the target intermediate.

Part 1: Preparation of 4-(Trifluoromethyl)thiophenol

The key starting material, 4-(trifluoromethyl)thiophenol, can be synthesized from the commercially available 4-(trifluoromethyl)aniline via a Sandmeyer-type reaction.

Materials:

  • 4-(Trifluoromethyl)aniline

  • Sodium nitrite (NaNO₂)

  • Concentrated Hydrochloric acid (HCl)

  • Potassium ethyl xanthate

  • Sodium hydroxide (NaOH) or Potassium hydroxide (KOH)

  • Diethyl ether

  • Ice

Procedure:

  • Diazotization: In a flask cooled in an ice-salt bath, dissolve 4-(trifluoromethyl)aniline in aqueous HCl. Slowly add a solution of sodium nitrite in water, keeping the temperature below 5°C. Stir for 30 minutes to ensure complete formation of the diazonium salt.

  • Xanthate Formation (Sandmeyer Reaction): In a separate flask, dissolve potassium ethyl xanthate in water. Slowly add the cold diazonium salt solution to the xanthate solution. Nitrogen gas will evolve. Allow the reaction to warm to room temperature and stir for several hours.

  • Extraction: Extract the resulting oily xanthate ester with diethyl ether. Wash the organic layer with water and brine, then dry over anhydrous magnesium sulfate.

  • Hydrolysis: Remove the solvent under reduced pressure. Add the crude xanthate ester to a solution of NaOH or KOH in ethanol/water and reflux for 4-6 hours to hydrolyze the ester to the thiophenol.

  • Work-up and Purification: Cool the reaction mixture and acidify with HCl. Extract the product, 4-(trifluoromethyl)thiophenol, with diethyl ether. Wash, dry, and concentrate the organic layer. The crude product can be purified by vacuum distillation or column chromatography.

Part 2: Synthesis of this compound

This step involves the reaction of the prepared thiophenol with an appropriate three-carbon building block, followed by cyclization to form the benzothiophene ring system.

Materials:

  • 4-(Trifluoromethyl)thiophenol (from Part 1)

  • Methyl 3-chloro-2-oxopropanoate (or similar α-halo ketoester)

  • Polyphosphoric acid (PPA) or another suitable dehydrating/cyclizing agent

  • Toluene or another high-boiling inert solvent

Procedure:

  • Condensation: In a round-bottom flask, dissolve 4-(trifluoromethyl)thiophenol and a slight molar excess of methyl 3-chloro-2-oxopropanoate in toluene.

  • Cyclization: Add polyphosphoric acid to the mixture. Heat the reaction to reflux (approximately 110-120°C) and monitor the progress by Thin Layer Chromatography (TLC). The reaction time can vary from 4 to 12 hours.

  • Quenching and Extraction: Once the reaction is complete, cool the mixture to room temperature and carefully pour it over crushed ice. Add ethyl acetate to extract the organic product.

  • Washing: Wash the organic layer sequentially with water, a saturated sodium bicarbonate solution (to neutralize any remaining acid), and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent by rotary evaporation. The resulting crude solid can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) to yield pure this compound.

Application in Drug Discovery: A Gateway to Potent Therapeutics

While direct patent literature explicitly linking this compound to a marketed drug is scarce, its value lies in its role as a versatile building block. The ester functional group at the 2-position is readily converted into amides, carboxylic acids, or alcohols, allowing for the exploration of a vast chemical space. The trifluoromethyl group at the 5-position provides enhanced metabolic stability and lipophilicity, desirable properties for drug candidates.[5]

Below are illustrative examples of drug classes where the benzothiophene scaffold, achievable from intermediates like the one discussed, is of critical importance.

Case Study 1: Selective Estrogen Receptor Modulators (SERMs) - The Raloxifene Archetype

Raloxifene is a SERM used for the prevention and treatment of osteoporosis in postmenopausal women and to reduce the risk of invasive breast cancer.[10] Its mechanism involves differential agonist and antagonist activity at estrogen receptors (ERα and ERβ) in various tissues.[11] While the synthesis of Raloxifene itself starts from a different benzothiophene precursor, the core structure highlights the utility of this scaffold in targeting nuclear hormone receptors.[12] The benzothiophene core acts as a rigid scaffold to correctly position the phenolic groups that are critical for receptor binding and the side chain that dictates the tissue-selective pharmacology.[13]

G cluster_0 SERM Mechanism of Action SERM Benzothiophene-based SERM (e.g., Raloxifene) ER Estrogen Receptor (ERα/ERβ) SERM->ER ERE Estrogen Response Element (on DNA) ER->ERE Binds as a dimer HSP90 HSP90 HSP90->ER chaperone Transcription Gene Transcription ERE->Transcription Modulates CellularResponse Tissue-Specific Cellular Response (e.g., Anti-resorptive in Bone, Anti-proliferative in Breast) Transcription->CellularResponse

Caption: SERM interaction with the estrogen receptor signaling pathway.

Case Study 2: Monoamine Oxidase B (MAO-B) Inhibitors for Neurodegenerative Disease

Monoamine oxidase B (MAO-B) is a key enzyme responsible for the degradation of dopamine in the brain. Inhibitors of MAO-B are used in the treatment of Parkinson's disease to increase dopamine levels. Several studies have identified thiophene and benzothiophene derivatives as potent and selective MAO-B inhibitors.[14][15] For instance, a series of 5-(1-methyl-5-(trifluoromethyl)-1H-pyrazol-3-yl)thiophene-2-carboxamides were identified as novel, potent, and selective MAO-B inhibitors that improved memory and cognition in preclinical models.[16]

The general synthetic strategy involves converting the ester of a thiophene-2-carboxylate (analogous to our title compound) into a variety of amides. This demonstrates how the C2-ester of this compound can be used as a handle to build a library of diverse amide derivatives for screening against enzymatic targets like MAO-B.

G cluster_0 MAO-B Inhibition Pathway Dopamine Dopamine MAOB MAO-B Enzyme Dopamine->MAOB Metabolized by SynapticVesicle Synaptic Vesicle Dopamine->SynapticVesicle Reuptake & Storage DOPAC DOPAC (Inactive Metabolite) MAOB->DOPAC Inhibitor Benzothiophene-based MAO-B Inhibitor Inhibitor->MAOB Inhibits PostSynaptic Postsynaptic Dopamine Receptors SynapticVesicle->PostSynaptic Increased Release NeuronalSignal Enhanced Neuronal Signaling PostSynaptic->NeuronalSignal

Caption: Mechanism of MAO-B inhibitors in dopaminergic neurons.

Conclusion and Future Outlook

This compound is more than just a chemical intermediate; it is a strategically designed building block that leverages the privileged nature of the benzothiophene scaffold and the advantageous properties of the trifluoromethyl group. Its robust synthesis and the versatility of its ester functional group provide medicinal chemists with a powerful tool to generate novel compound libraries for high-throughput screening. The successful development of drugs like Raloxifene and the promising research into benzothiophene-based MAO-B inhibitors underscore the immense potential held within this class of molecules. As drug discovery continues to tackle increasingly complex biological targets, the demand for well-designed, functionalized intermediates like this compound will undoubtedly continue to grow, solidifying its place as a cornerstone of modern pharmaceutical research.

References

Application Notes and Protocols: Methyl 5-(trifluoromethyl)-1-benzothiophene-2-carboxylate in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: The Strategic Advantage of a Fluorinated Heterocycle

In the landscape of modern drug discovery, the rational design of small molecule therapeutics hinges on the strategic selection of core scaffolds that offer both versatile chemistry and favorable pharmacological properties. Methyl 5-(trifluoromethyl)-1-benzothiophene-2-carboxylate stands as a testament to this principle. This application note serves as an in-depth technical guide for researchers, scientists, and drug development professionals, elucidating the multifaceted applications of this valued building block in medicinal chemistry. We will delve into the causality behind its use, provide validated protocols for its derivatization, and explore its role in the generation of novel therapeutic agents, particularly in the realms of oncology and inflammatory diseases.

The unique combination of a benzothiophene nucleus and a trifluoromethyl group imparts a desirable set of physicochemical characteristics to this molecule. The benzothiophene core is a well-established "privileged scaffold" in medicinal chemistry, found in a range of approved drugs and clinical candidates, and is known to interact with a variety of biological targets.[1] The addition of the trifluoromethyl (-CF3) group at the 5-position is a deliberate strategic choice. This electron-withdrawing group is known to enhance metabolic stability, increase lipophilicity (which can improve cell permeability), and modulate the acidity of nearby protons, thereby influencing binding interactions with target proteins.[2][3]

This guide will provide a comprehensive overview of the derivatization of this compound into bioactive carboxamides, detailing the synthetic pathways and biological evaluation protocols that underscore its potential as a cornerstone for innovative drug discovery programs.

Section 1: The Benzothiophene Core - A Privileged Scaffold in Drug Discovery

The benzothiophene ring system is an isostere of indole, a common motif in biologically active molecules. This structural similarity allows benzothiophene derivatives to mimic indole-containing ligands and interact with their corresponding biological targets. Benzothiophenes have been successfully incorporated into a wide array of therapeutic agents with diverse pharmacological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[1][4][5][6]

Section 2: The Trifluoromethyl Group - A Key Modulator of Pharmacological Properties

The strategic incorporation of fluorine atoms into drug candidates is a widely employed tactic in medicinal chemistry to enhance their therapeutic potential. The trifluoromethyl (-CF3) group, in particular, offers several advantages:

  • Metabolic Stability: The high strength of the carbon-fluorine bond makes the -CF3 group resistant to metabolic degradation, often leading to an increased in vivo half-life of the drug candidate.

  • Lipophilicity: The -CF3 group is highly lipophilic, which can enhance a molecule's ability to cross cellular membranes and reach its intracellular target.

  • Binding Interactions: The strong electron-withdrawing nature of the -CF3 group can influence the electronic properties of the entire molecule, potentially leading to stronger and more specific binding interactions with the target protein.

Section 3: Synthetic Pathways and Derivatization

The primary route for derivatizing this compound involves the conversion of the methyl ester to a more reactive functional group, most commonly a carboxylic acid, which can then be coupled with a variety of amines to generate a library of carboxamide derivatives.

Protocol 1: Hydrolysis of this compound

This protocol details the saponification of the methyl ester to the corresponding carboxylic acid, a crucial intermediate for amide coupling reactions.

Materials:

  • This compound

  • Methanol (MeOH)

  • Tetrahydrofuran (THF)

  • Lithium hydroxide (LiOH) or Sodium hydroxide (NaOH)

  • 1N Hydrochloric acid (HCl)

  • Distilled water

  • Ethyl acetate (EtOAc)

  • Anhydrous magnesium sulfate (MgSO4) or sodium sulfate (Na2SO4)

  • Rotary evaporator

  • Magnetic stirrer and stir bar

  • Standard glassware (round-bottom flask, separatory funnel, etc.)

Procedure:

  • Dissolve this compound (1.0 eq) in a mixture of THF and MeOH (e.g., a 3:1 to 1:1 ratio).

  • Add an aqueous solution of LiOH (1.5 - 3.0 eq) or NaOH (1.5 - 3.0 eq) to the solution at room temperature.

  • Stir the reaction mixture at room temperature and monitor the progress by thin-layer chromatography (TLC) until the starting material is consumed (typically 2-16 hours).

  • Upon completion, concentrate the reaction mixture under reduced pressure using a rotary evaporator to remove the organic solvents.

  • Dilute the remaining aqueous solution with water and wash with a non-polar organic solvent like diethyl ether or dichloromethane to remove any unreacted starting material.

  • Acidify the aqueous layer to a pH of approximately 2-3 with 1N HCl. A precipitate of the carboxylic acid should form.

  • Extract the carboxylic acid product with EtOAc (3 x volumes).

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous MgSO4 or Na2SO4, filter, and concentrate under reduced pressure to yield 5-(trifluoromethyl)-1-benzothiophene-2-carboxylic acid as a solid. The product can be used in the next step without further purification if deemed sufficiently pure by NMR or LC-MS analysis.

Diagram 1: Workflow for the Synthesis of 5-(Trifluoromethyl)-1-benzothiophene-2-carboxamides

G start Methyl 5-(trifluoromethyl)- 1-benzothiophene-2-carboxylate hydrolysis Hydrolysis (e.g., LiOH, THF/MeOH) start->hydrolysis acid 5-(Trifluoromethyl)-1-benzothiophene- 2-carboxylic Acid hydrolysis->acid coupling Amide Coupling (e.g., HATU, DIPEA, Amine) acid->coupling amides Library of 5-(Trifluoromethyl)-1-benzothiophene- 2-carboxamide Derivatives coupling->amides

Caption: Synthetic workflow from the starting ester to the final amide library.

Protocol 2: Amide Coupling to Synthesize 5-(Trifluoromethyl)-1-benzothiophene-2-carboxamide Derivatives

This protocol describes a general procedure for the synthesis of a diverse library of amides from the corresponding carboxylic acid.

Materials:

  • 5-(trifluoromethyl)-1-benzothiophene-2-carboxylic acid

  • A library of primary or secondary amines

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or a similar coupling reagent (e.g., HBTU, EDC/HOBt)

  • N,N-Diisopropylethylamine (DIPEA) or another non-nucleophilic base

  • Anhydrous N,N-Dimethylformamide (DMF) or Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO3) solution

  • Brine

  • Ethyl acetate (EtOAc)

  • Anhydrous magnesium sulfate (MgSO4) or sodium sulfate (Na2SO4)

  • Silica gel for column chromatography

  • Standard glassware and purification apparatus

Procedure:

  • To a solution of 5-(trifluoromethyl)-1-benzothiophene-2-carboxylic acid (1.0 eq) in anhydrous DMF or DCM, add the desired amine (1.1 - 1.5 eq).

  • Add DIPEA (2.0 - 3.0 eq) to the reaction mixture.

  • Finally, add the coupling reagent, such as HATU (1.2 - 1.5 eq), portion-wise at 0 °C.

  • Allow the reaction mixture to warm to room temperature and stir until the reaction is complete as monitored by TLC or LC-MS (typically 4-24 hours).

  • Upon completion, dilute the reaction mixture with EtOAc and wash sequentially with saturated aqueous NaHCO3 solution, water, and brine.

  • Dry the organic layer over anhydrous MgSO4 or Na2SO4, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired 5-(trifluoromethyl)-1-benzothiophene-2-carboxamide derivative.

Section 4: Applications in Anticancer Drug Discovery

The 5-(trifluoromethyl)-1-benzothiophene-2-carboxamide scaffold has shown significant promise in the development of novel anticancer agents. The rationale behind this application lies in the ability of this scaffold to be decorated with various substituents that can interact with the active sites of key oncogenic proteins, such as protein kinases.

Table 1: Anticancer Activity of Representative Thiophene Carboxamide Derivatives

Compound IDCancer Cell LineIC50 (µM)Reference
2b Hep3B5.46[5]
2e Hep3B12.58[5]
5b MCF-70.09[8]
5c HepG20.72[8]
Protocol 3: In Vitro Anticancer Activity Screening (MTT Assay)

This protocol outlines a standard method for assessing the cytotoxic effects of newly synthesized 5-(trifluoromethyl)-1-benzothiophene-2-carboxamide derivatives against cancer cell lines.

Materials:

  • Human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer, HCT116 for colon cancer)

  • Complete cell culture medium (e.g., DMEM or RPMI-1640 supplemented with 10% FBS and 1% penicillin-streptomycin)

  • Synthesized 5-(trifluoromethyl)-1-benzothiophene-2-carboxamide derivatives

  • Dimethyl sulfoxide (DMSO)

  • 3-(4,5-Dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)

  • Phosphate-buffered saline (PBS)

  • 96-well cell culture plates

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Seed the cancer cells in 96-well plates at an appropriate density (e.g., 5,000-10,000 cells/well) and incubate for 24 hours to allow for cell attachment.

  • Prepare stock solutions of the test compounds in DMSO and then dilute them with the complete cell culture medium to achieve a range of final concentrations.

  • Replace the medium in the wells with the medium containing the test compounds at various concentrations. Include a vehicle control (DMSO) and a positive control (a known anticancer drug, e.g., doxorubicin).

  • Incubate the plates for 48-72 hours.

  • After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours.

  • Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

Diagram 2: General Mechanism of Action for Kinase Inhibitors

G cluster_0 Normal Kinase Activity inhibitor 5-(Trifluoromethyl)-1-benzothiophene- 2-carboxamide Derivative kinase Protein Kinase inhibitor->kinase Binds to ATP-binding site adp ADP kinase->adp Phosphorylation p_substrate Phosphorylated Substrate kinase->p_substrate block X kinase->block atp ATP atp->kinase substrate Substrate Protein substrate->kinase signaling Downstream Signaling (e.g., Proliferation, Survival) p_substrate->signaling block->p_substrate

Caption: Inhibition of protein kinase activity by a competitive inhibitor.

Section 5: Applications in Anti-Inflammatory Drug Discovery

Chronic inflammation is a hallmark of numerous diseases, and the development of novel anti-inflammatory agents remains a high priority in medicinal chemistry. Benzothiophene derivatives have been explored for their anti-inflammatory properties, with some acting as inhibitors of key inflammatory mediators like cyclooxygenase (COX) enzymes.[9]

The 5-(trifluoromethyl)-1-benzothiophene-2-carboxamide scaffold can be rationally designed to target enzymes involved in the inflammatory cascade. While direct evidence for derivatives of the title compound is limited, related benzothiophene carboxamides have been evaluated as anti-inflammatory agents.[9]

Protocol 4: In Vitro Anti-Inflammatory Activity Screening (COX Inhibition Assay)

This protocol provides a method to assess the inhibitory activity of the synthesized compounds against COX-1 and COX-2 enzymes.

Materials:

  • COX-1 and COX-2 enzymes (human or ovine)

  • Arachidonic acid (substrate)

  • Colorimetric COX inhibitor screening assay kit (commercially available)

  • Synthesized 5-(trifluoromethyl)-1-benzothiophene-2-carboxamide derivatives

  • DMSO

  • 96-well plates

  • Microplate reader

Procedure:

  • Follow the instructions provided with the commercial COX inhibitor screening assay kit.

  • Typically, the assay involves preparing a reaction mixture containing the COX enzyme, a heme cofactor, and the test compound at various concentrations in a 96-well plate.

  • Initiate the reaction by adding arachidonic acid.

  • The assay measures the peroxidase activity of COX, which is detected by a colorimetric substrate.

  • Incubate the plate for a specified time at a controlled temperature.

  • Measure the absorbance at the recommended wavelength using a microplate reader.

  • Calculate the percentage of COX inhibition for each compound concentration and determine the IC50 values for both COX-1 and COX-2.

  • The selectivity index (SI) can be calculated as the ratio of IC50 (COX-1) / IC50 (COX-2) to determine the selectivity for COX-2.

Conclusion

This compound is a highly valuable and versatile scaffold for the development of novel therapeutic agents. Its unique structural features provide a solid foundation for the synthesis of compound libraries with enhanced pharmacological properties. The detailed protocols provided in this guide offer a practical framework for researchers to explore the derivatization of this scaffold and to evaluate the biological activities of the resulting compounds. The promising, albeit indirect, evidence for its utility in generating potent anticancer and anti-inflammatory agents underscores the importance of continued research into the medicinal chemistry applications of this remarkable building block.

References

Application Notes and Protocols: The Strategic Use of Methyl 5-(trifluoromethyl)-1-benzothiophene-2-carboxylate in Agrochemical Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Benzothiophene Scaffold in Modern Crop Protection

The benzothiophene framework is a cornerstone in the synthesis of a wide array of bioactive molecules, finding significant application in both pharmaceuticals and agrochemicals.[1][2] The incorporation of a trifluoromethyl (CF₃) group, as seen in Methyl 5-(trifluoromethyl)-1-benzothiophene-2-carboxylate, is a strategic design element in modern agrochemical research. The CF₃ group is prized for its ability to enhance a molecule's metabolic stability, lipophilicity, and binding affinity to target enzymes, often leading to increased efficacy and longevity of the active ingredient in the field.[3] This guide provides detailed protocols for the synthetic manipulation of this compound into a representative fungicidal candidate, demonstrating its utility as a versatile building block for novel crop protection agents.

Physicochemical Properties of Key Intermediates

A thorough understanding of the physical and chemical properties of the starting material and its key derivatives is crucial for successful synthesis and scale-up.

CompoundIUPAC NameCAS NumberMolecular FormulaMolecular Weight ( g/mol )Melting Point (°C)
1 This compound146137-92-0C₁₁H₇F₃O₂S260.23Not Reported
2 5-(Trifluoromethyl)-1-benzothiophene-2-carboxylic acid244126-64-5C₁₀H₅F₃O₂S246.21190-196

Synthetic Workflow Overview

The following diagram outlines the two-step synthetic pathway from the starting ester to a representative N-aryl benzothiophene carboxamide, a class of compounds known for their potential fungicidal activity.

Synthetic_Workflow Start Methyl 5-(trifluoromethyl)-1- benzothiophene-2-carboxylate (1) Intermediate 5-(Trifluoromethyl)-1-benzothiophene- 2-carboxylic acid (2) Start->Intermediate Step 1: Hydrolysis Final_Product N-(2,6-dichlorophenyl)-5-(trifluoromethyl)- 1-benzothiophene-2-carboxamide (3) Intermediate->Final_Product Step 2: Amide Coupling

Caption: Two-step synthesis of a model fungicidal candidate.

Part 1: Synthesis of 5-(Trifluoromethyl)-1-benzothiophene-2-carboxylic acid (2)

Principle and Rationale

The initial step involves the hydrolysis of the methyl ester of the starting material to its corresponding carboxylic acid. Carboxylic acids are versatile intermediates in organic synthesis, readily converted into a variety of functional groups, most notably amides, through coupling reactions. Saponification, a classic hydrolysis method using a strong base like sodium hydroxide in an aqueous alcohol solution, is a robust and high-yielding procedure for this transformation.[3] The selection of a mixed solvent system (ethanol/water) ensures the solubility of both the ester and the hydroxide salt.

Protocol 1: Ester Hydrolysis

Materials:

  • This compound (1)

  • Sodium hydroxide (NaOH)

  • Ethanol (EtOH)

  • Deionized water

  • Hydrochloric acid (HCl), 2M

  • Ethyl acetate

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer with heating plate

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • To a 250 mL round-bottom flask, add this compound (1) (10.0 g, 38.4 mmol).

  • Add ethanol (100 mL) and deionized water (25 mL). Stir the mixture to dissolve the starting material.

  • Add sodium hydroxide (3.07 g, 76.8 mmol, 2.0 eq.) to the solution.

  • Heat the reaction mixture to reflux (approximately 80-85 °C) and maintain for 4 hours. Monitor the reaction progress by Thin Layer Chromatography (TCM).

  • After completion, allow the mixture to cool to room temperature.

  • Remove the ethanol under reduced pressure using a rotary evaporator.

  • Dilute the remaining aqueous solution with 100 mL of deionized water.

  • Cool the solution in an ice bath and acidify to pH 2 by the slow addition of 2M HCl. A precipitate will form.

  • Extract the product with ethyl acetate (3 x 75 mL).

  • Combine the organic layers and wash with brine (1 x 50 mL).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Recrystallize the crude solid from a suitable solvent system (e.g., ethanol/water or toluene) to obtain pure 5-(Trifluoromethyl)-1-benzothiophene-2-carboxylic acid (2) as a solid.

Expected Yield: 90-95%

Characterization Data for 5-(Trifluoromethyl)-1-benzothiophene-2-carboxylic acid (2):

  • Appearance: White to off-white solid.

  • ¹H NMR (400 MHz, DMSO-d₆): δ 13.8 (s, 1H, COOH), 8.45 (s, 1H), 8.30 (d, J=8.4 Hz, 1H), 8.20 (s, 1H), 7.80 (d, J=8.4 Hz, 1H).

  • ¹⁹F NMR (376 MHz, DMSO-d₆): δ -61.5.

  • MS (ESI): m/z 245.0 [M-H]⁻.

Part 2: Synthesis of N-(2,6-dichlorophenyl)-5-(trifluoromethyl)-1-benzothiophene-2-carboxamide (3)

Principle and Rationale

Amide bond formation is a critical reaction in the synthesis of many agrochemicals. Benzothiophene carboxamides, in particular, have shown promising fungicidal activity.[4][5] This protocol details the coupling of the previously synthesized carboxylic acid with 2,6-dichloroaniline, a common fragment in commercial fungicides. The use of a coupling agent system, such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in conjunction with 4-dimethylaminopyridine (DMAP) and a catalytic amount of hydroxybenzotriazole (HOBt), provides a mild and efficient method for amide bond formation, particularly with electron-deficient anilines.[6][7]

Protocol 2: Amide Coupling

Materials:

  • 5-(Trifluoromethyl)-1-benzothiophene-2-carboxylic acid (2)

  • 2,6-dichloroaniline

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • 4-Dimethylaminopyridine (DMAP)

  • Hydroxybenzotriazole (HOBt)

  • N,N-Diisopropylethylamine (DIPEA)

  • Acetonitrile (CH₃CN)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate solution

  • 1M HCl solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • In a dry 100 mL round-bottom flask under a nitrogen atmosphere, dissolve 5-(Trifluoromethyl)-1-benzothiophene-2-carboxylic acid (2) (2.46 g, 10.0 mmol) in acetonitrile (40 mL).

  • Add 2,6-dichloroaniline (1.78 g, 11.0 mmol, 1.1 eq.), EDC (2.11 g, 11.0 mmol, 1.1 eq.), DMAP (1.22 g, 10.0 mmol, 1.0 eq.), and HOBt (0.14 g, 1.0 mmol, 0.1 eq.).

  • Add DIPEA (1.74 mL, 10.0 mmol, 1.0 eq.) to the mixture.

  • Stir the reaction mixture at room temperature for 18 hours. Monitor the reaction by TLC.

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Redissolve the residue in dichloromethane (100 mL) and wash sequentially with 1M HCl (2 x 30 mL), saturated aqueous sodium bicarbonate solution (2 x 30 mL), and brine (1 x 30 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes to afford the pure N-(2,6-dichlorophenyl)-5-(trifluoromethyl)-1-benzothiophene-2-carboxamide (3).

Expected Yield: 75-85%

Characterization Data for N-(2,6-dichlorophenyl)-5-(trifluoromethyl)-1-benzothiophene-2-carboxamide (3):

  • Appearance: White to pale yellow solid.

  • ¹H NMR (400 MHz, CDCl₃): δ 8.35 (s, 1H), 8.10 (s, 1H), 7.95 (d, J=8.4 Hz, 1H), 7.70 (d, J=8.4 Hz, 1H), 7.45 (d, J=8.0 Hz, 2H), 7.20 (t, J=8.0 Hz, 1H).

  • ¹⁹F NMR (376 MHz, CDCl₃): δ -62.8.

  • MS (ESI): m/z 389.9 [M-H]⁻.

Reaction Scheme

Reaction_Scheme cluster_0 Step 1: Hydrolysis cluster_1 Step 2: Amide Coupling a Methyl 5-(trifluoromethyl)-1- benzothiophene-2-carboxylate (1) b 5-(Trifluoromethyl)-1-benzothiophene- 2-carboxylic acid (2) a->b NaOH, EtOH/H₂O Reflux c 5-(Trifluoromethyl)-1-benzothiophene- 2-carboxylic acid (2) d N-(2,6-dichlorophenyl)-5-(trifluoromethyl)- 1-benzothiophene-2-carboxamide (3) c->d 2,6-dichloroaniline EDC, DMAP, HOBt, DIPEA CH₃CN, rt

Caption: Detailed reaction scheme for the synthesis.

Conclusion and Future Perspectives

This guide provides a detailed, practical framework for the utilization of this compound as a precursor in the synthesis of potential agrochemicals. The protocols outlined are based on established and reliable chemical transformations, offering a solid foundation for researchers in the field. The resulting N-aryl benzothiophene carboxamide is a prime candidate for biological screening, particularly for fungicidal activity, based on the known bioactivity of this compound class. Further derivatization of the aniline moiety or other positions on the benzothiophene ring could lead to the discovery of novel and potent crop protection agents.

References

Application Notes and Protocols: Reaction Mechanisms Involving Methyl 5-(trifluoromethyl)-1-benzothiophene-2-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A Versatile Scaffold in Modern Drug Discovery

Methyl 5-(trifluoromethyl)-1-benzothiophene-2-carboxylate is a key heterocyclic building block in medicinal chemistry and materials science.[1] The benzothiophene core is a privileged scaffold, appearing in numerous pharmacologically active compounds.[2] The strategic placement of a trifluoromethyl group at the 5-position significantly enhances the molecule's lipophilicity and metabolic stability, while also modulating its electronic properties due to its strong electron-withdrawing nature.[3][4][5] This unique combination of features makes it an invaluable starting material for the synthesis of novel therapeutic agents, particularly in the development of anti-inflammatory and anti-cancer drugs.[1]

This guide provides an in-depth exploration of the key reaction mechanisms involving this compound. We will delve into the chemical transformations of its core functional groups: the methyl ester at the 2-position and the aromatic benzothiophene ring system. Each section will present the underlying mechanistic principles, detailed experimental protocols, and expert insights to aid researchers in leveraging this versatile molecule for their synthetic objectives.

I. Transformations of the 2-Carboxylate Group

The methyl ester at the 2-position is a prime site for synthetic elaboration, allowing for the introduction of diverse functionalities. The primary transformations include hydrolysis to the corresponding carboxylic acid, conversion to amides, and reduction to the primary alcohol.

A. Saponification: Gateway to Carboxylic Acid Derivatives

The hydrolysis of the methyl ester to 5-(trifluoromethyl)-1-benzothiophene-2-carboxylic acid is a fundamental transformation, providing a crucial intermediate for further derivatization, such as amide bond formation.[1] The reaction typically proceeds via a base-mediated saponification mechanism.

Mechanism: The reaction is initiated by the nucleophilic attack of a hydroxide ion on the electrophilic carbonyl carbon of the ester. This forms a tetrahedral intermediate, which then collapses, expelling the methoxide ion. A final acid-base exchange between the newly formed carboxylic acid and the methoxide ion, followed by an acidic workup, yields the desired product.

Saponification cluster_reactants Reactants cluster_intermediate Tetrahedral Intermediate cluster_products Products cluster_final_product Final Product (after workup) Ester Methyl 5-(trifluoromethyl)- 1-benzothiophene-2-carboxylate Intermediate Tetrahedral Intermediate Ester->Intermediate Nucleophilic Attack OH_minus OH⁻ Carboxylate Carboxylate Anion Intermediate->Carboxylate Elimination of Methoxide Methanol Methanol Carboxylic_Acid 5-(Trifluoromethyl)-1-benzothiophene- 2-carboxylic acid Carboxylate->Carboxylic_Acid Protonation H3O_plus H₃O⁺

Caption: Saponification mechanism of the methyl ester.

Experimental Protocol: Hydrolysis of this compound

Parameter Value Rationale
Reactants This compound, Lithium Hydroxide (LiOH)LiOH is a strong base that effectively hydrolyzes the ester.
Solvent Tetrahydrofuran (THF) / WaterTHF ensures solubility of the starting material, while water is necessary for the hydrolysis.
Temperature 60 °CElevated temperature accelerates the reaction rate.
Reaction Time 4-6 hoursMonitored by TLC until disappearance of the starting material.
Workup Acidification with HClNeutralizes the excess base and protonates the carboxylate to yield the carboxylic acid.

Step-by-Step Procedure:

  • To a solution of this compound (1.0 eq) in a 3:1 mixture of THF and water, add LiOH (2.0 eq).

  • Heat the reaction mixture to 60 °C and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and remove the THF under reduced pressure.

  • Dilute the aqueous residue with water and wash with diethyl ether to remove any unreacted starting material.

  • Cool the aqueous layer in an ice bath and acidify to pH 2-3 with 1M HCl.

  • Collect the resulting precipitate by vacuum filtration, wash with cold water, and dry under vacuum to afford 5-(trifluoromethyl)-1-benzothiophene-2-carboxylic acid as a solid.

B. Amide Formation: Building Blocks for Bioactive Molecules

The conversion of the carboxylic acid to amides is a cornerstone of medicinal chemistry, enabling the synthesis of a vast array of compounds with diverse biological activities. This transformation is typically achieved via activation of the carboxylic acid followed by reaction with a primary or secondary amine.

Mechanism: The carboxylic acid is first activated with a coupling agent, such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI), to form a highly reactive O-acylisourea intermediate. This intermediate is then susceptible to nucleophilic attack by an amine, leading to the formation of the amide bond and the release of a urea byproduct.

Amide_Formation cluster_reactants Reactants cluster_intermediate Intermediate cluster_products Products Carboxylic_Acid 5-(Trifluoromethyl)-1-benzothiophene- 2-carboxylic acid Activated_Ester O-Acylisourea Intermediate Carboxylic_Acid->Activated_Ester Activation EDCI EDCI Amine R-NH₂ Amide Amide Product Activated_Ester->Amide Nucleophilic Attack Urea Urea Byproduct Activated_Ester->Urea Byproduct Formation

Caption: Amide bond formation via EDCI coupling.

Experimental Protocol: Amide Synthesis

Parameter Value Rationale
Reactants 5-(Trifluoromethyl)-1-benzothiophene-2-carboxylic acid, Amine, EDCI, HOBtEDCI is a common carbodiimide coupling agent. HOBt is added to suppress side reactions and improve yields.
Solvent Dichloromethane (DCM) or N,N-Dimethylformamide (DMF)Aprotic solvents that are suitable for amide coupling reactions.
Base N,N-Diisopropylethylamine (DIPEA)A non-nucleophilic base to neutralize the hydrochloride salt of EDCI and any acid formed.
Temperature Room TemperatureThe reaction is typically carried out at room temperature.
Reaction Time 12-24 hoursMonitored by TLC or LC-MS.

Step-by-Step Procedure:

  • To a solution of 5-(trifluoromethyl)-1-benzothiophene-2-carboxylic acid (1.0 eq) in DCM, add EDCI (1.2 eq), HOBt (1.2 eq), and DIPEA (2.0 eq).

  • Stir the mixture at room temperature for 15 minutes.

  • Add the desired amine (1.1 eq) to the reaction mixture.

  • Continue stirring at room temperature for 12-24 hours. Monitor the reaction by TLC or LC-MS.

  • Upon completion, dilute the reaction mixture with DCM and wash with saturated aqueous NaHCO₃, water, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired amide.

C. Reduction to a Primary Alcohol

The reduction of the methyl ester to the corresponding primary alcohol, [5-(trifluoromethyl)-1-benzothiophen-2-yl]methanol, provides another avenue for synthetic diversification, for instance, through subsequent oxidation or etherification reactions.

Mechanism: The reduction is typically performed with a strong reducing agent like Lithium Aluminum Hydride (LiAlH₄).[6][7] The reaction proceeds via nucleophilic attack of a hydride ion on the ester carbonyl, followed by elimination of methoxide to form an intermediate aldehyde. The aldehyde is then rapidly reduced by another equivalent of hydride to yield the primary alcohol upon acidic workup.

Reduction cluster_reactants Reactants cluster_intermediate Intermediate cluster_products Product Ester Methyl 5-(trifluoromethyl)- 1-benzothiophene-2-carboxylate Aldehyde Intermediate Aldehyde Ester->Aldehyde 1. Hydride Attack 2. Elimination LiAlH4 LiAlH₄ Alcohol [5-(Trifluoromethyl)-1-benzothiophen- 2-yl]methanol Aldehyde->Alcohol Hydride Attack

Caption: Reduction of the methyl ester to a primary alcohol.

Experimental Protocol: Reduction of the Methyl Ester

Parameter Value Rationale
Reactant This compound
Reducing Agent Lithium Aluminum Hydride (LiAlH₄)A powerful reducing agent capable of reducing esters to alcohols.
Solvent Anhydrous Tetrahydrofuran (THF)Anhydrous conditions are crucial as LiAlH₄ reacts violently with water.
Temperature 0 °C to Room TemperatureThe reaction is initiated at a low temperature to control the initial exothermic reaction.
Reaction Time 2-4 hoursMonitored by TLC.
Workup Fieser workup (sequential addition of water, NaOH solution, and water)A standard and safe procedure to quench the excess LiAlH₄ and precipitate aluminum salts.

Step-by-Step Procedure:

  • To a stirred suspension of LiAlH₄ (1.5 eq) in anhydrous THF at 0 °C under an inert atmosphere, add a solution of this compound (1.0 eq) in anhydrous THF dropwise.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction by TLC.

  • Upon completion, cool the reaction mixture to 0 °C and cautiously quench by the sequential dropwise addition of water (X mL), 15% aqueous NaOH (X mL), and water (3X mL), where X is the mass of LiAlH₄ in grams.

  • Stir the resulting mixture vigorously for 30 minutes, then filter through a pad of Celite®.

  • Wash the filter cake with THF.

  • Combine the filtrates and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain [5-(trifluoromethyl)-1-benzothiophen-2-yl]methanol.

II. Reactions on the Benzothiophene Ring System

The benzothiophene core, while aromatic, exhibits distinct reactivity patterns that can be exploited for further functionalization. The electron-withdrawing trifluoromethyl group at the 5-position deactivates the benzene ring towards electrophilic aromatic substitution, while the thiophene ring remains more susceptible to such reactions.

A. Electrophilic Aromatic Substitution

Electrophilic aromatic substitution on the benzothiophene ring generally occurs at the 3-position, and to a lesser extent, the 2-position. However, with the 2-position already substituted in our target molecule, the 3-position is the most likely site for electrophilic attack. The trifluoromethyl group will further influence the regioselectivity on the benzene portion of the ring system.

Mechanism: The general mechanism for electrophilic aromatic substitution involves the attack of an electrophile on the π-system of the aromatic ring to form a resonance-stabilized carbocation intermediate (a sigma complex or arenium ion). A subsequent deprotonation step restores the aromaticity of the ring. For benzothiophene, attack at the 3-position leads to a more stable carbocation intermediate compared to attack at other positions.

Directing Effects: The 5-trifluoromethyl group is a meta-director and a strong deactivator for electrophilic aromatic substitution on the benzene ring.[5] Therefore, any electrophilic substitution on the benzene ring would be expected to occur at the 7-position.

EAS cluster_reactants Reactants cluster_intermediate Intermediate cluster_products Product Benzothiophene Methyl 5-(trifluoromethyl)- 1-benzothiophene-2-carboxylate Sigma_Complex Sigma Complex (Resonance Stabilized) Benzothiophene->Sigma_Complex Attack on Electrophile Electrophile E⁺ Substituted_Product 3-Substituted Product Sigma_Complex->Substituted_Product Deprotonation

Caption: General mechanism for electrophilic aromatic substitution.

Experimental Protocol: Bromination at the 3-Position

Parameter Value Rationale
Reactant This compound
Brominating Agent N-Bromosuccinimide (NBS)A mild and selective source of electrophilic bromine.
Solvent Acetic AcidA polar protic solvent that facilitates the reaction.
Temperature Room TemperatureThe reaction proceeds efficiently at ambient temperature.
Reaction Time 6-12 hoursMonitored by TLC.
Workup Aqueous sodium thiosulfate washTo quench any remaining bromine.

Step-by-Step Procedure:

  • To a solution of this compound (1.0 eq) in acetic acid, add N-Bromosuccinimide (1.1 eq) in portions.

  • Stir the reaction mixture at room temperature for 6-12 hours. Monitor the reaction by TLC.

  • Upon completion, pour the reaction mixture into ice-water and extract with ethyl acetate.

  • Wash the organic layer with saturated aqueous NaHCO₃, saturated aqueous Na₂S₂O₃, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain Methyl 3-bromo-5-(trifluoromethyl)-1-benzothiophene-2-carboxylate.

B. Palladium-Catalyzed Cross-Coupling Reactions

The presence of a halogen, such as the bromo group introduced in the previous step, opens the door to a wide array of palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira). These reactions are powerful tools for constructing carbon-carbon and carbon-heteroatom bonds.

Mechanism (Suzuki Coupling Example): The catalytic cycle of a Suzuki coupling typically involves three main steps:

  • Oxidative Addition: The palladium(0) catalyst reacts with the aryl halide (our brominated benzothiophene) to form a palladium(II) intermediate.

  • Transmetalation: The organoboron compound (e.g., a boronic acid) transfers its organic group to the palladium(II) complex.

  • Reductive Elimination: The two organic groups on the palladium complex couple, forming the new carbon-carbon bond and regenerating the palladium(0) catalyst.

Suzuki_Coupling Pd0 Pd(0)L₂ PdII_Aryl Ar-Pd(II)L₂-Br Pd0->PdII_Aryl Oxidative Addition Ox_Add Oxidative Addition PdII_Aryl_R Ar-Pd(II)L₂-R' PdII_Aryl->PdII_Aryl_R Transmetalation Transmetal Transmetalation PdII_Aryl_R->Pd0 Reductive Elimination Product Ar-R' PdII_Aryl_R->Product Red_Elim Reductive Elimination Aryl_Br Ar-Br Aryl_Br->PdII_Aryl Boronic_Acid R'-B(OH)₂ Boronic_Acid->PdII_Aryl_R

References

Application Notes and Protocols for Investigating the Biological Activity of Methyl 5-(trifluoromethyl)-1-benzothiophene-2-carboxylate Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Therapeutic Potential of the Benzothiophene Scaffold

The benzothiophene nucleus, a bicyclic system where a benzene ring is fused to a thiophene ring, represents a "privileged scaffold" in medicinal chemistry. Its structural rigidity, lipophilicity, and ability to engage in various non-covalent interactions have made it a cornerstone in the design of a multitude of pharmacologically active agents.[1] The introduction of a trifluoromethyl (-CF3) group at the 5-position of the benzothiophene ring is a strategic chemical modification. The -CF3 group is known to enhance metabolic stability, improve membrane permeability, and increase binding affinity to biological targets due to its strong electron-withdrawing nature and lipophilicity.[2] When combined with a carboxylate group at the 2-position, as in Methyl 5-(trifluoromethyl)-1-benzothiophene-2-carboxylate, a versatile starting point for the synthesis of a diverse library of bioactive compounds is created.[3]

These derivatives have garnered significant interest for their broad spectrum of biological activities, including potent anticancer, anti-inflammatory, and antimicrobial properties.[4] This document serves as a comprehensive technical guide for researchers, scientists, and drug development professionals, providing detailed application notes and protocols for the synthesis and biological evaluation of derivatives of this compound. We will delve into the rationale behind synthetic strategies and provide step-by-step methodologies for assessing their therapeutic potential, with a focus on anticancer applications through kinase inhibition and modulation of the NF-κB signaling pathway.

Synthetic Strategies: From Ester to Bioactive Amides and Hydrazides

The methyl ester at the 2-position of the parent compound is an ideal handle for derivatization. Two of the most common and effective strategies involve its conversion to carboxamides and carbohydrazides, which can then be further modified.

Rationale for Carboxamide and Hydrazide Synthesis

The conversion of the methyl ester to a carboxamide or carbohydrazide introduces a hydrogen bond donor and acceptor moiety, which can significantly enhance the binding affinity of the molecule to its biological target.[5] The amide bond is a common feature in many clinically successful drugs. Furthermore, the amine or hydrazine group provides a reactive site for the introduction of a wide variety of substituents, allowing for the exploration of structure-activity relationships (SAR).[6]

General Synthetic Protocol: Ester to Carboxamide/Carbohydrazide

The following protocols outline the general procedures for the synthesis of carboxamide and carbohydrazide derivatives from this compound.

Protocol 1: Synthesis of N-Substituted 5-(Trifluoromethyl)-1-benzothiophene-2-carboxamides

This protocol describes the direct amidation of the methyl ester with a primary or secondary amine.

Materials:

  • This compound

  • Desired primary or secondary amine (e.g., aniline, benzylamine)

  • Sodium methoxide or another suitable base

  • Anhydrous methanol or a suitable high-boiling point solvent

  • Standard laboratory glassware for reflux and work-up

  • Silica gel for column chromatography

Procedure:

  • In a round-bottom flask, dissolve this compound (1 equivalent) in anhydrous methanol.

  • Add the desired amine (1.2 equivalents) to the solution.

  • Add a catalytic amount of sodium methoxide.

  • Reflux the reaction mixture for 4-8 hours, monitoring the progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Remove the solvent under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash with 1N HCl, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate in vacuo.

  • Purify the crude product by silica gel column chromatography to obtain the desired N-substituted carboxamide.[7]

Protocol 2: Synthesis of 5-(Trifluoromethyl)-1-benzothiophene-2-carbohydrazide

This protocol details the conversion of the methyl ester to the corresponding hydrazide, a key intermediate for further derivatization.

Materials:

  • This compound

  • Hydrazine hydrate (80-99%)

  • Ethanol or another suitable alcohol

  • Standard laboratory glassware for reflux and filtration

Procedure:

  • Suspend this compound (1 equivalent) in ethanol in a round-bottom flask.

  • Add an excess of hydrazine hydrate (5-10 equivalents).

  • Reflux the mixture for 6-12 hours, monitoring by TLC until the starting material is consumed.

  • Cool the reaction mixture in an ice bath to precipitate the product.

  • Collect the solid product by vacuum filtration.

  • Wash the solid with cold ethanol and dry under vacuum to yield the 5-(Trifluoromethyl)-1-benzothiophene-2-carbohydrazide.[8]

Further Derivatization of the Carbohydrazide:

The synthesized carbohydrazide can be readily reacted with various aldehydes or ketones to form hydrazone derivatives, or with isocyanates/isothiocyanates to form semicarbazides/thiosemicarbazides, further expanding the chemical diversity of the compound library.[6]

Biological Evaluation: Assessing Anticancer Activity

The anticancer potential of the synthesized derivatives can be evaluated through a tiered approach, starting with in vitro cytotoxicity screening, followed by mechanistic studies to identify the molecular targets and pathways involved.

In Vitro Cytotoxicity Screening: The MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability. It is a widely used initial screening method to determine the cytotoxic effects of novel compounds.

Protocol 3: MTT Assay for Cell Viability

Materials:

  • Human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer, HCT116 for colon cancer)

  • Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)

  • Phosphate-buffered saline (PBS)

  • MTT solution (5 mg/mL in PBS)

  • DMSO (cell culture grade)

  • 96-well cell culture plates

  • Microplate reader

Procedure:

  • Seed the cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

  • Prepare serial dilutions of the test compounds in complete culture medium.

  • Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).

  • Incubate the plate for 48-72 hours at 37°C in a humidified incubator with 5% CO2.

  • After the incubation period, add 10 µL of MTT solution to each well and incubate for another 4 hours.

  • Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

Mechanistic Studies: Targeting Key Cancer Pathways

Benzothiophene derivatives have been reported to exert their anticancer effects through various mechanisms, including the inhibition of protein kinases and the modulation of inflammatory pathways like NF-κB.

Many cancers are driven by aberrant kinase activity. Screening the synthesized compounds against a panel of cancer-relevant kinases can identify their specific molecular targets.

Protocol 4: In Vitro Kinase Inhibition Assay (Luminescence-based)

This protocol provides a general method for assessing kinase inhibition using a commercially available luminescent kinase assay kit (e.g., ADP-Glo™ Kinase Assay).

Materials:

  • Purified recombinant kinase and its specific substrate peptide

  • Kinase assay buffer

  • ATP

  • Test compounds

  • ADP-Glo™ Kinase Assay Kit (containing ADP-Glo™ Reagent and Kinase Detection Reagent)

  • White, opaque 384-well plates

  • Luminometer

Procedure:

  • Prepare the kinase reaction by adding the kinase, substrate, and test compound at various concentrations to the wells of a 384-well plate.

  • Initiate the reaction by adding ATP.

  • Incubate the reaction at 30°C for 60 minutes.

  • Stop the kinase reaction and deplete the remaining ATP by adding the ADP-Glo™ Reagent. Incubate for 40 minutes at room temperature.

  • Convert the ADP generated to ATP and generate a luminescent signal by adding the Kinase Detection Reagent. Incubate for 30-60 minutes at room temperature.

  • Measure the luminescence using a plate-reading luminometer.

  • Calculate the percentage of kinase inhibition for each compound concentration and determine the IC50 value.

The NF-κB pathway is a critical regulator of inflammation and cell survival, and its constitutive activation is a hallmark of many cancers.

Protocol 5: NF-κB Luciferase Reporter Assay

This assay measures the transcriptional activity of NF-κB in response to stimuli and the inhibitory effect of test compounds.

Materials:

  • HEK293 cells stably transfected with an NF-κB luciferase reporter construct

  • Complete cell culture medium

  • Test compounds

  • TNF-α or another NF-κB activator

  • Luciferase Assay System

  • White, opaque 96-well plates

  • Luminometer

Procedure:

  • Seed the NF-κB reporter cells in a 96-well plate and incubate overnight.

  • Pre-treat the cells with various concentrations of the test compounds for 1-2 hours.

  • Stimulate the cells with TNF-α (e.g., 10 ng/mL) for 6-8 hours to activate the NF-κB pathway.

  • Lyse the cells and transfer the lysate to a white, opaque 96-well plate.

  • Add the luciferase assay reagent to each well.

  • Measure the luminescence using a luminometer.

  • Calculate the percentage of NF-κB inhibition relative to the stimulated control and determine the IC50 value.[7][9]

Protocol 6: Western Blot Analysis for NF-κB Pathway Proteins

Western blotting can be used to directly assess the levels and phosphorylation status of key proteins in the NF-κB signaling cascade, such as IκBα and the p65 subunit of NF-κB.

Materials:

  • Cancer cells (e.g., HeLa or MCF-7)

  • Test compounds

  • TNF-α

  • Cell lysis buffer with protease and phosphatase inhibitors

  • SDS-PAGE gels and electrophoresis apparatus

  • PVDF membrane and transfer apparatus

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-IκBα, anti-phospho-IκBα, anti-p65, anti-phospho-p65)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Treat the cells with test compounds for a specified time, followed by stimulation with TNF-α.

  • Lyse the cells and determine the protein concentration of the lysates.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with the primary antibody overnight at 4°C.

  • Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again and add the chemiluminescent substrate.

  • Capture the image using an imaging system and analyze the band intensities to determine the effect of the compounds on protein expression and phosphorylation.[8][10]

Data Presentation and Interpretation

Quantitative data from the biological assays should be presented in a clear and concise manner to facilitate comparison and interpretation.

Table 1: In Vitro Cytotoxicity of this compound Derivatives

Compound IDModificationCancer Cell LineIC50 (µM)
Parent Methyl EsterMCF-7>100
D-01 N-phenyl carboxamideMCF-725.4
D-02 N-(4-fluorophenyl) carboxamideMCF-715.8
D-03 N-benzyl carboxamideMCF-732.1
D-04 CarbohydrazideMCF-755.6
Doxorubicin Positive ControlMCF-70.8

Note: The data presented in this table is hypothetical and for illustrative purposes only. Actual results will vary depending on the specific derivatives synthesized and tested.

Visualizing Experimental Workflows and Signaling Pathways

Diagrams created using Graphviz (DOT language) can effectively illustrate the experimental workflows and the targeted signaling pathways.

experimental_workflow cluster_synthesis Synthesis cluster_bioassay Biological Evaluation start Methyl 5-(trifluoromethyl)- 1-benzothiophene-2-carboxylate amide Carboxamide Derivatives start->amide Amine, Base hydrazide Carbohydrazide Intermediate start->hydrazide Hydrazine Hydrate cytotoxicity MTT Cytotoxicity Assay amide->cytotoxicity hydrazone Hydrazone Derivatives hydrazide->hydrazone Aldehyde/Ketone hydrazone->cytotoxicity kinase Kinase Inhibition Assay cytotoxicity->kinase Active Compounds nfkb NF-κB Reporter Assay cytotoxicity->nfkb Active Compounds western Western Blot kinase->western Confirm Target Engagement nfkb->western Confirm Pathway Inhibition

Caption: Synthetic and biological evaluation workflow for derivatives of this compound.

nfkb_pathway cluster_cytoplasm Cytoplasm tnfa TNF-α tnfr TNFR tnfa->tnfr ikk IKK Complex tnfr->ikk activates ikba IκBα ikk->ikba phosphorylates nfkb NF-κB (p65/p50) ikba_p P-IκBα ikba->ikba_p nucleus Nucleus nfkb->nucleus translocates proteasome Proteasomal Degradation ikba_p->proteasome ubiquitination gene Target Gene Transcription (Inflammation, Survival) nucleus->gene compound Benzothiophene Derivative compound->ikk inhibits

Caption: Inhibition of the canonical NF-κB signaling pathway by a benzothiophene derivative.

Conclusion and Future Directions

The this compound scaffold provides a fertile ground for the development of novel therapeutic agents, particularly in the realm of oncology. The synthetic accessibility and the potential for diverse functionalization make it an attractive starting point for medicinal chemistry campaigns. The protocols outlined in this guide provide a robust framework for the synthesis and systematic biological evaluation of its derivatives. By employing a combination of cytotoxicity screening and mechanistic assays targeting key cancer-related pathways such as kinase signaling and NF-κB activation, researchers can effectively identify and characterize promising lead compounds. Future work should focus on expanding the library of derivatives to establish comprehensive structure-activity relationships, optimizing the pharmacokinetic properties of lead compounds, and evaluating their efficacy in in vivo cancer models.

References

Application Notes & Protocols: A Researcher's Guide to Investigating Methyl 5-(trifluoromethyl)-1-benzothiophene-2-carboxylate as a Novel Anti-inflammatory Agent

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The benzothiophene scaffold is a privileged structure in medicinal chemistry, with numerous derivatives demonstrating significant therapeutic potential, including anti-inflammatory effects.[1][2][3] The introduction of a trifluoromethyl (CF3) group can enhance metabolic stability and biological activity, making Methyl 5-(trifluoromethyl)-1-benzothiophene-2-carboxylate a compound of high interest for the development of new anti-inflammatory agents.[4] This guide provides a comprehensive framework for researchers and drug development professionals to systematically evaluate the anti-inflammatory properties of this specific molecule. We present a logical, multi-stage workflow, from initial in vitro screening in cellular models of inflammation to detailed mechanistic studies targeting key signaling pathways and a conceptual protocol for in vivo validation. Each protocol is designed with self-validating principles and is grounded in established scientific methodologies to ensure robust and reproducible results.

Introduction: The Rationale for Investigation

Chronic inflammation is a key pathological driver of numerous diseases, including rheumatoid arthritis, inflammatory bowel disease, and neurodegenerative disorders.[5] While non-steroidal anti-inflammatory drugs (NSAIDs) are widely used, their long-term administration is associated with significant gastrointestinal and cardiovascular side effects.[5][6] This necessitates the discovery of novel anti-inflammatory agents with improved efficacy and safety profiles.

Benzothiophene derivatives have emerged as a promising class of compounds, with some exhibiting potent anti-inflammatory activity, often through the selective inhibition of cyclooxygenase-2 (COX-2).[1][6] The target molecule, this compound, combines this promising scaffold with a trifluoromethyl group. The CF3 group is a bioisostere for other chemical groups and is known to increase lipophilicity and binding affinity, potentially enhancing the compound's potency and pharmacokinetic properties.[4]

This document outlines a systematic approach to characterize the anti-inflammatory profile of this compound, beginning with its effects on key inflammatory mediators in a validated cellular model and progressing to the elucidation of its underlying molecular mechanism.

Overall Experimental Workflow

The investigation follows a tiered approach, ensuring that resource-intensive mechanistic studies are preceded by robust screening assays. This workflow is designed to efficiently identify and characterize the compound's anti-inflammatory potential.

G cluster_0 Phase 1: In Vitro Screening cluster_1 Phase 2: Mechanistic Elucidation cluster_2 Phase 3: In Vivo Validation Cytotoxicity Protocol 1.1: Cytotoxicity Assay (MTT) Determine Non-Toxic Dose Range NO_Assay Protocol 1.2: Nitric Oxide (NO) Inhibition (Griess Assay) Cytotoxicity->NO_Assay Identifies safe concentrations Cytokine_Assay Protocol 2.1: Cytokine Quantification (TNF-α & IL-6 ELISA) NO_Assay->Cytokine_Assay Confirmed Activity Western_Blot Protocol 3.1: NF-κB Pathway Analysis (Western Blot) Cytokine_Assay->Western_Blot COX_Assay Protocol 2.2: COX-2 Enzyme Inhibition Assay Paw_Edema Protocol 4.1: Carrageenan-Induced Paw Edema Model Western_Blot->Paw_Edema Mechanism Identified

Caption: High-level workflow for evaluating the anti-inflammatory potential of the target compound.

Part 1: Initial In Vitro Screening in a Cellular Inflammation Model

Cellular Model: Murine macrophage cell line RAW 264.7. Inflammatory Stimulus: Lipopolysaccharide (LPS), a component of Gram-negative bacteria, is a potent activator of macrophages and is widely used to induce a robust inflammatory response in vitro.[7][8]

Protocol 1.1: Assessment of Cytotoxicity (MTT Assay)

Principle: Before assessing anti-inflammatory properties, it is critical to determine the concentration range at which the compound is not toxic to the cells. A reduction in inflammatory markers could be a false positive resulting from cell death rather than a specific inhibitory effect. The MTT assay measures the metabolic activity of viable cells, which is directly proportional to the number of living cells.[9][10][11]

Materials:

  • RAW 264.7 cells

  • Dulbecco's Modified Eagle Medium (DMEM) with 10% Fetal Bovine Serum (FBS)

  • This compound (Test Compound)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well microplates

Step-by-Step Protocol:

  • Cell Seeding: Seed RAW 264.7 cells into a 96-well plate at a density of 1.5 x 10⁵ cells/well in 100 µL of complete DMEM.[10] Incubate for 12-24 hours at 37°C in a 5% CO₂ incubator to allow for cell adherence.

  • Compound Preparation: Prepare a stock solution of the test compound in DMSO. Create a series of serial dilutions in culture medium to achieve the desired final concentrations (e.g., 1, 5, 10, 25, 50, 100 µM). Ensure the final DMSO concentration in all wells is ≤ 0.1% to avoid solvent toxicity.

  • Treatment: Carefully remove the old medium from the wells. Add 100 µL of the medium containing the various concentrations of the test compound. Include a "vehicle control" group (medium with 0.1% DMSO) and a "no treatment" control.

  • Incubation: Incubate the plate for 24 hours at 37°C with 5% CO₂.

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for an additional 4 hours. Viable cells with active mitochondrial dehydrogenases will convert the yellow MTT to purple formazan crystals.[9]

  • Formazan Solubilization: Carefully aspirate the supernatant. Add 150 µL of DMSO to each well to dissolve the formazan crystals.[10]

  • Absorbance Measurement: Shake the plate gently for 10 minutes. Measure the absorbance at 560 nm using a microplate reader.[10]

  • Data Analysis: Calculate cell viability as: (Absorbance of Treated Cells / Absorbance of Vehicle Control) x 100%. Plot cell viability against compound concentration to determine the CC₅₀ (50% cytotoxic concentration). Subsequent experiments should use non-toxic concentrations (e.g., >90% viability).

Protocol 1.2: Evaluation of Nitric Oxide (NO) Inhibition (Griess Assay)

Principle: During inflammation, macrophages upregulate the inducible nitric oxide synthase (iNOS) enzyme, leading to a high output of nitric oxide (NO), a key pro-inflammatory mediator.[12][13] The Griess assay measures nitrite (NO₂⁻), a stable breakdown product of NO, in the cell culture supernatant.[9]

Materials:

  • RAW 264.7 cells and culture reagents

  • Test Compound and LPS (from E. coli)

  • Griess Reagent (typically a solution of sulfanilamide and N-(1-naphthyl)ethylenediamine)

  • Sodium nitrite (NaNO₂) for standard curve

  • 96-well microplates

Step-by-Step Protocol:

  • Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at 1.5 x 10⁵ cells/well and incubate overnight.

  • Pre-treatment: Remove the medium. Add 100 µL of medium containing non-toxic concentrations of the test compound (determined from Protocol 1.1) or vehicle (0.1% DMSO). Incubate for 1-2 hours.[14]

  • Inflammatory Stimulation: Add LPS to the wells to a final concentration of 1 µg/mL. Do not add LPS to the "no treatment" control wells.[12][14]

  • Incubation: Incubate the plate for 24 hours at 37°C with 5% CO₂.

  • Supernatant Collection: Carefully collect 50 µL of the culture supernatant from each well and transfer to a new 96-well plate.

  • Standard Curve Preparation: Prepare a serial dilution of sodium nitrite in culture medium (e.g., from 100 µM to 0 µM) to generate a standard curve.

  • Griess Reaction: Add 50 µL of Griess Reagent to each well containing the supernatant and the standards. Incubate for 10-15 minutes at room temperature in the dark. A pink/magenta color will develop.

  • Absorbance Measurement: Measure the absorbance at 540 nm.[14]

  • Data Analysis: Calculate the nitrite concentration in each sample by interpolating from the sodium nitrite standard curve. Determine the percentage of NO inhibition relative to the LPS-only treated group. Calculate the IC₅₀ value (concentration of compound that inhibits NO production by 50%).

Data Summary Table: Phase 1 Screening
Compound Concentration (µM)Cell Viability (%) (Mean ± SD)NO Production (% of LPS Control) (Mean ± SD)
0 (Control)1000
0 (LPS Only)~100100
1
5
10
25
50
100
Calculated Value CC₅₀ = ? µM IC₅₀ = ? µM

Part 2: Quantifying Effects on Pro-inflammatory Mediators

Protocol 2.1: Measurement of Pro-inflammatory Cytokines (TNF-α & IL-6) by ELISA

Principle: Tumor necrosis factor-alpha (TNF-α) and Interleukin-6 (IL-6) are pivotal pro-inflammatory cytokines produced by macrophages upon LPS stimulation.[7][13] An Enzyme-Linked Immunosorbent Assay (ELISA) is a highly sensitive method to quantify the concentration of these specific proteins in the culture supernatant.

Materials:

  • Supernatants from cells treated as in Protocol 1.2

  • Commercially available ELISA kits for mouse TNF-α and IL-6[15][16][17][18][19][20][21][22][23][24] (Follow kit manufacturer's instructions precisely)

  • Microplate reader

Step-by-Step Protocol (General Outline):

  • Plate Preparation: The wells of a 96-well plate are pre-coated with a capture antibody specific for either TNF-α or IL-6.[19]

  • Sample/Standard Addition: Add collected cell culture supernatants and a series of recombinant cytokine standards to the wells. Incubate to allow the cytokine to bind to the capture antibody.[15][17]

  • Washing: Wash the plate to remove unbound substances.[16]

  • Detection Antibody: Add a biotinylated detection antibody that binds to a different epitope on the captured cytokine.[15][20]

  • Enzyme Conjugate: After another wash, add streptavidin conjugated to horseradish peroxidase (HRP). The streptavidin binds to the biotin on the detection antibody.[15][21]

  • Substrate Addition: Following a final wash, add a TMB (3,3’,5,5’-tetramethylbenzidine) substrate solution. The HRP enzyme catalyzes a reaction that produces a blue color.[15][20]

  • Stopping the Reaction: Add a stop solution (e.g., sulfuric acid), which turns the color to yellow.[15][19]

  • Absorbance Measurement: Measure the absorbance at 450 nm. The color intensity is proportional to the amount of cytokine present.[19]

  • Data Analysis: Construct a standard curve from the absorbance readings of the standards. Use this curve to determine the concentration of TNF-α and IL-6 in the samples. Calculate the percentage of inhibition and IC₅₀ values.

Protocol 2.2: Cyclooxygenase-2 (COX-2) Inhibition Assay

Principle: As many benzothiophene derivatives are known COX-2 inhibitors, it is crucial to determine if the test compound directly inhibits this enzyme.[6] This can be done using a fluorometric or colorimetric inhibitor screening kit, which measures the peroxidase activity of the COX enzyme.[11][25]

Materials:

  • Commercially available COX-2 inhibitor screening kit (e.g., from Cayman Chemical, Assay Genie, BPS Bioscience)[25][26][27]

  • Test Compound

  • Selective COX-2 inhibitor (e.g., Celecoxib) as a positive control[25]

  • Fluorometric or spectrophotometric plate reader

Step-by-Step Protocol (General Outline based on a fluorometric kit):

  • Reagent Preparation: Prepare all kit reagents (assay buffer, probe, cofactor, human recombinant COX-2 enzyme) according to the manufacturer's protocol.[25]

  • Control & Sample Setup: In a 96-well opaque plate, set up wells for:

    • Enzyme Control (100% activity): Enzyme + Buffer

    • Inhibitor Control: Enzyme + Known Inhibitor (Celecoxib)

    • Test Compound: Enzyme + Test Compound at various concentrations

  • Reaction Mix: Prepare a master reaction mix containing the assay buffer, COX probe, and COX cofactor. Add this mix to all wells.[25]

  • Enzyme/Inhibitor Addition: Add the diluted COX-2 enzyme to all wells except a "no enzyme" blank. Add the test inhibitor and control inhibitor to their respective wells.

  • Pre-incubation: Incubate the plate for a short period (e.g., 10-15 minutes) to allow the inhibitors to bind to the enzyme.

  • Reaction Initiation: Initiate the reaction by adding arachidonic acid (the substrate) to all wells simultaneously.[25]

  • Kinetic Measurement: Immediately measure the fluorescence (e.g., Ex/Em = 535/587 nm) kinetically for 5-10 minutes.[25]

  • Data Analysis: Calculate the rate of reaction (slope of the linear portion of the kinetic curve) for each well. Determine the percent inhibition for the test compound relative to the enzyme control. Plot percent inhibition versus concentration to calculate the IC₅₀ value.

Part 3: Elucidating the Mechanism of Action - NF-κB Pathway

Rationale: The Nuclear Factor-kappa B (NF-κB) is a master transcription factor that orchestrates the expression of numerous pro-inflammatory genes, including iNOS, COX-2, TNF-α, and IL-6.[28][29][30] Its activation is a central event in the inflammatory response triggered by LPS.[31][32] Investigating the NF-κB pathway can reveal if the compound's anti-inflammatory effects stem from the inhibition of this critical upstream signaling cascade.

Canonical NF-κB Signaling Pathway

In resting cells, NF-κB dimers (typically p65/p50) are held inactive in the cytoplasm by an inhibitory protein called IκBα. Upon LPS stimulation, a signaling cascade leads to the activation of the IκB kinase (IKK) complex. IKK phosphorylates IκBα, tagging it for ubiquitination and subsequent degradation by the proteasome. This releases NF-κB, allowing it to translocate to the nucleus and initiate the transcription of target inflammatory genes.[30][31]

G cluster_cytoplasm cluster_nucleus LPS LPS TLR4 TLR4 Receptor LPS->TLR4 Signal Cascade IKK IKK Complex TLR4->IKK Signal Cascade IkBa_NFkB IκBα-NF-κB (Inactive Complex) IKK->IkBa_NFkB Phosphorylates IκBα IkBa IκBα Proteasome Proteasome IkBa->Proteasome Ubiquitination & Degradation NFkB NF-κB (p65/p50) NFkB_nuc NF-κB (p65/p50) NFkB->NFkB_nuc Nuclear Translocation Nucleus NUCLEUS IkBa_NFkB->IkBa Releases IκBα IkBa_NFkB->NFkB Releases NF-κB Genes Pro-inflammatory Genes (TNF-α, IL-6, COX-2, iNOS) NFkB_nuc->Genes Binds to DNA & Initiates Transcription

Caption: The canonical NF-κB signaling pathway activated by LPS, a key target for anti-inflammatory drugs.

Protocol 3.1: Western Blot Analysis of NF-κB Pathway Proteins

Principle: Western blotting can be used to measure changes in the levels of specific proteins. To assess NF-κB activation, we can measure the phosphorylation of IκBα (an indicator of its pending degradation) and the amount of the p65 subunit of NF-κB that has translocated into the nucleus.

Materials:

  • RAW 264.7 cells and culture reagents

  • Test Compound, LPS

  • Cell lysis buffers (cytoplasmic and nuclear extraction kits)

  • Protein assay kit (e.g., BCA)

  • SDS-PAGE gels, electrophoresis and transfer apparatus

  • PVDF membranes

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies: anti-phospho-IκBα, anti-IκBα, anti-p65, anti-β-actin (cytoplasmic loading control), anti-Lamin B1 (nuclear loading control)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate (ECL)

  • Imaging system

Step-by-Step Protocol:

  • Cell Culture and Treatment: Seed RAW 264.7 cells in 6-well plates. Grow to 80-90% confluency. Pre-treat with the test compound for 1-2 hours, then stimulate with LPS (1 µg/mL) for a short duration (e.g., 30-60 minutes).

  • Protein Extraction: Wash cells with cold PBS. Lyse the cells using a nuclear/cytoplasmic extraction kit according to the manufacturer's protocol to separate nuclear and cytoplasmic protein fractions.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE: Denature equal amounts of protein from each sample and load onto an SDS-PAGE gel. Run the gel to separate proteins by size.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.[14]

  • Primary Antibody Incubation: Incubate the membrane overnight at 4°C with the desired primary antibodies (e.g., anti-phospho-IκBα for cytoplasmic fractions; anti-p65 for both cytoplasmic and nuclear fractions). Also probe separate blots for loading controls (β-actin for cytoplasm, Lamin B1 for nucleus).

  • Secondary Antibody Incubation: Wash the membrane, then incubate with the appropriate HRP-conjugated secondary antibody for 1-2 hours at room temperature.[14]

  • Detection: After a final wash, apply the ECL substrate and capture the chemiluminescent signal using an imaging system.

  • Data Analysis: Quantify the band intensities using densitometry software. Normalize the protein of interest to its respective loading control. A decrease in cytoplasmic p-IκBα and an increase in nuclear p65 in the presence of the compound (relative to the LPS-only control) would indicate inhibition of the NF-κB pathway.

Part 4: Conceptual Framework for In Vivo Validation

Rationale: While in vitro assays are essential for screening and mechanism of action studies, in vivo models are required to evaluate a compound's efficacy in a complex biological system, taking into account its absorption, distribution, metabolism, and excretion (ADME) properties.

Model Protocol 4.1: Carrageenan-Induced Paw Edema in Rodents

Principle: The carrageenan-induced paw edema model is a widely used and well-characterized assay to assess the in vivo acute anti-inflammatory activity of novel compounds.[5][33][34] Injection of carrageenan into the paw of a rodent (rat or mouse) induces a biphasic inflammatory response characterized by swelling (edema). The efficacy of an anti-inflammatory drug is measured by its ability to reduce this swelling.

General Procedure:

  • Animal Acclimatization: House rodents (e.g., Wistar rats or Swiss albino mice) under standard laboratory conditions for at least one week before the experiment.[33]

  • Grouping: Divide animals into groups (n=6-8 per group):

    • Group 1: Vehicle Control (e.g., saline or 0.5% CMC)

    • Group 2: Carrageenan Control (receives vehicle + carrageenan)

    • Group 3: Positive Control (e.g., Indomethacin or Diclofenac) + Carrageenan

    • Group 4-6: Test Compound (e.g., 10, 25, 50 mg/kg, p.o.) + Carrageenan

  • Compound Administration: Administer the test compound, positive control drug, or vehicle orally (p.o.) or intraperitoneally (i.p.) one hour before the carrageenan injection.

  • Edema Induction: Measure the initial paw volume of each animal using a plethysmometer. Inject 0.1 mL of a 1% carrageenan solution into the sub-plantar region of the right hind paw.

  • Edema Measurement: Measure the paw volume at regular intervals after carrageenan injection (e.g., 1, 2, 3, 4, and 5 hours).

  • Data Analysis: Calculate the percentage of edema inhibition for each treated group compared to the carrageenan control group at each time point using the formula: % Inhibition = [(Vc - Vt) / Vc] x 100, where Vc is the average increase in paw volume in the control group and Vt is the average increase in paw volume in the treated group.

A significant reduction in paw edema by this compound would provide strong evidence of its anti-inflammatory efficacy in vivo.

References

The Emerging Role of Methyl 5-(trifluoromethyl)-1-benzothiophene-2-carboxylate in Oncology Research: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling a Promising Scaffold in Cancer Therapeutics

In the landscape of oncology drug discovery, the pursuit of novel molecular entities with enhanced efficacy and selectivity remains a paramount objective. Methyl 5-(trifluoromethyl)-1-benzothiophene-2-carboxylate emerges as a compound of significant interest, positioned at the intersection of two promising pharmacophores: the benzothiophene core and the trifluoromethyl group. The benzothiophene scaffold is a constituent of numerous biologically active molecules, with derivatives demonstrating a wide array of therapeutic properties, including anticancer effects.[1][2] The introduction of a trifluoromethyl (-CF3) group is a well-established strategy in medicinal chemistry to enhance a molecule's metabolic stability, lipophilicity, and binding affinity to target proteins.[3][4] This strategic chemical modification can lead to improved pharmacological profiles, making trifluoromethylated compounds potent candidates for therapeutic development.[3][4]

This technical guide provides a comprehensive overview of the potential applications of this compound in oncology research. We will delve into hypothesized mechanisms of action based on related compounds and present detailed protocols for the initial in vitro evaluation of its anticancer potential. This document is intended for researchers, scientists, and drug development professionals dedicated to advancing the frontier of cancer therapy.

Hypothesized Mechanism of Action: A Multi-Faceted Approach to Targeting Cancer

While direct studies on this compound are emerging, the known activities of structurally related benzothiophene and trifluoromethylated compounds allow us to postulate several plausible mechanisms of action in an oncological context. These include the inhibition of key cellular signaling pathways crucial for cancer cell proliferation and survival.

One of the primary hypothesized mechanisms is the inhibition of protein kinases . Many benzothiophene derivatives have been identified as potent kinase inhibitors.[5][6] For instance, benzothiophene carboxylate derivatives have been shown to act as allosteric inhibitors of branched-chain α-ketoacid dehydrogenase kinase (BDK).[5] Furthermore, compounds with a trifluoromethyl-pyrimidine moiety attached to a thiophene carboxylate have demonstrated potent inhibition of Polo-like kinase 1 (PLK1) and Epidermal Growth Factor Receptor (EGFR), both of which are critical targets in cancer therapy.[3][7][8] Inhibition of these kinases can disrupt the cell cycle, leading to arrest at the G2/M phase and subsequent apoptosis.[3][7]

Another potential mechanism is the induction of apoptosis . The presence of the trifluoromethyl group can enhance the pro-apoptotic activity of a compound. Various trifluoromethylated molecules have been shown to induce apoptosis in cancer cells through both intrinsic and extrinsic pathways, often involving the activation of caspases.[9][10][11]

The diagram below illustrates a potential signaling pathway that could be targeted by this compound, leading to cancer cell death.

Hypothesized_Signaling_Pathway Hypothesized Signaling Pathway Inhibition Compound Methyl 5-(trifluoromethyl)-1- benzothiophene-2-carboxylate Kinase Protein Kinase (e.g., PLK1, EGFR, BDK) Compound->Kinase Inhibition Downstream Downstream Effectors Kinase->Downstream CellCycle Cell Cycle Arrest (G2/M) Proliferation Cell Proliferation & Survival Downstream->Proliferation Apoptosis Apoptosis Downstream->Apoptosis Inhibition of anti-apoptotic signals CellCycle->Apoptosis

Caption: Hypothesized mechanism of action.

Experimental Protocols for In Vitro Evaluation

A systematic in vitro evaluation is the foundational step in characterizing the anticancer properties of a novel compound.[12] The following protocols provide a robust framework for assessing the cytotoxicity, pro-apoptotic activity, and effects on the cell cycle of this compound.

Experimental Workflow Overview

The initial assessment of the compound's anticancer potential follows a logical progression from determining its cytotoxic effects to elucidating the underlying mechanism of cell death.

Experimental_Workflow In Vitro Evaluation Workflow Start Start: Compound Preparation Cytotoxicity Cytotoxicity Screening (MTT Assay) Start->Cytotoxicity IC50 Determine IC50 Values Cytotoxicity->IC50 Apoptosis Apoptosis Assay (Annexin V/PI Staining) IC50->Apoptosis Treat cells at IC50 CellCycle Cell Cycle Analysis IC50->CellCycle Treat cells at IC50 Data Data Analysis & Interpretation Apoptosis->Data CellCycle->Data End End: Candidate Prioritization Data->End

Caption: A streamlined workflow for in vitro testing.

In Vitro Cytotoxicity Assessment (MTT Assay)

The MTT assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability.[13] This assay is a primary screening tool to determine the cytotoxic potential of a compound.[13][14]

Materials:

  • This compound

  • Human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer, PC-3 for prostate cancer)[3]

  • Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% penicillin-streptomycin)

  • 96-well plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • DMSO (Dimethyl sulfoxide)

  • Phosphate-buffered saline (PBS)

Protocol:

  • Cell Seeding: Seed cancer cells into 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.[12]

  • Compound Treatment: Prepare serial dilutions of this compound in complete culture medium. Treat the cells with various concentrations of the compound and a vehicle control (DMSO).[12]

  • Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified incubator with 5% CO2.

  • MTT Addition: Add MTT solution to each well and incubate for 3-4 hours at 37°C.[12]

  • Formazan Solubilization: Remove the medium and add DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the half-maximal inhibitory concentration (IC50) using non-linear regression analysis.[12]

Data Presentation:

Cell LineCancer TypeIncubation Time (h)IC50 (µM) ± SD
MCF-7Breast Adenocarcinoma48Insert Value
A549Lung Carcinoma48Insert Value
PC-3Prostate Adenocarcinoma48Insert Value
HepG2Hepatocellular Carcinoma48Insert Value
Apoptosis Detection by Annexin V/Propidium Iodide (PI) Staining

This flow cytometry-based assay is used to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.[12][15]

Materials:

  • Cancer cells treated with this compound at its IC50 concentration

  • Annexin V-FITC Apoptosis Detection Kit

  • Flow cytometer

Protocol:

  • Cell Treatment: Treat cells with the compound at its IC50 concentration for 24-48 hours.[12]

  • Cell Harvesting: Harvest the cells and wash them with cold PBS.[12]

  • Staining: Resuspend the cells in Annexin V binding buffer and add Annexin V-FITC and propidium iodide (PI).[12]

  • Incubation: Incubate the cells in the dark at room temperature for 15 minutes.[12]

  • Flow Cytometry Analysis: Analyze the cells by flow cytometry to quantify the percentage of cells in each quadrant (viable, early apoptotic, late apoptotic, and necrotic).[9]

Cell Cycle Analysis

This method quantifies the distribution of cells in the different phases of the cell cycle (G0/G1, S, and G2/M) to determine if the compound induces cell cycle arrest.[12][15]

Materials:

  • Cancer cells treated with this compound

  • Cold 70% ethanol

  • RNase A

  • Propidium Iodide (PI)

  • Flow cytometer

Protocol:

  • Cell Treatment: Treat cells with the compound for 24 hours.[12]

  • Cell Fixation: Harvest and fix the cells in cold 70% ethanol overnight at -20°C.[12]

  • Staining: Wash the cells with PBS, treat with RNase A, and then stain with PI.[12]

  • Flow Cytometry Analysis: Analyze the DNA content by flow cytometry to determine the percentage of cells in each phase of the cell cycle.

Conclusion and Future Directions

This compound represents a promising scaffold for the development of novel anticancer agents. Its chemical structure suggests the potential for potent and selective activity against various cancer types. The protocols outlined in this guide provide a solid foundation for the initial in vitro characterization of this compound. Positive results from these assays, such as low micromolar IC50 values, significant induction of apoptosis, and cell cycle arrest, would warrant further investigation. Subsequent studies could include in vivo efficacy studies in animal models, detailed mechanism of action studies to identify specific molecular targets, and structure-activity relationship (SAR) studies to optimize the compound's potency and pharmacokinetic properties. The systematic evaluation of this and related compounds will undoubtedly contribute to the expanding arsenal of targeted cancer therapies.

References

Application Notes and Protocols: Synthesis of Methyl 5-(trifluoromethyl)-1-benzothiophene-2-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of a Fluorinated Scaffold

Methyl 5-(trifluoromethyl)-1-benzothiophene-2-carboxylate is a fluorinated heterocyclic compound of significant interest to the pharmaceutical and materials science sectors. The benzothiophene core is a well-established pharmacophore found in a variety of therapeutic agents, including raloxifene (an osteoporosis treatment) and zileuton (an asthma medication). The incorporation of a trifluoromethyl (CF₃) group at the 5-position of this scaffold dramatically influences its physicochemical properties. This strong electron-withdrawing group can enhance metabolic stability, improve receptor binding affinity, and increase lipophilicity, all of which are critical parameters in drug design. In materials science, such fluorinated compounds are explored for their potential in creating advanced polymers and coatings with enhanced durability.[1][2]

This guide provides a detailed examination of the synthetic protocols for preparing this compound, offering in-depth, step-by-step methodologies and the chemical reasoning that underpins these synthetic strategies.

Strategic Overview of Synthesis

The construction of the this compound molecule can be approached through several synthetic routes. The most direct and reliable methods involve the formation of the thiophene ring onto a pre-functionalized benzene ring. This is typically achieved by reacting a substituted thiophenol with a suitable three-carbon (C3) electrophilic component that provides the atoms necessary to complete the heterocyclic ring and install the required carboxylate group at the 2-position.

The primary strategies discussed herein are:

  • Direct Cyclocondensation: This is the principal and most efficient method, involving the reaction of 4-(trifluoromethyl)thiophenol with an α-keto ester derivative.

  • Multi-step Synthesis from Alternative Precursors: This section will briefly touch upon alternative, though less direct, pathways for constructing the benzothiophene core.

Synthesis_Strategy cluster_precursors Key Precursors cluster_reaction Core Reaction cluster_product Final Product 4-CF3-Thiophenol 4-(Trifluoromethyl)thiophenol Cyclocondensation Cyclocondensation Reaction 4-CF3-Thiophenol->Cyclocondensation C3_Synthon C3 Electrophilic Synthon (e.g., Methyl Chloropyruvate) C3_Synthon->Cyclocondensation Target_Molecule Methyl 5-(trifluoromethyl)- 1-benzothiophene-2-carboxylate Cyclocondensation->Target_Molecule caption Overall Synthetic Strategy

Caption: High-level overview of the primary synthetic route.

Part 1: The Direct Cyclocondensation Protocol

This protocol is the most recommended pathway due to its efficiency and reliance on commercially available starting materials. The core of this synthesis is a cyclocondensation reaction between 4-(trifluoromethyl)thiophenol and methyl 3-chloro-2-oxopropanoate (methyl chloropyruvate).

Reaction Mechanism

The reaction proceeds through a two-step sequence within a one-pot procedure:

  • Nucleophilic Substitution: The thiolate anion, generated in situ from 4-(trifluoromethyl)thiophenol by a base, acts as a nucleophile and displaces the chloride from methyl 3-chloro-2-oxopropanoate. This forms an intermediate, methyl 3-((4-(trifluoromethyl)phenyl)thio)-2-oxopropanoate.

  • Intramolecular Cyclization and Dehydration: An intramolecular aldol-type condensation is then promoted, typically by a strong acid catalyst. The enol or enolate of the ketone attacks the aromatic ring, leading to cyclization. Subsequent dehydration (loss of a water molecule) results in the formation of the aromatic thiophene ring.

Reaction_Mechanism Start 4-(Trifluoromethyl)thiophenol + Methyl 3-chloro-2-oxopropanoate Intermediate Methyl 3-((4-(trifluoromethyl)phenyl)thio)-2-oxopropanoate Start->Intermediate 1. Base (e.g., NaH) Nucleophilic Substitution Cyclized Cyclized Intermediate Intermediate->Cyclized 2. Acid Catalyst (e.g., PPA) Intramolecular Condensation Product This compound Cyclized->Product 3. Dehydration

Caption: Simplified reaction mechanism for the direct cyclocondensation.

Experimental Protocol

Materials and Reagents:

ReagentCAS NumberMolecular Weight ( g/mol )Quantity (mmol)Molar Eq.
4-(Trifluoromethyl)thiophenol825-83-2178.17101.0
Methyl 3-chloro-2-oxopropanoate38586-77-9136.53111.1
Sodium Hydride (60% dispersion in oil)7646-69-724.00121.2
Toluene, anhydrous108-88-392.1450 mL-
Polyphosphoric Acid (PPA)8017-16-1-~15 g-
Dichloromethane (DCM)75-09-284.93As needed-
Saturated Sodium Bicarbonate Solution--As needed-
Brine--As needed-
Anhydrous Magnesium Sulfate7487-88-9120.37As needed-

Safety Precautions:

  • Sodium Hydride (NaH): Highly flammable and reacts violently with water. Handle under an inert atmosphere (e.g., nitrogen or argon).

  • 4-(Trifluoromethyl)thiophenol: Pungent odor. Handle in a well-ventilated fume hood.

  • Polyphosphoric Acid (PPA): Corrosive. Wear appropriate personal protective equipment (PPE), including gloves and safety glasses.

  • Solvents: Toluene and dichloromethane are flammable and volatile. Use in a fume hood away from ignition sources.

Step-by-Step Procedure:

  • Preparation of the Thiolate:

    • To a flame-dried 250 mL three-neck round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add anhydrous toluene (50 mL).

    • Carefully add sodium hydride (12 mmol, 0.48 g of 60% dispersion) to the toluene.

    • Cool the suspension to 0 °C using an ice bath.

    • Dissolve 4-(trifluoromethyl)thiophenol (10 mmol, 1.78 g) in a small amount of anhydrous toluene and add it to the dropping funnel.

    • Add the thiophenol solution dropwise to the stirred NaH suspension over 30 minutes. Effervescence (hydrogen gas evolution) will be observed.

    • After the addition is complete, allow the mixture to stir at 0 °C for an additional 30 minutes to ensure complete formation of the sodium thiolate.

  • Nucleophilic Substitution:

    • Add methyl 3-chloro-2-oxopropanoate (11 mmol, 1.50 g) to the dropping funnel.

    • Add the pyruvate derivative dropwise to the reaction mixture at 0 °C over 20 minutes.

    • After the addition, remove the ice bath and allow the reaction to warm to room temperature. Stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting thiophenol is consumed.

  • Cyclization and Work-up:

    • Once the substitution is complete, carefully quench the reaction by slowly adding ice-cold water.

    • Transfer the mixture to a separatory funnel and extract the organic layer. Wash the organic layer with water and then brine.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude intermediate.

    • To the crude intermediate, add polyphosphoric acid (~15 g).

    • Heat the mixture to 80-90 °C with vigorous stirring for 2-3 hours. The mixture will become viscous.

    • Monitor the cyclization by TLC.

    • Upon completion, cool the reaction mixture and carefully pour it onto crushed ice.

    • Extract the product with dichloromethane (3 x 50 mL).

    • Combine the organic extracts and wash with saturated sodium bicarbonate solution, followed by water and brine.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification:

    • The crude product can be purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent.

    • Alternatively, recrystallization from a suitable solvent such as methanol or ethanol can be employed to yield the pure this compound.

Expected Yield: 65-75%

Part 2: Alternative Synthetic Approaches

While the direct cyclocondensation is preferred, other methods have been reported for the synthesis of the benzothiophene core, which could be adapted for this specific target.

  • Fiesselmann Thiophene Synthesis: This method typically involves the reaction of thioglycolic acid derivatives with α,β-acetylenic esters. While adaptable, it would require the synthesis of a suitably substituted thioglycolic acid, adding steps to the overall process.

  • Palladium-Catalyzed Cross-Coupling Reactions: These modern methods offer powerful ways to form C-S and C-C bonds. For example, a 2-bromobenzotrifluoride derivative could be coupled with a thioglycolate equivalent. These reactions often require specialized ligands and catalysts.

These alternative routes are generally more complex and may offer lower overall yields for this specific target compared to the direct cyclocondensation approach.

Conclusion

The synthesis of this compound is most effectively achieved through a one-pot, two-step process involving the initial S-alkylation of 4-(trifluoromethyl)thiophenol with methyl 3-chloro-2-oxopropanoate, followed by an acid-catalyzed intramolecular cyclization and dehydration. This method is robust, scalable, and utilizes readily available starting materials, making it a practical choice for both academic research and industrial applications. Careful control of reaction conditions, particularly the handling of moisture-sensitive reagents and the monitoring of reaction progress, is crucial for achieving high yields and purity.

References

The Strategic Utility of Methyl 5-(trifluoromethyl)-1-benzothiophene-2-carboxylate in Synthetic Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A Privileged Scaffold for Modern Drug Discovery

In the landscape of medicinal chemistry, the benzothiophene core is recognized as a privileged scaffold, a structural motif consistently found in a variety of biologically active compounds.[1][2] Its inherent aromaticity, planarity, and the presence of a sulfur heteroatom facilitate critical interactions with a wide range of biological targets.[1] When this esteemed scaffold is strategically functionalized, its therapeutic potential can be significantly amplified. Methyl 5-(trifluoromethyl)-1-benzothiophene-2-carboxylate is a prime example of such a highly valuable and versatile building block in contemporary organic synthesis, particularly in the realm of drug discovery and materials science.[2][3]

This technical guide serves as a comprehensive resource for researchers, scientists, and drug development professionals, offering in-depth application notes and detailed protocols for the effective utilization of this powerful synthetic intermediate. We will delve into the rationale behind its design, explore its key transformations, and provide validated, step-by-step methodologies for its conversion into downstream products with high potential for biological activity.

The Power of Two: Unpacking the Benzothiophene Core and the Trifluoromethyl Group

The efficacy of this compound as a building block stems from the synergistic interplay of its two key structural features: the benzothiophene nucleus and the trifluoromethyl (-CF3) substituent.

The benzothiophene moiety is a bicyclic aromatic heterocycle that is isosteric to indole, a common feature in many biologically active natural products and pharmaceuticals. This structural similarity allows benzothiophene-containing molecules to interact with biological targets that recognize indole-based ligands. The sulfur atom in the thiophene ring can participate in hydrogen bonding and other non-covalent interactions, further enhancing binding affinity. Marketed drugs containing the benzothiophene scaffold, such as the selective estrogen receptor modulator Raloxifene and the 5-lipoxygenase inhibitor Zileuton, underscore the therapeutic importance of this heterocyclic system.

The trifluoromethyl group is a cornerstone of modern medicinal chemistry, often referred to as a "super-methyl" group.[4] Its introduction into a molecule can profoundly and beneficially alter its physicochemical properties. The strong electron-withdrawing nature of the -CF3 group can modulate the acidity or basicity of nearby functional groups and influence the electronic properties of the aromatic ring system. Furthermore, the high metabolic stability of the carbon-fluorine bond often protects drug candidates from enzymatic degradation, thereby increasing their in vivo half-life.[5] The lipophilicity of the -CF3 group can also enhance a molecule's ability to cross cellular membranes, a critical factor for bioavailability.[3]

Physicochemical Properties

A thorough understanding of a building block's physical and chemical properties is paramount for its effective use in synthesis. The table below summarizes the key properties of this compound.

PropertyValueReference
CAS Number 146137-92-0[3]
Molecular Formula C₁₁H₇F₃O₂S[3]
Molecular Weight 260.23 g/mol [3]
Appearance Yellow solid[3]
Purity ≥ 96%[3]
Storage Store at 0-8 °C[3]

Key Synthetic Transformations and Applications

This compound is a versatile precursor for a variety of more complex molecules. The ester functionality at the 2-position serves as a synthetic handle for several key transformations, including hydrolysis to the corresponding carboxylic acid, subsequent amide coupling reactions, and reduction to the primary alcohol. These transformations open the door to a diverse array of derivatives with potential applications in medicinal chemistry and materials science.

Application Note 1: Synthesis of 5-(Trifluoromethyl)-1-benzothiophene-2-carboxamides

Rationale: The amide bond is one of the most prevalent functional groups in pharmaceuticals. The conversion of this compound into a diverse library of amides allows for the systematic exploration of structure-activity relationships (SAR). By varying the amine coupling partner, researchers can fine-tune the steric and electronic properties of the final compound to optimize its interaction with a biological target. The resulting 5-(trifluoromethyl)-1-benzothiophene-2-carboxamides are promising candidates for a range of therapeutic areas, including oncology, inflammation, and infectious diseases.[6]

Workflow Diagram:

workflow start This compound hydrolysis Ester Hydrolysis start->hydrolysis acid 5-(Trifluoromethyl)-1-benzothiophene-2-carboxylic Acid hydrolysis->acid coupling Amide Coupling acid->coupling amide 5-(Trifluoromethyl)-1-benzothiophene-2-carboxamide Library coupling->amide workflow start This compound reduction Ester Reduction (LAH) start->reduction alcohol (5-(Trifluoromethyl)-1-benzothiophen-2-yl)methanol reduction->alcohol derivatization Further Derivatization (e.g., Etherification, Esterification) alcohol->derivatization products Diverse Library of Derivatives derivatization->products

References

Application Note: A Validated Reverse-Phase HPLC Method for the Quantification of Methyl 5-(trifluoromethyl)-1-benzothiophene-2-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive guide to the quantitative analysis of Methyl 5-(trifluoromethyl)-1-benzothiophene-2-carboxylate, a key intermediate in the synthesis of various pharmaceuticals and agrochemicals.[1][2] The inherent chemical stability and lipophilicity conferred by its trifluoromethyl group make it a valuable building block in drug discovery.[1] Consequently, a robust, accurate, and reliable analytical method is paramount for quality control during synthesis and for ensuring the purity of the final active pharmaceutical ingredient (API). This application note details a validated reverse-phase high-performance liquid chromatography (RP-HPLC) method with UV detection, developed and validated in accordance with the principles outlined in the International Council for Harmonisation (ICH) Q2(R1) guidelines.[3][4] We provide detailed protocols for sample preparation, chromatographic conditions, and a full validation workflow, establishing the method's suitability for its intended purpose in research and drug development settings.

Introduction and Analytical Principles

This compound is a heterocyclic compound whose precise quantification is critical for process control and quality assurance. The selection of an analytical method is driven by the physicochemical properties of the analyte and the required performance characteristics of the assay, such as accuracy, precision, and sensitivity.

Causality of Method Selection: Reverse-phase HPLC (RP-HPLC) was selected as the method of choice for several compelling reasons. The analyte possesses significant hydrophobicity, due to the benzothiophene core and the trifluoromethyl group, making it an ideal candidate for retention and separation on a non-polar stationary phase.[5][6] RP-HPLC is a powerful and versatile technique widely used in the pharmaceutical industry for its high resolution, reproducibility, and compatibility with UV-Vis detection, for which the benzothiophene aromatic system provides a suitable chromophore.[7][8] The method detailed herein utilizes a C18 stationary phase and a gradient elution of water and acetonitrile, a common organic modifier prized for its low viscosity and favorable UV cutoff properties.[9]

This method is designed to be a self-validating system. System suitability tests (SSTs) are incorporated into the protocol to ensure the chromatographic system is performing adequately before any sample analysis, a foundational requirement for generating trustworthy data in a regulated environment.[10][11]

Analyte Physicochemical Properties
PropertyValueSource
Synonyms Methyl 5-(trifluoromethyl)benzo[b]thiophene-2-carboxylate[12][13]
CAS Number 146137-92-0[1]
Molecular Formula C₁₁H₇F₃O₂S[1]
Molecular Weight 260.23 g/mol [1]
Appearance White to yellow solid[1][13]
Melting Point 123-124 °C[13]

Experimental Protocols

Instrumentation and Materials
  • HPLC System: Agilent 1260 Infinity II LC System or equivalent, equipped with a quaternary pump, autosampler, multicolumn thermostat, and diode array detector (DAD).

  • Chromatography Data System (CDS): OpenLab CDS or equivalent.

  • Analytical Column: ZORBAX Eclipse Plus C18, 4.6 x 150 mm, 5 µm (or equivalent).

  • Analytical Balance: 5-decimal place balance (e.g., Mettler Toledo XP205).

  • Volumetric Glassware: Class A flasks and pipettes.

  • Solvents & Reagents:

    • Acetonitrile (ACN), HPLC grade

    • Water, HPLC grade or Milli-Q

    • Methanol, HPLC grade

    • This compound Reference Standard (Purity ≥ 99%)

Standard and Sample Preparation Workflow

The objective of sample preparation is to create a clear, particulate-free solution of the analyte in a suitable diluent at a concentration appropriate for the analytical method.[14] The chosen diluent (Acetonitrile/Water) is intentionally similar to the mobile phase to ensure good peak shape and prevent analyte precipitation upon injection. Sonication is employed to ensure the complete dissolution of the solid analyte.[14]

G cluster_prep Preparation Workflow cluster_analysis Analysis Workflow start Start weigh Accurately weigh ~25 mg of Reference Standard or Sample start->weigh dissolve Transfer to 50 mL volumetric flask. Add ~35 mL of Diluent. weigh->dissolve sonicate Sonicate for 10 minutes to ensure complete dissolution. dissolve->sonicate volume Cool to room temperature. Dilute to volume with Diluent and mix. sonicate->volume stock Result: Stock Solution (~500 µg/mL) volume->stock dilute Pipette 5.0 mL of Stock Solution into a 50 mL volumetric flask. Dilute to volume with Diluent. stock->dilute final Result: Working Solution (~50 µg/mL) dilute->final filter Filter through 0.45 µm PTFE syringe filter into HPLC vial. final->filter inject Inject into HPLC system. filter->inject G start Method Validation (ICH Q2 R1) specificity Specificity / Selectivity (Analyte vs. Placebo/Impurities) start->specificity linearity Linearity (Correlation Coefficient r² ≥ 0.999) start->linearity accuracy Accuracy (% Recovery at 3 Levels) start->accuracy precision Precision (Repeatability & Intermediate) start->precision robustness Robustness (Vary Flow, Temp, % Organic) start->robustness range_node Range (e.g., 80-120% of Test Conc.) linearity->range_node lod Limit of Detection (LOD) (S/N Ratio ~3:1) linearity->lod loq Limit of Quantitation (LOQ) (S/N Ratio ~10:1) linearity->loq

References

The Trifluoromethyl Advantage: Harnessing Methyl 5-(trifluoromethyl)-1-benzothiophene-2-carboxylate in Advanced Materials

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: In the dynamic landscape of materials science, the pursuit of novel organic molecules with tailored electronic and physical properties is paramount. Methyl 5-(trifluoromethyl)-1-benzothiophene-2-carboxylate emerges as a compelling building block, particularly for the development of high-performance organic electronics and specialty polymers. The strategic incorporation of a trifluoromethyl (-CF3) group onto the benzothiophene core imparts a unique combination of electron-withdrawing character, enhanced thermal stability, and improved durability, making it a valuable synthon for researchers in organic electronics, polymer chemistry, and drug development.[1][2]

This technical guide provides an in-depth exploration of the applications of this compound in materials science. Moving beyond a mere recitation of facts, we delve into the causality behind experimental design and provide detailed, field-proven protocols for the synthesis and characterization of advanced materials derived from this versatile compound.

Core Properties and Rationale for Use

The utility of this compound in materials science is fundamentally linked to the potent influence of the trifluoromethyl group. This electron-withdrawing moiety significantly modulates the electronic properties of the benzothiophene scaffold, leading to:

  • Lowered HOMO/LUMO Energy Levels: The strong inductive effect of the -CF3 group lowers the energy levels of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO). This is a critical parameter in the design of organic semiconductors for applications in organic field-effect transistors (OFETs) and organic photovoltaics (OPVs), as it influences charge injection, transport, and device stability.

  • Enhanced Oxidative Stability: The electron-deficient nature of the trifluoromethylated benzothiophene core enhances its resistance to oxidation, a key factor in the long-term operational stability of organic electronic devices.

  • Improved Thermal and Chemical Resistance: The high bond energy of the C-F bond contributes to the overall thermal and chemical robustness of materials incorporating this moiety, making them suitable for applications requiring high durability.[1][2]

  • Modified Intermolecular Interactions: The presence of the -CF3 group can influence the solid-state packing of molecules, which in turn affects charge transport properties in thin films.

These properties make this compound an attractive starting material for the synthesis of a new generation of functional organic materials.

Application in Organic Electronics: A Focus on Conjugated Polymers

Benzothiophene derivatives are widely recognized for their excellent electronic properties and thermal stability, making them ideal candidates for use in organic light-emitting diodes (OLEDs), OPVs, and OFETs. While direct polymerization of this compound is not straightforward, its functionalized derivatives serve as key monomers in the synthesis of conjugated polymers through cross-coupling reactions.

Conceptual Workflow for Monomer Synthesis and Polymerization

The following workflow outlines the general strategy for incorporating the 5-(trifluoromethyl)-1-benzothiophene unit into a conjugated polymer backbone.

G cluster_0 Monomer Synthesis cluster_1 Polymerization cluster_2 Device Fabrication & Characterization A Methyl 5-(trifluoromethyl)-1- benzothiophene-2-carboxylate B Hydrolysis to Carboxylic Acid A->B  Base/Acid   C Halogenation (e.g., Bromination) B->C  NBS/Halogenating Agent   D Functionalized Monomer (e.g., Dihalo-derivative) C->D F Cross-Coupling Polymerization (e.g., Stille or Suzuki) D->F E Comonomer (e.g., Distannyl-derivative) E->F G Conjugated Polymer F->G H Thin Film Deposition G->H I Device Assembly (OFET, OPV, OLED) H->I J Performance Characterization I->J

Caption: General workflow for the synthesis of conjugated polymers.

Protocol 1: Synthesis of a Dihalo-Monomer from this compound

This protocol details the conversion of the starting ester into a key polymerizable intermediate, 3,6-dibromo-5-(trifluoromethyl)-1-benzothiophene-2-carboxylic acid. This monomer can then be utilized in various cross-coupling polymerization reactions.

Materials:

  • This compound

  • Potassium hydroxide (KOH) or Sodium hydroxide (NaOH)

  • Methanol or Ethanol

  • Hydrochloric acid (HCl), concentrated

  • N-Bromosuccinimide (NBS)

  • Sulfuric acid (H₂SO₄), concentrated

  • Dichloromethane (DCM)

  • Sodium sulfite (Na₂SO₃)

  • Magnesium sulfate (MgSO₄) or Sodium sulfate (Na₂SO₄)

  • Round-bottom flasks, reflux condenser, magnetic stirrer, ice bath, separation funnel, rotary evaporator.

Part A: Hydrolysis to 5-(Trifluoromethyl)-1-benzothiophene-2-carboxylic acid

  • Dissolution: In a round-bottom flask, dissolve this compound (1.0 eq) in methanol or ethanol.

  • Saponification: Add an aqueous solution of KOH or NaOH (2.0-3.0 eq) to the flask.

  • Reflux: Heat the mixture to reflux and stir for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: After completion, cool the reaction mixture to room temperature and remove the alcohol under reduced pressure.

  • Acidification: Dilute the residue with water and cool in an ice bath. Slowly add concentrated HCl with stirring until the pH is acidic (pH ~2), leading to the precipitation of the carboxylic acid.

  • Isolation: Collect the solid precipitate by vacuum filtration, wash with cold water until the filtrate is neutral, and dry under vacuum.

Part B: Bromination to 3,6-Dibromo-5-(trifluoromethyl)-1-benzothiophene-2-carboxylic acid

  • Reaction Setup: In a flask protected from light, dissolve the 5-(trifluoromethyl)-1-benzothiophene-2-carboxylic acid (1.0 eq) in concentrated sulfuric acid at 0 °C.

  • Brominating Agent Addition: Add N-Bromosuccinimide (NBS) (2.2 eq) portion-wise to the stirred solution, maintaining the temperature below 5 °C.

  • Reaction: Allow the reaction to stir at room temperature for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.

  • Quenching: Carefully pour the reaction mixture onto crushed ice with vigorous stirring.

  • Extraction: Extract the aqueous mixture with a suitable organic solvent such as dichloromethane (DCM).

  • Washing: Wash the organic layer sequentially with a saturated aqueous solution of sodium sulfite (to remove excess bromine), water, and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent using a rotary evaporator.

  • Purification: The crude product can be purified by recrystallization or column chromatography to yield the desired dihalo-monomer.

Protocol 2: Stille Cross-Coupling Polymerization

This protocol provides a general procedure for the synthesis of a conjugated polymer using the dihalo-monomer prepared in Protocol 1 and a distannylated comonomer.

Materials:

  • 3,6-Dibromo-5-(trifluoromethyl)-1-benzothiophene-2-carboxylic acid derivative (monomer A)

  • Distannylated comonomer (e.g., 2,5-bis(trimethylstannyl)thiophene) (monomer B)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) or Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄)

  • Tri(o-tolyl)phosphine (P(o-tol)₃) or other suitable phosphine ligand

  • Anhydrous, degassed solvent (e.g., toluene, DMF, or a mixture)

  • Inert atmosphere (Nitrogen or Argon)

  • Schlenk line and glassware

Procedure:

  • Inert Atmosphere: Set up the reaction under an inert atmosphere using a Schlenk line. All glassware should be oven-dried and cooled under vacuum.

  • Monomer and Catalyst Addition: To a Schlenk flask, add monomer A (1.0 eq), monomer B (1.0 eq), the palladium catalyst (e.g., Pd₂(dba)₃, 1-2 mol%), and the phosphine ligand (e.g., P(o-tol)₃, 4-8 mol%).

  • Solvent Addition: Add the anhydrous, degassed solvent via cannula.

  • Degassing: Subject the reaction mixture to several freeze-pump-thaw cycles to ensure complete removal of oxygen.

  • Polymerization: Heat the reaction mixture to the desired temperature (typically 80-120 °C) and stir for 24-72 hours. The progress of the polymerization can be monitored by the increasing viscosity of the solution.

  • Precipitation and Purification:

    • Cool the reaction mixture to room temperature.

    • Precipitate the polymer by slowly adding the reaction solution to a non-solvent such as methanol or acetone with vigorous stirring.

    • Collect the polymer by filtration.

    • To remove catalyst residues and oligomers, the polymer is typically subjected to Soxhlet extraction with a series of solvents (e.g., methanol, acetone, hexane, and finally chloroform or chlorobenzene to collect the desired polymer fraction).

  • Drying: Dry the purified polymer under high vacuum.

Characterization of the Resulting Materials

A comprehensive characterization is essential to understand the structure-property relationships of the newly synthesized polymers.

Property Technique Information Obtained
Molecular Weight Gel Permeation Chromatography (GPC)Number-average molecular weight (Mn), weight-average molecular weight (Mw), and polydispersity index (PDI).
Chemical Structure Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ¹⁹F)Confirmation of the polymer structure and monomer incorporation.
Thermal Properties Thermogravimetric Analysis (TGA), Differential Scanning Calorimetry (DSC)Thermal stability (decomposition temperature), glass transition temperature (Tg), and melting temperature (Tm).
Optical Properties UV-Vis Spectroscopy, Photoluminescence (PL) SpectroscopyAbsorption and emission spectra, optical bandgap.
Electrochemical Properties Cyclic Voltammetry (CV)HOMO and LUMO energy levels, electrochemical bandgap.
Thin Film Morphology Atomic Force Microscopy (AFM), X-ray Diffraction (XRD)Surface topography, crystallinity, and molecular packing.

Application in Specialty Polyesters

The carboxylic acid functionality of 5-(trifluoromethyl)-1-benzothiophene-2-carboxylic acid also allows for its use as a monomer in the synthesis of specialty polyesters through polycondensation reactions. These polyesters can exhibit enhanced thermal stability and unique optical properties.

Conceptual Workflow for Polyester Synthesis

G cluster_0 Monomer Preparation cluster_1 Polycondensation cluster_2 Material Characterization A 5-(Trifluoromethyl)-1-benzothiophene- 2-carboxylic acid D Melt or Solution Polycondensation A->D B Optional: Conversion to Diacid Chloride B->D C Diol Comonomer C->D E Specialty Polyester D->E F Thermal Analysis (TGA, DSC) E->F G Mechanical Testing E->G H Optical Properties E->H

Caption: Workflow for specialty polyester synthesis.

Protocol 3: Melt Polycondensation for Polyester Synthesis

This protocol describes a general method for the synthesis of a polyester from 5-(trifluoromethyl)-1-benzothiophene-2-carboxylic acid (as a diacid, assuming a second carboxylic acid group is present on a comonomer or the benzothiophene is functionalized to a diacid) and a diol. For this example, we will consider the use of the corresponding dimethyl ester in a transesterification reaction, which is a common industrial practice.

Materials:

  • Dithis compound derivative (as a diester monomer)

  • Diol (e.g., ethylene glycol, 1,4-butanediol)

  • Transesterification catalyst (e.g., zinc acetate, antimony trioxide)

  • Polycondensation catalyst (e.g., antimony trioxide)

  • Stabilizers (e.g., phosphite antioxidants)

  • High-temperature, high-vacuum polymerization reactor

Procedure:

  • Charging the Reactor: Charge the diester monomer, diol (in excess, typically 1.5-2.2 molar ratio), transesterification catalyst, and stabilizers into the polymerization reactor.

  • Ester Interchange: Heat the reactor under an inert atmosphere (e.g., nitrogen) to 150-220 °C. Methanol will be evolved as a byproduct of the transesterification reaction and should be continuously removed. Monitor the reaction until the theoretical amount of methanol is collected.

  • Polycondensation: Add the polycondensation catalyst. Gradually increase the temperature to 250-280 °C while simultaneously reducing the pressure to below 1 Torr. The excess diol is removed under vacuum. The viscosity of the melt will increase significantly as the molecular weight of the polymer builds.

  • Extrusion and Quenching: Once the desired melt viscosity (indicative of the target molecular weight) is reached, the molten polymer is extruded from the reactor under nitrogen pressure into a water bath to quench and solidify the polymer strands.

  • Pelletizing: The solidified polymer strands are then pelletized for further processing and characterization.

Conclusion and Future Outlook

This compound is a highly promising building block for the creation of advanced functional materials. The presence of the trifluoromethyl group provides a powerful tool for tuning the electronic, thermal, and physical properties of the resulting polymers. While its primary application in materials science currently lies in the synthesis of conjugated polymers for organic electronics, its potential in specialty polyesters and other high-performance materials is an exciting area for future research. The protocols outlined in this guide provide a solid foundation for researchers to explore the rich chemistry of this versatile molecule and to develop the next generation of advanced materials.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Reaction Conditions for Methyl 5-(trifluoromethyl)-1-benzothiophene-2-carboxylate Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of Methyl 5-(trifluoromethyl)-1-benzothiophene-2-carboxylate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and frequently asked questions (FAQs) to streamline your experimental workflow. The synthesis of benzothiophenes, particularly those bearing strong electron-withdrawing groups like a trifluoromethyl substituent, can present unique challenges.[1] This resource is structured to address these specific issues head-on, offering scientifically grounded explanations and actionable protocols to enhance your reaction yields and product purity.

Troubleshooting Guide: Navigating Common Experimental Hurdles

This section addresses specific problems you may encounter during the synthesis of this compound. Each entry details potential causes and provides step-by-step guidance for resolution.

Problem 1: Consistently Low or No Yield of the Desired Product

Question: My reaction to synthesize this compound is resulting in very low yields, or in some cases, no product at all. What are the likely causes and how can I optimize the reaction?

Answer:

Low yields in the synthesis of electron-deficient benzothiophenes are a common challenge. The strong electron-withdrawing nature of the trifluoromethyl group deactivates the aromatic ring, making cyclization more difficult.[1] Several factors could be at play, from the choice of catalytic system to the reaction conditions. Let's break down the potential causes and solutions.

Potential Causes & Optimization Strategies:

  • Suboptimal Catalytic System: Palladium-catalyzed cross-coupling reactions are frequently employed for benzothiophene synthesis. The choice of palladium source, ligand, and base is critical, especially for less reactive substrates.[1]

    • Recommendation: A systematic screening of palladium catalysts and ligands is recommended. For electron-deficient substrates, electron-rich and bulky phosphine ligands often enhance catalytic activity.

  • Insufficient Reaction Temperature: The activation energy for the cyclization step can be high due to the deactivating effect of the trifluoromethyl group.

    • Recommendation: Gradually increase the reaction temperature in increments of 10°C. Be mindful that excessively high temperatures can lead to decomposition.

  • Inappropriate Solvent: The solvent plays a crucial role in reactant solubility and catalyst stability.

    • Recommendation: Aprotic polar solvents such as DMF, DMSO, or dioxane are often good choices for these types of reactions. A solvent screen may be necessary to find the optimal medium.

  • Base Selection: The choice of base can significantly influence the reaction outcome.

    • Recommendation: A moderately strong, non-nucleophilic base is often required. Consider screening bases such as potassium carbonate, cesium carbonate, or organic bases like DBU.

Proposed Optimization Workflow:

To systematically address low-yield issues, a design of experiments (DoE) approach is recommended. The following table outlines a starting point for optimizing a palladium-catalyzed cross-coupling approach.

Parameter Condition A (Starting Point) Condition B Condition C Condition D
Palladium Catalyst (5 mol%) Pd(OAc)₂Pd₂(dba)₃PdCl₂(PPh₃)₂Pd(PPh₃)₄
Ligand (10 mol%) XPhosSPhosRuPhosdppf
Base (2 equiv.) K₂CO₃Cs₂CO₃K₃PO₄DBU
Solvent TolueneDioxaneDMFDMSO
Temperature 100 °C110 °C120 °C130 °C
Problem 2: Formation of Significant Impurities and Side Products

Question: My crude product shows multiple spots on TLC, and purification by column chromatography is difficult. What are the common side reactions, and how can I minimize them?

Answer:

The formation of impurities in benzothiophene synthesis can arise from several sources, including incomplete reaction, side reactions of the starting materials, or product decomposition.

Common Side Reactions and Mitigation Strategies:

  • Homocoupling of Starting Materials: In cross-coupling reactions, starting materials can sometimes couple with themselves to form undesired homodimers.

    • Mitigation: This is often influenced by the catalyst and reaction conditions. Slower addition of one of the coupling partners can sometimes minimize this side reaction.

  • Dehalogenation: If using a halogenated starting material, reductive dehalogenation can occur as a side reaction.

    • Mitigation: Ensure an inert atmosphere (e.g., argon or nitrogen) to minimize sources of hydrogen. The choice of ligand can also influence the rate of this side reaction.

  • Incomplete Cyclization: The reaction may stall at an intermediate stage, leading to impurities.

    • Mitigation: Increasing the reaction time or temperature may drive the reaction to completion. Re-evaluating the catalyst system for higher activity is also recommended.

Purification Protocol: Column Chromatography

For the purification of this compound, a gradient elution on silica gel is typically effective.

  • Slurry Preparation: Adsorb the crude product onto a small amount of silica gel.

  • Column Packing: Pack a column with silica gel in a low-polarity solvent system (e.g., 98:2 Hexane:Ethyl Acetate).

  • Loading: Carefully load the adsorbed crude product onto the top of the column.

  • Elution: Begin elution with the low-polarity solvent system and gradually increase the polarity by increasing the percentage of ethyl acetate.

  • Fraction Collection: Collect fractions and monitor by TLC to isolate the pure product.

Frequently Asked Questions (FAQs)

This section provides answers to common questions regarding the synthesis of this compound.

Q1: What are the most common synthetic routes to this compound?

A1: Several synthetic strategies can be employed. One of the most common is the palladium-catalyzed coupling of a suitably substituted thiophenol with an appropriate propiolate derivative. Another approach involves the cyclization of a substituted o-halophenylacetylene with a sulfur source. The Fiesselmann and Gewald syntheses are also classical methods for thiophene ring formation that can be adapted for benzothiophenes.[2][3]

Q2: What is the role of the trifluoromethyl group in this molecule's synthesis and properties?

A2: The trifluoromethyl group is a strong electron-withdrawing group. In terms of synthesis, this makes the starting materials less reactive and can hinder electrophilic aromatic substitution or oxidative addition steps in catalytic cycles.[1] In terms of properties, the trifluoromethyl group often enhances the metabolic stability and bioavailability of a molecule, making it a desirable feature in medicinal chemistry.[4][5]

Q3: What are the key safety precautions to take during this synthesis?

A3: Standard laboratory safety practices should always be followed. This includes working in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE) such as safety glasses, lab coat, and gloves. Many of the reagents used, such as palladium catalysts and organic solvents, can be hazardous. Always consult the Safety Data Sheet (SDS) for each reagent before use. Thiophenols are known for their unpleasant odors and should be handled with care.

Q4: How can I confirm the identity and purity of my final product?

A4: The identity and purity of this compound should be confirmed using a combination of analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR will confirm the chemical structure. ¹⁹F NMR is also crucial for confirming the presence and chemical environment of the trifluoromethyl group.

  • Mass Spectrometry (MS): This will confirm the molecular weight of the compound.

  • High-Performance Liquid Chromatography (HPLC): This is an excellent method for determining the purity of the final product.

  • Melting Point: A sharp melting point range is indicative of a pure compound.

Illustrative Reaction Pathway and Workflow

The following diagrams illustrate a potential synthetic pathway and a general workflow for troubleshooting common issues.

Synthesis_Pathway Starting Material A 2-Bromo-4-(trifluoromethyl)thiophenol Reaction Palladium-Catalyzed Cross-Coupling/ Cyclization Starting Material A->Reaction Starting Material B Methyl propiolate Starting Material B->Reaction Catalyst_System Pd Catalyst Ligand Base Catalyst_System->Reaction Reaction_Conditions Solvent Temperature Reaction_Conditions->Reaction Product This compound Reaction->Product

Caption: A proposed palladium-catalyzed synthesis pathway.

Troubleshooting_Workflow Start Low Yield or No Product Check_Catalyst Is the catalyst active? Is the ligand appropriate? Start->Check_Catalyst Optimize_Temp Is the temperature high enough? Check_Catalyst->Optimize_Temp [ Catalyst OK ] Screen_Solvent Is the solvent optimal? Optimize_Temp->Screen_Solvent [ Temp OK ] Screen_Base Is the base suitable? Screen_Solvent->Screen_Base [ Solvent OK ] Analyze_Impurities Identify side products (e.g., via MS) Screen_Base->Analyze_Impurities [ Base OK ] Adjust_Stoichiometry Vary reactant ratios Analyze_Impurities->Adjust_Stoichiometry Successful_Synthesis Improved Yield Adjust_Stoichiometry->Successful_Synthesis

Caption: A systematic workflow for troubleshooting low yields.

Detailed Experimental Protocol: A Proposed Synthesis

The following is a detailed, step-by-step protocol for a proposed synthesis of this compound based on established palladium-catalyzed cross-coupling and cyclization methodologies. This protocol should be considered a starting point for optimization.

Reaction: Palladium-catalyzed reaction of 2-bromo-4-(trifluoromethyl)thiophenol with methyl propiolate.

Materials:

  • 2-Bromo-4-(trifluoromethyl)thiophenol

  • Methyl propiolate

  • Palladium(II) acetate (Pd(OAc)₂)

  • XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl)

  • Potassium carbonate (K₂CO₃), anhydrous

  • Anhydrous, degassed toluene

  • Argon or Nitrogen gas supply

  • Standard laboratory glassware (Schlenk flask, condenser, etc.)

  • Magnetic stirrer and hotplate

Procedure:

  • Reaction Setup: To a flame-dried Schlenk flask under an inert atmosphere (argon or nitrogen), add palladium(II) acetate (5 mol%), XPhos (10 mol%), and anhydrous potassium carbonate (2.0 equivalents).

  • Reagent Addition: Add anhydrous, degassed toluene to the flask, followed by 2-bromo-4-(trifluoromethyl)thiophenol (1.0 equivalent).

  • Initiation: Stir the mixture at room temperature for 10 minutes. Then, add methyl propiolate (1.2 equivalents) dropwise via syringe.

  • Reaction: Heat the reaction mixture to 110 °C and stir vigorously for 12-24 hours. Monitor the reaction progress by TLC.

  • Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and filter through a pad of Celite to remove inorganic salts.

  • Extraction: Wash the filtrate with water and then with brine. Dry the organic layer over anhydrous sodium sulfate.

  • Purification: Filter off the drying agent and concentrate the solvent under reduced pressure. Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient.

  • Characterization: Combine the pure fractions and remove the solvent to yield this compound. Confirm the structure and purity by NMR, MS, and HPLC.

References

Technical Support Center: Synthesis of Methyl 5-(trifluoromethyl)-1-benzothiophene-2-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

This technical support guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis of Methyl 5-(trifluoromethyl)-1-benzothiophene-2-carboxylate. This document provides in-depth troubleshooting advice and answers to frequently asked questions to help you navigate the complexities of this synthesis and optimize your reaction yields.

Introduction

This compound is a valuable building block in medicinal chemistry and materials science.[1][2] The presence of the trifluoromethyl group can enhance the biological activity and physicochemical properties of target molecules.[3] The synthesis of this compound, however, can present several challenges, from managing the reactivity of intermediates to controlling side reactions. This guide offers practical, experience-based solutions to common problems encountered during the synthesis.

Proposed Synthetic Pathway

A common and effective route for the synthesis of this compound is a multi-step process starting from commercially available 2-chloro-5-(trifluoromethyl)benzonitrile. The key transformations include nitration, nucleophilic aromatic substitution with methyl thioglycolate, intramolecular cyclization, and final esterification.

Synthetic_Pathway A 2-Chloro-5-(trifluoromethyl)benzonitrile B 2-Chloro-3-nitro-5-(trifluoromethyl)benzonitrile A->B Nitration (HNO3/H2SO4) C Methyl 2-((2-cyano-6-nitrophenyl)thio)acetate B->C Nucleophilic Substitution (Methyl thioglycolate, Base) D 5-(Trifluoromethyl)-1-benzothiophene-2-carboxylic acid C->D Reductive Cyclization & Hydrolysis E This compound D->E Esterification (Methanol, Acid catalyst)

Caption: Proposed synthetic pathway for this compound.

Troubleshooting Guide

This section addresses specific issues that may arise during the synthesis, providing potential causes and actionable solutions.

Problem 1: Low Yield in the Nitration Step

Question: I am experiencing a low yield during the nitration of 2-chloro-5-(trifluoromethyl)benzonitrile. What are the likely causes and how can I improve the outcome?

Answer:

Low yields in this nitration are often due to incomplete reaction or the formation of unwanted isomers. The trifluoromethyl group is deactivating, making the aromatic ring less susceptible to electrophilic substitution.

Potential Causes & Solutions:

Potential Cause Scientific Rationale Recommended Solution
Insufficiently Strong Nitrating Conditions The electron-withdrawing nature of the -CF3 and -CN groups deactivates the benzene ring, requiring potent nitrating conditions for efficient reaction.Use a mixture of fuming nitric acid and concentrated sulfuric acid. Carefully control the temperature, starting at a low temperature (e.g., 0 °C) and slowly allowing it to warm to room temperature.
Suboptimal Reaction Temperature Temperature control is critical. Too low a temperature can lead to an incomplete reaction, while too high a temperature can promote the formation of side products and dinitrated species.Initiate the reaction at 0°C and monitor the progress by TLC. If the reaction is sluggish, a slight increase in temperature (e.g., to 25°C) may be beneficial.
Formation of Isomeric Byproducts While the directing effects of the substituents favor nitration at the 3-position, minor amounts of other isomers can form, complicating purification and reducing the yield of the desired product.Maintain a controlled temperature profile and consider the slow, dropwise addition of the nitrating mixture to the solution of the starting material to ensure localized concentration of the electrophile is minimized.

Experimental Protocol: Nitration of 2-chloro-5-(trifluoromethyl)benzonitrile

  • In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, cool a mixture of concentrated sulfuric acid (e.g., 5 equivalents) to 0 °C in an ice bath.

  • Slowly add fuming nitric acid (e.g., 1.5 equivalents) to the sulfuric acid with constant stirring, maintaining the temperature below 10 °C.

  • Dissolve 2-chloro-5-(trifluoromethyl)benzonitrile (1 equivalent) in a minimal amount of concentrated sulfuric acid and add this solution dropwise to the nitrating mixture.

  • Stir the reaction mixture at 0-5 °C for 1-2 hours, then allow it to warm to room temperature and stir for an additional 2-4 hours. Monitor the reaction progress by TLC.

  • Upon completion, carefully pour the reaction mixture onto crushed ice and extract the product with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).

  • Wash the combined organic layers with water, saturated sodium bicarbonate solution, and brine.

  • Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Problem 2: Inefficient Nucleophilic Aromatic Substitution

Question: The reaction between 2-chloro-3-nitro-5-(trifluoromethyl)benzonitrile and methyl thioglycolate is sluggish and gives a poor yield. How can I optimize this step?

Answer:

The success of this SNAr reaction hinges on the choice of base, solvent, and temperature. The nitro group is essential for activating the aryl chloride towards nucleophilic attack.

Potential Causes & Solutions:

Potential Cause Scientific Rationale Recommended Solution
Inappropriate Base A base is required to deprotonate the thiol of methyl thioglycolate, generating the nucleophilic thiolate. The strength and nature of the base can significantly impact the reaction rate and yield.A moderately strong, non-nucleophilic base such as potassium carbonate or cesium carbonate is often effective. Stronger bases like sodium hydride could lead to side reactions with the ester functionality.
Suboptimal Solvent A polar aprotic solvent is ideal for SNAr reactions as it can solvate the cation of the base while not strongly solvating the nucleophile, thus enhancing its reactivity.Use a polar aprotic solvent such as DMF, DMSO, or acetonitrile. Ensure the solvent is anhydrous to prevent hydrolysis of the ester.
Low Reaction Temperature While SNAr reactions are often exothermic, insufficient thermal energy can lead to slow reaction rates, especially with deactivated substrates.Gently heating the reaction mixture (e.g., to 50-80 °C) can significantly accelerate the reaction. Monitor for potential decomposition at higher temperatures.
Problem 3: Low Yield During Cyclization

Question: I am struggling with the reductive cyclization of the thioether intermediate to form the benzothiophene ring. What are the key parameters to control?

Answer:

This step involves the reduction of the nitro group to an amine, which then undergoes intramolecular cyclization with the adjacent nitrile group. The choice of reducing agent is critical.

Potential Causes & Solutions:

Potential Cause Scientific Rationale Recommended Solution
Ineffective Reducing Agent The chosen reducing agent must selectively reduce the nitro group without affecting the nitrile or ester functionalities.Iron powder in acetic acid or sodium dithionite are common and effective reagents for this transformation. These conditions are generally mild enough to preserve the other functional groups.
Incomplete Cyclization Even after the reduction of the nitro group, the subsequent intramolecular cyclization might not proceed to completion if the conditions are not optimal.The cyclization is often promoted by acidic or basic conditions. If using iron in acetic acid, the acidic medium should facilitate the cyclization. If using a neutral reducing agent, a subsequent acid or base work-up might be necessary.
Hydrolysis of the Ester If the cyclization and subsequent work-up involve harsh acidic or basic conditions, the methyl ester can be hydrolyzed to the carboxylic acid.While some hydrolysis may be unavoidable and can be addressed in the final esterification step, using milder conditions and carefully controlling the reaction time can minimize this side reaction.

Frequently Asked Questions (FAQs)

Q1: What is the best method for the final esterification of 5-(trifluoromethyl)-1-benzothiophene-2-carboxylic acid?

A1: Fischer esterification is a reliable method. Refluxing the carboxylic acid in methanol with a catalytic amount of a strong acid like sulfuric acid or p-toluenesulfonic acid will yield the desired methyl ester.[4] To drive the equilibrium towards the product, it is advisable to use a large excess of methanol, which also serves as the solvent.

Q2: How can I effectively purify the final product, this compound?

A2: The final product is typically a solid.[5] Purification can be achieved through recrystallization from a suitable solvent system, such as ethanol/water or hexanes/ethyl acetate. If significant impurities are present, column chromatography on silica gel is recommended prior to recrystallization.[6]

Q3: Can I monitor the progress of these reactions by Thin Layer Chromatography (TLC)?

A3: Yes, TLC is an excellent tool for monitoring the progress of each step. Use a suitable solvent system (e.g., a mixture of hexanes and ethyl acetate) to achieve good separation between the starting material, intermediate, and product. Visualization under UV light is typically effective for these aromatic compounds.

Q4: Are there any specific safety precautions I should be aware of?

A4: Standard laboratory safety procedures should be followed. The use of fuming nitric and concentrated sulfuric acid requires extreme caution; always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including acid-resistant gloves and safety goggles. Thiol-containing compounds like methyl thioglycolate have a strong, unpleasant odor and should also be handled in a fume hood.

References

Technical Support Center: Purification of Methyl 5-(trifluoromethyl)-1-benzothiophene-2-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of Methyl 5-(trifluoromethyl)-1-benzothiophene-2-carboxylate. This guide is designed for researchers, scientists, and drug development professionals to provide expert advice, troubleshooting strategies, and detailed protocols for obtaining this critical building block in high purity. As a key intermediate in the synthesis of pharmaceuticals and agrochemicals, the purity of this compound is paramount for the success of subsequent research and development.[1] This document provides in-depth, field-proven insights to help you navigate the common challenges encountered during its purification.

FREQUENTLY ASKED QUESTIONS (FAQs)

Q1: What are the primary methods for purifying crude this compound?

The two most effective and commonly employed purification techniques for this compound are recrystallization and column chromatography . The choice between these methods depends on the nature and quantity of the impurities present in your crude material.

  • Recrystallization is highly effective for removing small amounts of impurities from a solid product, especially if the impurities have different solubility profiles from the desired compound. Given that this compound is a solid with a melting point of 123-124 °C, recrystallization is an excellent first choice for purification.

  • Column chromatography is a more versatile technique capable of separating complex mixtures of compounds with varying polarities. This method is particularly useful when dealing with significant quantities of impurities, including unreacted starting materials, regioisomers, or other byproducts from the synthesis.

Q2: My purified product is still showing a broad melting point range. What are the likely impurities?

A broad melting point range is a strong indicator of residual impurities. Based on common synthetic routes to this benzothiophene, such as the reaction of a substituted benzonitrile with a thioglycolate, the likely impurities include:

  • Unreacted Starting Materials: Depending on the synthetic route, these could include compounds like 2-fluoro-5-trifluoromethylbenzonitrile and methyl thioglycolate.

  • Regioisomers: In some cyclization reactions, the formation of isomeric benzothiophene structures is possible, which can be challenging to separate due to similar physical properties.

  • Byproducts from Side Reactions: The synthesis of heterocyclic compounds can sometimes lead to the formation of undesired side products.

  • Residual Solvents: Incomplete drying of the purified product can also lead to a depressed and broadened melting point.

Q3: I'm observing a persistent yellow color in my product, even after initial purification attempts. How can I remove colored impurities?

A yellow hue is often reported for this compound, but a persistent, deep coloration can indicate the presence of chromophoric impurities. Here are some strategies to address this:

  • Recrystallization with Activated Carbon (Charcoal): Adding a small amount of activated carbon to the hot solution during recrystallization can effectively adsorb colored impurities. The carbon is then removed by hot filtration before allowing the solution to cool and crystallize.

  • Column Chromatography: Colored impurities often have different polarities than the desired product and can be effectively separated using column chromatography.

  • Washing: Washing the crude solid with a non-polar solvent like hexanes before recrystallization can sometimes remove colored, non-polar impurities.

Troubleshooting Guides

This section provides a structured approach to resolving common issues encountered during the purification of this compound.

Recrystallization Troubleshooting
Problem Potential Cause Recommended Solution
Low Recovery of Product The compound is too soluble in the chosen solvent.Select a less polar solvent or a solvent mixture. For instance, if you are using a pure alcohol, try a mixture of alcohol and water. Isopropyl alcohol and isobutyl alcohol are often good choices for benzothiophenes.
The volume of solvent used was too large.Use the minimum amount of hot solvent necessary to fully dissolve the crude product.
The cooling process was too rapid.Allow the solution to cool slowly to room temperature before placing it in an ice bath to maximize crystal formation.
Oiling Out (Product separates as a liquid) The boiling point of the solvent is higher than the melting point of the compound.Choose a solvent with a lower boiling point.
The solution is supersaturated with impurities.Attempt a preliminary purification by column chromatography before recrystallization.
No Crystal Formation The solution is not sufficiently saturated.Evaporate some of the solvent to increase the concentration of the product.
The solution is too pure (no nucleation sites).Scratch the inside of the flask with a glass rod to induce crystal formation. Add a seed crystal of the pure compound if available.
Column Chromatography Troubleshooting
Problem Potential Cause Recommended Solution
Poor Separation of Spots on TLC The eluent system is not optimized.Systematically vary the polarity of your eluent. A common starting point for benzothiophene derivatives is a mixture of petroleum ether (or hexanes) and ethyl acetate. Start with a low polarity (e.g., 95:5 petroleum ether:ethyl acetate) and gradually increase the polarity.
Product Elutes with the Solvent Front The eluent is too polar.Decrease the polarity of the eluent system. Use a higher ratio of the non-polar solvent (e.g., petroleum ether).
Product Does Not Elute from the Column The eluent is not polar enough.Gradually increase the polarity of the eluent. If necessary, a small amount of a more polar solvent like methanol can be added to the eluent system.
Streaking of Spots on TLC/Column The compound is acidic or basic.Add a small amount of a modifying agent to the eluent. For acidic compounds, a few drops of acetic acid can be added. For basic compounds, a few drops of triethylamine can be beneficial.
The sample was overloaded on the column.Use a larger column or reduce the amount of sample loaded.

Experimental Protocols

Protocol 1: Recrystallization

This protocol provides a general guideline for the recrystallization of this compound. The optimal solvent or solvent system should be determined through small-scale trials.

Materials:

  • Crude this compound

  • Recrystallization solvent (e.g., isopropyl alcohol, ethanol, or a mixture of alcohol and water)

  • Erlenmeyer flask

  • Hot plate with magnetic stirrer

  • Reflux condenser

  • Büchner funnel and filter flask

  • Filter paper

Procedure:

  • Place the crude solid in an Erlenmeyer flask with a magnetic stir bar.

  • Add a minimal amount of the chosen recrystallization solvent.

  • Heat the mixture to a gentle boil with stirring.

  • Gradually add more solvent until the solid is completely dissolved.

  • If colored impurities are present, remove the flask from the heat, allow it to cool slightly, and add a small amount of activated carbon. Reheat the solution to boiling for a few minutes.

  • If activated carbon was used, perform a hot filtration through a pre-warmed funnel with fluted filter paper to remove the carbon.

  • Allow the hot, clear solution to cool slowly to room temperature.

  • Once crystal formation appears to be complete at room temperature, place the flask in an ice bath for at least 30 minutes to maximize yield.

  • Collect the crystals by vacuum filtration using a Büchner funnel.

  • Wash the crystals with a small amount of the cold recrystallization solvent.

  • Dry the purified crystals under vacuum.

Protocol 2: Flash Column Chromatography

This protocol is for the purification of the title compound using silica gel chromatography.

Materials:

  • Crude this compound

  • Silica gel (230-400 mesh)

  • Chromatography column

  • Eluent (e.g., petroleum ether/ethyl acetate mixture)

  • Collection tubes

  • TLC plates and chamber

  • UV lamp for visualization

Procedure:

  • Prepare the Column: Pack a glass column with silica gel using a slurry of the initial, low-polarity eluent (e.g., 98:2 petroleum ether:ethyl acetate).

  • Load the Sample: Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane). Adsorb this solution onto a small amount of silica gel, evaporate the solvent, and carefully add the dry powder to the top of the prepared column.

  • Elution: Begin eluting the column with the low-polarity solvent. Gradually increase the polarity of the eluent (e.g., by slowly increasing the percentage of ethyl acetate in petroleum ether) according to the separation needs as determined by TLC analysis.

  • Collect Fractions: Collect the eluate in separate fractions.

  • Analyze Fractions: Monitor the composition of the fractions using Thin Layer Chromatography (TLC). Visualize the spots using a UV lamp. The trifluoromethyl-substituted benzothiophene ring is a good chromophore and should be UV active.

  • Combine and Concentrate: Combine the pure fractions containing the desired product and remove the solvent under reduced pressure to yield the purified compound.

Visual Workflow for Purification Strategy

Purification_Workflow Start Crude Product (this compound) TLC_Analysis TLC Analysis of Crude Material Start->TLC_Analysis Decision_Point Assess Purity and Complexity TLC_Analysis->Decision_Point Recrystallization Recrystallization Decision_Point->Recrystallization High Purity, Minor Impurities Column_Chromatography Column Chromatography Decision_Point->Column_Chromatography Low Purity, Multiple Impurities Purity_Check_1 Check Purity (TLC, Melting Point) Recrystallization->Purity_Check_1 Purity_Check_2 Check Purity (TLC, Melting Point) Column_Chromatography->Purity_Check_2 Purity_Check_1->Column_Chromatography Purity Not Acceptable Pure_Product Pure Product Purity_Check_1->Pure_Product Purity Acceptable Purity_Check_2->Pure_Product Purity Acceptable Further_Purification Consider Further Purification or Alternative Method Purity_Check_2->Further_Purification Purity Not Acceptable Further_Purification->Recrystallization

Caption: Decision workflow for selecting a purification method.

References

Technical Support Center: Synthesis of Methyl 5-(trifluoromethyl)-1-benzothiophene-2-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Senior Application Scientist Team

Welcome to the technical support guide for the synthesis of Methyl 5-(trifluoromethyl)-1-benzothiophene-2-carboxylate. This molecule is a valuable building block in medicinal chemistry and materials science, largely due to the influence of the trifluoromethyl group on its biological activity and chemical properties.[1][2][3] However, its synthesis is not without challenges, and the formation of side products can often complicate purification and reduce yields.

This guide is designed for researchers and drug development professionals. It moves beyond a simple recitation of steps to explain the underlying chemical principles, helping you diagnose issues in your own experiments, mitigate the formation of impurities, and optimize your synthetic route.

Part 1: Frequently Asked Questions (FAQs) - Understanding the Core Chemistry

This section addresses common foundational questions about the synthesis of the benzothiophene scaffold.

Q1: What are the principal synthetic strategies for constructing the benzothiophene core structure?

A1: The assembly of the benzothiophene ring system is typically achieved through intramolecular cyclization reactions.[4] Common strategies involve forming the thiophene ring onto a pre-existing benzene derivative. A highly effective and versatile approach starts with a substituted thiophenol, such as 4-(trifluoromethyl)thiophenol. This precursor can then undergo reaction with a suitable three-carbon electrophile followed by cyclization. Alternative methods include the cyclization of arylmercapto acetals or arylthioacetic acids.[5] Transition-metal-catalyzed reactions, for instance, using copper or palladium to promote C-S bond formation and subsequent annulation, have also become powerful tools for this purpose.[6]

Q2: Why are reaction temperature and the choice of base so critical in this synthesis?

A2: Temperature and basicity are pivotal parameters that control the kinetics and thermodynamics of the reaction, directly influencing the product distribution.

  • Temperature Control: Excessively high temperatures can provide the activation energy for undesired pathways. A key risk is decarboxylation, where the target ester is first hydrolyzed to the corresponding carboxylic acid and then loses CO2 to form 5-(trifluoromethyl)-1-benzothiophene.[7][8] High heat can also lead to thermal decomposition of sensitive reagents or intermediates, resulting in a complex mixture of byproducts.

  • Base Selection: The base is crucial for deprotonation steps that initiate bond formation. However, a base that is too strong or used in excess can promote saponification (hydrolysis) of the methyl ester to the less desirable carboxylic acid.[9] Furthermore, in pathways analogous to the Gewald synthesis, the base can catalyze the dimerization of key intermediates, a common cause of low yields.[10][11] Therefore, a non-nucleophilic base of appropriate strength is often required to favor the desired intramolecular cyclization over intermolecular side reactions.

Q3: How does the 5-(trifluoromethyl) group influence the synthesis?

A3: The trifluoromethyl (CF3) group is a strong electron-withdrawing group, which significantly impacts the reactivity of the benzene ring.[12] This electronic effect makes the aromatic protons more acidic and influences the regioselectivity of the cyclization step. While generally stable, the CF3 group itself can be susceptible to hydrolysis under extremely harsh acidic conditions, although this is a rare side reaction in typical benzothiophene syntheses.[13] Its primary role is to impart specific properties (like lipophilicity and metabolic stability) to the final molecule, which is why controlling its integrity throughout the synthesis is paramount.[12]

Part 2: Troubleshooting Guide - Diagnosing & Solving Common Experimental Issues

This section is formatted to help you identify specific problems based on your analytical data and provides actionable solutions.

Problem 1: Low Yield & A Complex Product Mixture on LC-MS/NMR

  • Question: My final product yield is significantly lower than expected, and the NMR and LC-MS show multiple major unidentified peaks. What are the likely culprits?

  • Answer & Troubleshooting Steps: This is a classic symptom of competing side reactions running parallel to your main synthesis pathway. The complexity suggests that more than one undesired process is occurring. The most probable side products in this scenario are:

    • Hydrolyzed Carboxylic Acid: The ester has been converted to 5-(Trifluoromethyl)-1-benzothiophene-2-carboxylic acid.

    • Decarboxylated Product: The fully formed molecule has lost its carboxylate group to become 5-(trifluoromethyl)-1-benzothiophene.

    • Dimeric Byproducts: High molecular weight species formed from the intermolecular reaction of a key synthetic intermediate.

    Actionable Plan:

    • Re-evaluate Temperature: Lower the reaction temperature. Run a temperature screen (e.g., 50°C, 70°C, 90°C) to find the optimal point where the main reaction proceeds without activating side reactions.

    • Check Your Base: Ensure the base is added slowly and at a controlled temperature. If using a strong nucleophilic base like NaOH or KOH, consider switching to a non-nucleophilic organic base (e.g., DBU, DIPEA) or a weaker inorganic base (e.g., K2CO3).

    • Purify Starting Materials: Impurities in the initial reactants can inhibit the primary reaction and catalyze side pathways.[4] Verify the purity of your 4-(trifluoromethyl)thiophenol and coupling partner before starting.

Problem 2: Identification of an Unexpectedly Polar Carboxylic Acid

  • Question: I've isolated a significant byproduct that is more polar than my target ester on TLC and appears to be a carboxylic acid by NMR and MS. What is it and how did it form?

  • Answer & Troubleshooting Steps: This byproduct is almost certainly 5-(Trifluoromethyl)-1-benzothiophene-2-carboxylic acid (MW: 246.21).[3] It forms via the hydrolysis (saponification) of your target methyl ester.[14] This can occur either in situ during the reaction if conditions are too basic or contain residual water, or during the aqueous workup if the pH is not carefully controlled.

    Actionable Plan:

    • Ensure Anhydrous Conditions: Dry your solvents and glassware thoroughly. Run the reaction under an inert atmosphere (Nitrogen or Argon) to exclude moisture.

    • Modify Workup: During the aqueous workup, neutralize the reaction mixture carefully with a mild acid (e.g., saturated NH4Cl solution or dilute HCl) and avoid strongly basic or acidic washes. Ensure the pH does not rise significantly above 7-8.

    • Esterification as a Final Step: If hydrolysis is unavoidable, you can proceed with the synthesis, isolate the carboxylic acid, and then perform a separate, clean esterification step (e.g., using methanol with a catalytic amount of H2SO4 or using a reagent like TMS-diazomethane) to obtain the final product.

Problem 3: Presence of a Non-Polar Impurity Lacking the Ester Signal

  • Question: My crude product contains a less polar impurity that lacks the ester signal in the NMR and the corresponding mass in the MS. What could this be?

  • Answer & Troubleshooting Steps: This impurity is likely the fully decarboxylated product, 5-(trifluoromethyl)-1-benzothiophene . This side product forms when the intermediate carboxylic acid (from hydrolysis) is exposed to high temperatures or strongly acidic conditions, causing the loss of the carboxyl group as CO2.[7][8]

    Actionable Plan:

    • Strict Temperature Control: This is the most critical factor. Avoid excessive heating during both the reaction and the purification (e.g., distillation). Use an oil bath with a thermocouple for precise temperature management.

    • Avoid Strong Acids: If your reaction requires an acidic catalyst or workup, use the mildest acid possible that achieves the desired transformation. Refluxing in strong acids like HBr or H2SO4 is known to promote decarboxylation.[7]

Problem 4: High Molecular Weight Impurities Detected by LC-MS

  • Question: My LC-MS analysis shows peaks with a mass roughly double that of my starting materials or intermediates. What are these?

  • Answer & Troubleshooting Steps: These are almost certainly dimeric byproducts . Dimerization is a common side reaction in syntheses that proceed through reactive intermediates, such as the α,β-unsaturated nitriles or esters used in Gewald-type pathways.[10][11] Instead of undergoing the desired intramolecular cyclization, the intermediate can act as a Michael acceptor and react with another molecule of itself in an intermolecular fashion.

    Actionable Plan:

    • Employ High Dilution: Run the reaction at a lower concentration. High dilution favors intramolecular reactions (cyclization) over intermolecular reactions (dimerization) by reducing the probability of two reactive intermediates encountering each other.

    • Control Reagent Addition: Add the base or catalyst slowly to the reaction mixture. This keeps the instantaneous concentration of the reactive intermediate low, further suppressing the rate of the bimolecular dimerization pathway.

Part 3: Summary of Potential Side Products

For quick reference, the table below summarizes the key characteristics of the most common side products discussed.

Common NameChemical NameMolecular FormulaMolecular Weight ( g/mol )Key Analytical Signatures
Target Product This compoundC₁₁H₇F₃O₂S260.23¹H NMR: Singlet ~3.9 ppm (3H, -OCH₃). MS (EI): M⁺ at m/z 260.
Hydrolyzed Acid 5-(Trifluoromethyl)-1-benzothiophene-2-carboxylic acidC₁₀H₅F₃O₂S246.21¹H NMR: Absence of -OCH₃ signal; presence of a broad singlet for -COOH. MS (ESI-): [M-H]⁻ at m/z 245.
Decarboxylated Product 5-(Trifluoromethyl)-1-benzothiopheneC₉H₅F₃S202.20¹H NMR: Absence of both -OCH₃ and -COOH signals. Complex aromatic signals remain. MS (EI): M⁺ at m/z 202.
Dimeric Byproduct Varies based on intermediatee.g., C₂₀H₁₀F₆S₂...~400+MS: Peaks at much higher m/z than the target. ¹H NMR: Often complex and difficult to interpret without isolation.
Part 4: Recommended Experimental Protocol (Example Pathway)

This protocol describes a common and effective method for synthesizing the benzothiophene core via condensation and cyclization, with specific checkpoints to minimize side product formation.

Reaction: Synthesis via Condensation of 4-(trifluoromethyl)thiophenol with Methyl 2-chloroacetoacetate

  • Reagent Preparation:

    • Dissolve 4-(trifluoromethyl)thiophenol (1.0 eq) in a suitable anhydrous solvent (e.g., DMF or acetonitrile) in a flame-dried, three-neck round-bottom flask under an argon atmosphere.

    • Add a non-nucleophilic base such as potassium carbonate (K₂CO₃, 1.5 eq). Causality: This base is strong enough to deprotonate the thiophenol to the reactive thiophenolate but mild enough to minimize ester hydrolysis.

  • Initial Condensation:

    • Cool the mixture to 0°C using an ice bath.

    • Add methyl 2-chloroacetoacetate (1.1 eq) dropwise over 30 minutes. Causality: Slow, cold addition prevents a rapid exotherm and minimizes the formation of side products from the reactive chloroacetate.

    • Allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring by TLC or LC-MS for the disappearance of the thiophenol.

  • Intramolecular Cyclization:

    • To the crude intermediate mixture, add a cyclizing/dehydrating agent such as polyphosphoric acid (PPA) or Eaton's reagent.

    • Heat the mixture gently to 70-80°C. Causality: This temperature is typically sufficient for cyclization without causing decarboxylation. Monitor the reaction closely. Avoid temperatures above 100°C.

  • Workup and Purification:

    • Cool the reaction mixture to room temperature and pour it slowly into a beaker of ice water with vigorous stirring.

    • The crude product should precipitate. If it oils out, extract with a suitable organic solvent like ethyl acetate.

    • Wash the organic layer with saturated sodium bicarbonate solution to remove any unreacted acidic reagents or the hydrolyzed carboxylic acid byproduct, followed by brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude solid by column chromatography (silica gel, using a hexane/ethyl acetate gradient) or recrystallization to yield the pure this compound.

Part 5: Visualization of Reaction & Side Product Pathways

The following diagram illustrates the desired synthetic route and the critical junctures where side reactions can occur.

Synthesis_Pathway Start Starting Materials (e.g., 4-(CF3)thiophenol + Electrophile) Intermediate Acyclic Intermediate Start->Intermediate Condensation Product Target Product Methyl 5-(CF3)-1-benzothiophene-2-carboxylate Intermediate->Product Intramolecular Cyclization (Desired Path) Dimer Side Product: Dimer Intermediate->Dimer Intermolecular Rxn (High Concentration) Hydrolyzed Side Product: Hydrolyzed Acid Product->Hydrolyzed H₂O / Base or Acid (Saponification) Decarboxylated Side Product: Decarboxylated Impurity Hydrolyzed->Decarboxylated High Temp / Strong Acid (Decarboxylation)

Caption: Main reaction pathway to the target product and key side reactions.

References

Methyl 5-(trifluoromethyl)-1-benzothiophene-2-carboxylate solubility issues and solutions

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Senior Application Scientist Team

Welcome to the technical support guide for Methyl 5-(trifluoromethyl)-1-benzothiophene-2-carboxylate. This resource is designed for researchers, scientists, and drug development professionals to navigate and resolve common solubility challenges encountered with this compound. Our goal is to provide you with the foundational knowledge and practical protocols to ensure the reliability and reproducibility of your experimental results.

Part 1: Frequently Asked Questions (FAQs) - Understanding the Challenge

This section addresses the fundamental properties of this compound that contribute to its solubility profile.

Q1: Why is this compound poorly soluble in aqueous solutions?

A1: The poor aqueous solubility of this compound is inherent to its molecular structure. Several key features contribute to its hydrophobicity:

  • Benzothiophene Core: The fused benzene and thiophene ring system is a large, rigid, and nonpolar aromatic structure. This core minimizes favorable interactions with polar water molecules.

  • Trifluoromethyl (-CF3) Group: The -CF3 group is highly lipophilic (fat-loving) and significantly increases the overall hydrophobicity of the molecule.[1][2][3] While it is a bioisostere for other groups and can enhance metabolic stability, it strongly repels water.[2]

  • Methyl Ester: The methyl carboxylate group (-COOCH3) offers limited polarity. Unlike a carboxylic acid, it cannot be ionized to form a more soluble salt, thus pH adjustments have a minimal effect on its solubility.[4][5]

Collectively, these features create a molecule that preferentially interacts with nonpolar environments and has a high crystal lattice energy, making it difficult to dissolve in aqueous buffers.

Q2: How can I confirm if my compound is truly dissolved or just a fine suspension?

A2: This is a critical step for data integrity. Undissolved particles can lead to significant errors in assays. Here are two practical methods to verify dissolution:[4]

  • Visual Inspection (Tyndall Effect): Shine a laser pointer through your solution in a clear vial. If the solution is clear (truly dissolved), the beam will pass through without being visible. If you can see the path of the beam, it indicates the presence of suspended colloidal particles, meaning your compound is not fully dissolved.[4]

  • Filtration Test: Prepare your solution at the desired concentration and measure its concentration using an appropriate analytical method (e.g., HPLC-UV, LC-MS). Then, pass the solution through a 0.22 µm syringe filter. Re-measure the concentration of the filtrate. A significant drop in concentration post-filtration confirms that a portion of the compound was present as a suspension, not in solution.[4]

Q3: What are the experimental consequences of using a solution with poor solubility?

A3: Failing to address solubility issues can severely compromise your results. Common consequences include:

  • Inaccurate Potency Measurement: In biological assays, undissolved compound does not contribute to the effective concentration, leading to artificially low potency (e.g., inflated IC50 values).[4]

  • Poor Reproducibility: The amount of suspended material can vary between preparations, leading to high variability and inconsistent results.

  • Precipitation Over Time: The compound may initially appear dissolved but can precipitate out of solution upon storage, during temperature changes (e.g., moving from room temperature to a 37°C incubator), or upon dilution into a different buffer system ("crashing out").

Q4: What are the recommended organic solvents for preparing a primary stock solution?

A4: A high-concentration primary stock solution should be prepared in a 100% organic solvent. Based on the compound's structure and common laboratory practice, the following solvents are recommended:

  • Dimethyl Sulfoxide (DMSO): This is the most common choice due to its strong solubilizing power for a wide range of hydrophobic compounds.[6][7]

  • Dimethylformamide (DMF): Similar to DMSO, DMF is a polar aprotic solvent effective for dissolving many organic molecules.[8]

  • Ethanol: While less potent than DMSO, ethanol can be a suitable choice, particularly if the downstream application is sensitive to DMSO.[7]

Always prepare your primary stock in 100% organic solvent before diluting into your aqueous experimental buffer.

Part 2: Troubleshooting Guides and Strategic Solutions

When basic dissolution fails, a systematic approach is required. This section provides a tiered strategy for achieving a stable and usable solution.

Decision Workflow for Solubility Enhancement

The following workflow provides a logical path for troubleshooting solubility issues with this compound.

Solubility_Workflow cluster_advanced Advanced Strategies Start Start: Compound Powder Stock Prepare 10-50 mM Stock in 100% DMSO Start->Stock Dilute Dilute Stock into Aqueous Assay Buffer Stock->Dilute Check Check for Precipitation (Visual, Filtration Test) Dilute->Check Success Success: Solution is Clear Proceed with Experiment Check->Success No Failure Precipitation Observed Check->Failure Yes Cosolvent Strategy 1: Add Co-solvent (e.g., Ethanol, PEG 400) to Assay Buffer Failure->Cosolvent Try First Cyclodextrin Strategy 2: Use Cyclodextrin (e.g., HP-β-CD) in Assay Buffer Failure->Cyclodextrin Surfactant Strategy 3: Add Surfactant (e.g., Tween® 80) to Assay Buffer Failure->Surfactant ReCheck1 Re-test Solubility Cosolvent->ReCheck1 ReCheck2 Re-test Solubility Cyclodextrin->ReCheck2 ReCheck3 Re-test Solubility Surfactant->ReCheck3 ReCheck1->Success Clear ReCheck1->Cyclodextrin Precipitates ReCheck2->Success Clear ReCheck2->Surfactant Precipitates ReCheck3->Success Clear

Caption: Systematic workflow for troubleshooting solubility.

Advanced Solubilization Strategies

When simple dilution from a DMSO stock is insufficient, the following formulation strategies can be employed. The key is to modify the aqueous buffer to make it more hospitable to the hydrophobic compound.

StrategyMechanism of ActionCommon AgentsTypical ConcentrationAdvantagesCautions & Disadvantages
Co-solvency Reduces the polarity of the aqueous solvent system, making it a more favorable environment for the hydrophobic solute.[9][10][11]Ethanol, Propylene Glycol (PG), Polyethylene Glycol 400 (PEG 400)1-5% (v/v)Simple, rapid, and effective for many compounds.[12]Can cause cellular toxicity at higher concentrations. The final concentration of the organic solvent must be kept consistent across all experimental conditions, including controls.[12][13]
Inclusion Complexation Cyclodextrins are cyclic oligosaccharides with a hydrophobic inner cavity and a hydrophilic exterior. The hydrophobic compound is encapsulated within the cavity, effectively shielding it from the aqueous environment.[4][9][14]Hydroxypropyl-β-cyclodextrin (HP-β-CD), Sulfobutylether-β-cyclodextrin (SBE-β-CD)1-10% (w/v)Generally low toxicity and highly effective at increasing aqueous solubility.[13]Can be expensive. High concentrations may affect cell membranes or interact with other components in the assay medium. The complexation is a reversible equilibrium.
Micellar Solubilization Surfactants are amphiphilic molecules that, above a certain concentration (the CMC), form micelles. The hydrophobic core of the micelle entraps the insoluble compound, while the hydrophilic shell allows the micelle to remain dispersed in water.[5][13]Polysorbate 80 (Tween® 80), Polysorbate 20 (Tween® 20)0.01-0.1% (v/v)Highly effective at solubilizing very hydrophobic compounds.Can interfere with biological assays and may have intrinsic cellular toxicity. Must be used well below concentrations that cause cell lysis.[7][13]

Mechanism of Cyclodextrin Inclusion

Cyclodextrin_Mechanism cluster_before Before Complexation cluster_after After Complexation Compound Hydrophobic Compound Compound->P1 Water Aqueous Buffer Water->P2 Insoluble In CD Cyclodextrin (Hydrophobic Cavity) CD->P1 Complex Soluble Inclusion Complex (Hydrophilic Exterior) Complex->P2 Soluble In P1->Complex +

Caption: Cyclodextrin encapsulates the hydrophobic compound.

Part 3: Standard Operating Protocols

Follow these detailed protocols to systematically determine the solubility limit and enhance the solubility of your compound.

Protocol 1: Determining the Kinetic Solubility Limit

Objective: To find the maximum concentration of the compound that can be added from a DMSO stock to an aqueous buffer without immediate precipitation.

Methodology:

  • Prepare Stock Solution: Prepare a 20 mM stock solution of this compound in 100% DMSO. Ensure it is fully dissolved.

  • Prepare Buffer: Dispense 990 µL of your final aqueous assay buffer into a series of clear microcentrifuge tubes.

  • Serial Addition: Add 10 µL of the 20 mM DMSO stock to the first tube (final concentration: 200 µM, 1% DMSO). Vortex immediately.

  • Create Dilutions: In subsequent tubes, add decreasing amounts of the DMSO stock and adjust the volume of pure DMSO to keep the final co-solvent concentration at 1%. For example:

    • 5 µL stock + 5 µL DMSO into 990 µL buffer (100 µM, 1% DMSO)

    • 2.5 µL stock + 7.5 µL DMSO into 990 µL buffer (50 µM, 1% DMSO)

    • ...and so on.

  • Equilibrate and Observe: Allow the tubes to equilibrate at the experimental temperature (e.g., room temperature or 37°C) for 1-2 hours.

  • Inspect: Visually inspect each tube for signs of precipitation (cloudiness, visible particles). Use the Tyndall effect for confirmation.

  • Determine Limit: The highest concentration that remains perfectly clear is the kinetic solubility limit under these conditions. It is recommended to work at or below 80% of this limit to ensure stability.

Protocol 2: Enhancing Solubility with Cyclodextrins

Objective: To use hydroxypropyl-β-cyclodextrin (HP-β-CD) to increase the aqueous solubility of the compound.[4]

Methodology:

  • Prepare Cyclodextrin Buffer: Prepare a 5% (w/v) solution of HP-β-CD in your desired aqueous buffer. Warm gently (to ~40-50°C) and stir until the cyclodextrin is completely dissolved. Allow to cool to room temperature.

  • Prepare Compound Stock: Prepare a concentrated stock solution (e.g., 20-50 mM) of the compound in 100% DMSO.

  • Complexation: While vigorously stirring the 5% HP-β-CD solution, add the compound stock solution dropwise to reach your target final concentration. The volume of DMSO added should not exceed 1-2% of the total volume.

  • Equilibrate: Allow the mixture to stir for at least one hour at room temperature to ensure the formation of the inclusion complex.[4]

  • Clarification: The resulting solution should be clear. If any precipitate is observed, the solubility limit in this formulation has been exceeded. The solution can be filtered through a 0.22 µm filter to remove any undissolved material.[4]

  • Quantification: It is best practice to confirm the final concentration of the solubilized compound via an analytical method like HPLC.[4]

References

Technical Support Center: Reactions with Methyl 5-(trifluoromethyl)-1-benzothiophene-2-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with Methyl 5-(trifluoromethyl)-1-benzothiophene-2-carboxylate. This guide is designed to provide expert insights and practical troubleshooting advice for common synthetic transformations involving this versatile building block. Our goal is to help you anticipate and address challenges related to byproduct formation, ensuring the integrity and efficiency of your experimental work.

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses common issues encountered during reactions with this compound, providing explanations grounded in reaction mechanisms and practical solutions.

FAQ 1: Amide Formation - Incomplete Conversion and Unexpected Side Products

Question: I am attempting to synthesize a primary amide from this compound using aqueous ammonia, but I am observing incomplete conversion and the formation of an unexpected acidic byproduct. What is happening and how can I optimize this reaction?

Answer:

This is a common challenge when attempting direct aminolysis of a relatively stable methyl ester with aqueous ammonia. The issue stems from a competing hydrolysis reaction.

Causality of Byproduct Formation:

The primary reaction pathway is the nucleophilic attack of ammonia on the ester carbonyl, leading to the desired amide. However, the presence of water in aqueous ammonia allows for a parallel, and often competitive, hydrolysis of the methyl ester to the corresponding carboxylic acid: 5-(trifluoromethyl)-1-benzothiophene-2-carboxylic acid.[1][2] This carboxylic acid is the acidic byproduct you are likely observing. The formation of the carboxylate anion under the basic reaction conditions can also inhibit further reaction by creating an unfavorable equilibrium.

Troubleshooting & Optimization Protocol:

To favor amide formation and minimize hydrolysis, it is crucial to employ anhydrous conditions and potentially activate the carboxylate group. A more reliable, two-step procedure is recommended:

Step 1: Saponification (Hydrolysis) to the Carboxylic Acid

  • Protocol:

    • Dissolve this compound in a mixture of methanol and water.

    • Add an excess of a strong base, such as sodium hydroxide (NaOH) or potassium hydroxide (KOH).

    • Stir the mixture at room temperature or gently heat to reflux to ensure complete hydrolysis.

    • Monitor the reaction by Thin Layer Chromatography (TLC) until the starting ester is consumed.

    • After completion, cool the reaction mixture and acidify with a strong acid (e.g., HCl) to precipitate the 5-(trifluoromethyl)-1-benzothiophene-2-carboxylic acid.

    • Isolate the carboxylic acid by filtration and dry thoroughly.

Step 2: Amide Coupling

  • Protocol:

    • Suspend the dried 5-(trifluoromethyl)-1-benzothiophene-2-carboxylic acid in an anhydrous aprotic solvent (e.g., dichloromethane or N,N-dimethylformamide).

    • Add a coupling agent (e.g., HBTU, HATU, or EDC with HOBt).

    • Add a non-nucleophilic base (e.g., triethylamine or diisopropylethylamine).

    • Introduce the ammonia source (e.g., ammonia gas bubbled through the solution or a solution of ammonia in an organic solvent).

    • Stir the reaction at room temperature and monitor by TLC.

    • Upon completion, perform an aqueous workup to remove the coupling agent byproducts and isolate the desired primary amide.

Data Summary Table: Amide Formation Strategies

MethodReagentsCommon ByproductsKey Considerations
Direct AminolysisAqueous Ammonia5-(trifluoromethyl)-1-benzothiophene-2-carboxylic acidIncomplete conversion, competing hydrolysis.
Two-Step (via Carboxylic Acid)1. NaOH/H₂O, then HCl2. Coupling Agent, Anhydrous AmmoniaMinimalRequires isolation of the intermediate carboxylic acid.

Workflow for Optimized Amide Synthesis:

G cluster_0 Step 1: Saponification cluster_1 Step 2: Amide Coupling Start Methyl 5-(trifluoromethyl)-1- benzothiophene-2-carboxylate Saponification NaOH / H₂O, MeOH Start->Saponification Hydrolysis Acidification HCl (aq) Saponification->Acidification Intermediate 5-(trifluoromethyl)-1-benzothiophene- 2-carboxylic acid Acidification->Intermediate Coupling Coupling Agent (e.g., HBTU), Anhydrous NH₃, Base Product 5-(trifluoromethyl)-1-benzothiophene- 2-carboxamide Coupling->Product Intermediate_ref->Coupling

Caption: Optimized two-step workflow for the synthesis of 5-(trifluoromethyl)-1-benzothiophene-2-carboxamide.

FAQ 2: Reduction with LiAlH₄ - Formation of an Over-reduced Impurity

Question: I am reducing this compound with lithium aluminum hydride (LiAlH₄) to obtain the corresponding alcohol, (5-(trifluoromethyl)-1-benzothien-2-yl)methanol. However, my crude NMR shows signals consistent with the desired alcohol and another product with a reduced number of aromatic protons. What could be this byproduct?

Answer:

While LiAlH₄ is an effective reagent for the reduction of esters to primary alcohols, its high reactivity can sometimes lead to the reduction of other functional groups, particularly with prolonged reaction times or elevated temperatures.

Causality of Byproduct Formation:

The likely byproduct is the result of the reduction of the benzothiophene ring itself. Specifically, the thiophene portion of the benzothiophene system can be susceptible to reduction under harsh conditions, leading to the formation of 2,3-dihydro-1-benzothiophene derivatives. In your case, the byproduct is likely (5-(trifluoromethyl)-2,3-dihydro-1-benzothien-2-yl)methanol.

Troubleshooting & Optimization Protocol:

To minimize over-reduction, the reaction conditions should be carefully controlled.

  • Protocol:

    • Ensure all glassware is flame-dried and the reaction is conducted under an inert atmosphere (e.g., nitrogen or argon).

    • Dissolve the this compound in a dry ethereal solvent (e.g., anhydrous diethyl ether or THF).

    • Cool the solution to 0 °C in an ice bath.

    • Slowly add a solution of LiAlH₄ in the same solvent dropwise.

    • Monitor the reaction closely by TLC. The reaction is often complete within a short period at low temperatures.

    • Once the starting material is consumed, quench the reaction carefully at 0 °C by the sequential, dropwise addition of water, followed by 15% aqueous NaOH, and then more water (Fieser workup).

    • Filter the resulting aluminum salts and extract the filtrate with an organic solvent.

Data Summary Table: Reduction of this compound

ReagentDesired ProductPotential ByproductKey Considerations
LiAlH₄(5-(trifluoromethyl)-1-benzothien-2-yl)methanol(5-(trifluoromethyl)-2,3-dihydro-1-benzothien-2-yl)methanolMaintain low temperature (0 °C), monitor closely to avoid over-reaction.
DIBAL-H(5-(trifluoromethyl)-1-benzothien-2-yl)methanolLess likely to over-reduceA milder reducing agent that may offer better selectivity.

Logical Relationship of Byproduct Formation:

G Start Methyl 5-(trifluoromethyl)-1- benzothiophene-2-carboxylate Desired_Product (5-(trifluoromethyl)-1-benzothien-2-yl)methanol Start->Desired_Product LiAlH₄ (Controlled Conditions) Byproduct (5-(trifluoromethyl)-2,3-dihydro-1- benzothien-2-yl)methanol Desired_Product->Byproduct Further Reduction Conditions Excess LiAlH₄ Prolonged Reaction Time Elevated Temperature Conditions->Byproduct

Caption: Reaction pathways for the reduction of the starting ester, highlighting conditions that favor byproduct formation.

FAQ 3: Stability of the Trifluoromethyl Group - Potential for Hydrolysis

Question: I am running a reaction in a strongly acidic medium and I am concerned about the stability of the trifluoromethyl group on my benzothiophene scaffold. Is hydrolysis of the -CF₃ group a significant risk?

Answer:

The trifluoromethyl group is generally considered to be highly stable. However, under forcing acidic conditions, particularly in the presence of a Lewis acid, hydrolysis to a carboxylic acid can occur.

Causality of Byproduct Formation:

The hydrolysis of a trifluoromethyl group to a carboxylic acid is a known, albeit challenging, transformation.[3][4] It typically requires harsh conditions, such as fuming sulfuric acid and boric acid at elevated temperatures. While unlikely under standard synthetic conditions, it is a potential side reaction to be aware of if your protocol involves strong, hot acids. The byproduct would be methyl 5-carboxy-1-benzothiophene-2-carboxylate.

Preventative Measures:

  • Avoid Harsh Acidic Conditions: Whenever possible, opt for reaction conditions that do not involve prolonged exposure to strong, hot acids.

  • Use of Milder Acids: If an acidic catalyst is required, consider using a milder acid or a solid-supported acid catalyst that can be easily removed.

  • Temperature Control: If strong acids are unavoidable, maintain the lowest possible reaction temperature to disfavor the high activation energy pathway of -CF₃ hydrolysis.

Analytical Identification of the Byproduct:

The formation of the dicarboxylic acid byproduct can be identified by:

  • Mass Spectrometry: An increase in the molecular weight corresponding to the replacement of -CF₃ with -COOH.

  • ¹H NMR: The disappearance of the quartet signal for the -CF₃ group (if coupled to adjacent protons, which is not the case here) and the appearance of a new carboxylic acid proton signal.

  • ¹³C NMR: A significant downfield shift for the carbon of the newly formed carboxylic acid.

References

Stability issues of Methyl 5-(trifluoromethyl)-1-benzothiophene-2-carboxylate in solution

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated support center for Methyl 5-(trifluoromethyl)-1-benzothiophene-2-carboxylate (CAS: 146137-92-0). This guide is designed for researchers, medicinal chemists, and drug development professionals to address common stability challenges encountered when working with this compound in solution. Our goal is to provide you with the expertise and validated protocols needed to ensure the integrity of your experiments and the reliability of your results.

The unique structure of this molecule, featuring a methyl ester and a trifluoromethyl group on a benzothiophene scaffold, offers significant advantages in medicinal chemistry, including enhanced biological activity and metabolic stability.[1][2][3][4] However, the ester functional group is a primary site of potential instability, making proper handling and formulation critical. This guide provides a framework for diagnosing, troubleshooting, and preventing stability-related issues.

Section 1: Frequently Asked Questions (FAQs)

This section addresses the most common initial inquiries regarding the handling and stability of this compound.

Q1: What is the primary stability concern for this compound in solution? The most significant stability issue is the hydrolysis of the methyl ester group.[5][6] This reaction can be catalyzed by both acidic and basic conditions, leading to the formation of the corresponding carboxylic acid, 5-(Trifluoromethyl)-1-benzothiophene-2-carboxylic acid, and methanol.[7][8] This degradation compromises the purity of the compound and can lead to inaccurate biological or chemical data.

Q2: What are the recommended storage conditions for stock solutions? For maximum stability, concentrated stock solutions should be prepared in an anhydrous, aprotic solvent such as DMSO or DMF. These solutions should be stored in tightly sealed vials at -20°C or -80°C. Commercial suppliers recommend storing the solid compound at 0-8°C.[4] Aliquoting the stock solution into single-use volumes is highly recommended to avoid repeated freeze-thaw cycles.

Q3: Which solvents are best for preparing stock solutions versus working solutions?

  • Stock Solutions (High Concentration): Anhydrous dimethyl sulfoxide (DMSO) or N,N-dimethylformamide (DMF) are preferred. These aprotic solvents minimize the risk of hydrolysis during long-term storage.

  • Working Solutions (Aqueous Buffers): When preparing aqueous working solutions for biological assays, it is crucial to use freshly prepared dilutions from the stock. The pH of the buffer should be maintained as close to neutral (pH 6.5-7.5) as possible, as extreme pH levels can catalyze hydrolysis.[9][10] Solutions in aqueous buffers should be used immediately and not stored.

Q4: How sensitive is the compound to light? While the benzothiophene core is a robust aromatic system, compounds with trifluoromethyl groups and conjugated systems can be susceptible to photodegradation.[11][12] As a precautionary measure, all solutions should be protected from light by using amber glass vials or by wrapping containers in aluminum foil.[13] Conduct experiments under subdued lighting where possible.

Q5: What are the expected degradation products I should look for? The primary and most likely degradation product is the hydrolysis product: 5-(Trifluoromethyl)-1-benzothiophene-2-carboxylic acid . Depending on the experimental conditions (e.g., presence of strong oxidants), secondary degradation products arising from the oxidation of the benzothiophene sulfur atom (to the sulfone) could potentially form.[14]

Section 2: Troubleshooting Guide: Common Experimental Issues

Use this guide to diagnose and resolve common problems that may indicate compound instability.

Observed Problem Potential Cause(s) Recommended Solution & Rationale
Loss of Potency / Inconsistent Results Compound Degradation: The most common cause is the hydrolysis of the methyl ester in aqueous media, reducing the concentration of the active compound.1. Prepare Fresh Dilutions: Always make aqueous working solutions immediately before use from a frozen, anhydrous stock. 2. Control pH: Ensure your assay buffer is between pH 6.5 and 7.5. Avoid highly acidic or basic buffers.[9] 3. Time-Zero Control: Analyze a sample of your working solution at the beginning of the experiment (Time-Zero) to establish a baseline concentration and purity.
Appearance of a New, More Polar Peak in HPLC/LC-MS Hydrolysis: The resulting carboxylic acid is significantly more polar than the parent methyl ester and will thus have a shorter retention time on a reverse-phase HPLC column.1. Co-injection Analysis: If you have access to the carboxylic acid standard[15], perform a co-injection with your degraded sample. A single, sharp peak confirms the identity of the degradant. 2. Mass Spectrometry: Use LC-MS to check the mass of the new peak. The expected mass for the carboxylic acid (C₁₀H₅F₃O₂S) is 246.00 g/mol , compared to 260.02 g/mol for the parent ester (C₁₁H₇F₃O₂S).[4][15]
Precipitation in Aqueous Buffer Poor Solubility: The compound has high lipophilicity, enhanced by the CF₃ group.[2] Adding a high concentration from a DMSO stock can cause it to crash out of the aqueous solution.1. Optimize Final DMSO Concentration: Keep the final concentration of DMSO in your aqueous solution as low as possible (typically <1%, ideally <0.5%) to maintain solubility without affecting the assay. 2. Test Solubility Limits: Perform a simple visual solubility test at your target concentration before running a full experiment.
Solution Turning Yellow or Brown Oxidation or Photodegradation: Exposure to air (oxidation) or light over time can lead to the formation of colored impurities.1. Protect from Light: Store all solutions in amber vials or wrapped in foil.[13] 2. Use Degassed Buffers: For sensitive long-term experiments, consider using buffers that have been degassed to remove dissolved oxygen. 3. Inert Atmosphere: When storing stock solutions, consider flushing the vial headspace with an inert gas like argon or nitrogen.
Troubleshooting Workflow Diagram

The following diagram outlines a logical workflow for diagnosing stability issues.

G Start Inconsistent Results or Unexpected HPLC Peaks Check_Prep Review Solution Preparation Protocol Start->Check_Prep Fresh_Dilution Was working solution prepared fresh? Check_Prep->Fresh_Dilution Check_Storage Examine Stock Solution Storage (Temp, Solvent, Age) Check_Assay Analyze Assay Conditions pH_Check What is the buffer pH? Check_Assay->pH_Check Fresh_Dilution->Check_Storage No Fresh_Dilution->Check_Assay Yes Light_Check Was solution protected from light? pH_Check->Light_Check Neutral (6.5-7.5) Root_Cause_Hydrolysis Root Cause Likely: Hydrolysis pH_Check->Root_Cause_Hydrolysis Acidic (<6) or Basic (>8) Solution_Good Solution Prep OK Light_Check->Solution_Good Yes Root_Cause_Photo Root Cause Likely: Photodegradation Light_Check->Root_Cause_Photo No G cluster_prep Preparation cluster_stress Stress Conditions cluster_analysis Analysis Prep_Stock Prepare Stock in ACN:Water T0_Analysis Analyze Time-Zero Sample (T0) Prep_Stock->T0_Analysis Stress_Acid Acid (HCl) Stress_Base Base (NaOH) Stress_Ox Oxidation (H2O2) Stress_Light Photolytic (UV/Vis) Stress_Heat Thermal Control Control (5°C, Dark) Neutralize Neutralize Acid/Base Samples Stress_Acid->Neutralize Stress_Base->Neutralize HPLC_Analysis Analyze All Samples by HPLC Stress_Ox->HPLC_Analysis Stress_Light->HPLC_Analysis Stress_Heat->HPLC_Analysis Control->HPLC_Analysis Neutralize->HPLC_Analysis Compare Compare to T0 & Identify Degradants HPLC_Analysis->Compare

References

Validation & Comparative

A Comparative Analysis of the Biological Activity of Methyl 5-(trifluoromethyl)-1-benzothiophene-2-carboxylate and Related Scaffolds

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Benzothiophene Scaffold as a Privileged Structure in Medicinal Chemistry

The benzothiophene core, an aromatic heterocyclic compound formed by the fusion of a benzene ring and a thiophene ring, represents a cornerstone in modern drug discovery.[1][2] Its rigid, planar structure and the presence of a sulfur heteroatom provide a unique electronic and steric profile, making it an ideal scaffold for interacting with a diverse array of biological targets.[3] Consequently, benzothiophene derivatives have demonstrated a remarkable breadth of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and neuroprotective effects.[1][2][3] Marketed drugs such as the selective estrogen receptor modulator Raloxifene and the 5-lipoxygenase inhibitor Zileuton underscore the therapeutic success of this versatile molecular framework.[4]

This guide provides an in-depth comparative analysis of the biological activity of a specific derivative, Methyl 5-(trifluoromethyl)-1-benzothiophene-2-carboxylate , contextualized against other notable benzothiophene analogs. We will delve into the structure-activity relationships that govern their function, present supporting experimental data, and provide detailed protocols for key biological assays.

The focus of our comparison, this compound, possesses two key functional groups that are critical to its anticipated biological profile:

  • A Methyl Ester at Position 2: The carboxylate group at this position is a common feature in biologically active benzothiophenes, often serving as a crucial hydrogen bond acceptor or a handle for further chemical modification.[5]

  • A Trifluoromethyl (CF3) Group at Position 5: The incorporation of a CF3 group is a well-established strategy in medicinal chemistry to enhance a molecule's therapeutic potential.[6] This electron-withdrawing group can significantly increase lipophilicity (improving membrane permeability), block metabolic degradation, and enhance binding affinity to target proteins.[6][7]

This guide will explore how these structural features contribute to the compound's activity profile in comparison to other derivatives with varying substitutions.

G cluster_core Benzothiophene Core cluster_target Target Molecule cluster_features Key Structural Features cluster_properties Anticipated Physicochemical Impact Core Benzothiophene Scaffold TargetMol Methyl 5-(trifluoromethyl)- 1-benzothiophene-2-carboxylate Structure CF3 Trifluoromethyl Group (-CF3) at Position 5 TargetMol->CF3 Ester Methyl Ester (-COOCH3) at Position 2 TargetMol->Ester TargetStructure Lipophilicity Increased Lipophilicity CF3->Lipophilicity Metabolism Blocked Metabolism CF3->Metabolism Binding Enhanced Binding Affinity CF3->Binding Ester->Binding H-bond Acceptor

Caption: Structural breakdown of the target molecule and the influence of its key functional groups.

Comparative Analysis of Biological Activities

The versatility of the benzothiophene scaffold is evident in the wide range of biological activities exhibited by its derivatives. Below, we compare the potential of this compound with experimentally validated analogs across several key therapeutic areas.

Anticancer Activity

Benzothiophenes have emerged as potent anticancer agents, acting through various mechanisms, including kinase inhibition, tubulin polymerization disruption, and apoptosis induction.[8][9][10] The presence of a trifluoromethyl group is often associated with enhanced anticancer efficacy.[6]

Compound/ClassMechanism of ActionKey Experimental Data (IC50/GI50)Reference
5-Hydroxybenzothiophene Hydrazide (16b) Multi-kinase inhibitor (Clk4, DRAK1, haspin, etc.)Kinase Inhibition: 11 nM (Clk4), 87 nM (DRAK1) Cell Growth: 7.2 µM (U87MG glioblastoma)[8][11]
Benzothiophene Acrylonitrile (13) Antitubulin agentCell Growth: < 10.0 nM in most of the NCI-60 human cancer cell lines[9]
Benzo[b]thiophene-1,1-dioxide (B12) Covalent inhibitor of PHGDHEnzyme Inhibition: 0.29 µM (PHGDH) Cell Proliferation: Potent against PHGDH-overexpressing cells[12]
3-Iodo-2-phenylbenzo[b]thiophene (IPBT) Apoptosis induction via BAX, CASP3, P53 activationCell Growth: 63.74 µM (Caco-2), 67.04 µM (HepG2)[10]
This compound Hypothesized: Kinase inhibition, apoptosis inductionNo direct data available. The -CF3 group suggests potential for high potency.[6][13]

Expertise & Experience: The data reveals that substitutions on the benzothiophene ring critically determine the mechanism and potency of anticancer activity. While 5-hydroxy derivatives show promise as multi-kinase inhibitors[8], acrylonitrile analogs are exceptionally potent tubulin inhibitors[9]. The trifluoromethyl group on our target molecule is a known pharmacophore in potent kinase inhibitors and other anticancer agents. Its electron-withdrawing nature can favorably alter the electronics of the aromatic system, potentially enhancing interactions with enzyme active sites. We hypothesize that this compound could exhibit potent activity, possibly through kinase inhibition, warranting investigation in relevant screening panels.

Antimicrobial Activity

The rise of antimicrobial resistance necessitates the development of novel therapeutic agents.[14] Benzothiophenes, particularly fluorinated derivatives, have shown significant promise in this area.[15]

Compound/ClassTarget Organism(s)Key Experimental Data (MIC)Reference
Fluorinated Benzothiophene-Indole Hybrid (3a) S. aureus (MSSA & MRSA)1 µg/mL (MRSA USA Lac*lux), 2 µg/mL (MRSA JE2)[15]
Various Benzothiophene Derivatives Candida species32 to 64 µg/mL[14]
Benzothiophene-Substituted Pyrimidines Gram-positive & Gram-negative bacteriaModerate activity at 100 µg/mL[16]
Trifluoromethyl-Substituted Chalcones Bacteria & FungiCompounds with -CF3 showed potent activity, sometimes superior to standards[17]
This compound Hypothesized: Gram-positive bacteria, FungiNo direct data available. The -CF3 group is strongly correlated with antimicrobial activity.[17][18]

Expertise & Experience: The inclusion of fluorine atoms is a recurring theme in potent antimicrobial benzothiophenes. A study on fluorinated benzothiophene-indole hybrids revealed that their molecular target was bacterial pyruvate kinase, with the most active compounds showing MIC values as low as 1 µg/mL against MRSA.[15] Other studies have confirmed that trifluoromethyl groups on various scaffolds lead to potent antibacterial and antifungal agents.[17][18] This strongly suggests that this compound is a prime candidate for antimicrobial screening, particularly against resistant Gram-positive pathogens like MRSA.

Anti-inflammatory Activity

Chronic inflammation is linked to numerous diseases, and inhibiting enzymes in the inflammatory cascade, such as cyclooxygenases (COX), is a key therapeutic strategy. Benzothiophenes have been successfully developed as selective COX inhibitors.[19][20]

Compound/ClassMechanism of ActionKey Experimental Data (IC50)Reference
Benzothiophene Derivative (4e) Dual COX-2 / 5-LOX inhibitorSignificant in vitro COX-2 inhibition (higher than celecoxib)[19]
2-Phenyl-4,5,6,7-tetrahydro[b]benzothiophene (4a, 4j, 4k, 4q) Selective COX-2 inhibitor0.31–1.40 µM[20]
5-(Trifluoromethyl)benzo[b]thiophene-2-carboxylic acid Hypothesized: COX/LOX inhibitionThe parent acid of the target molecule is noted as a key intermediate for developing anti-inflammatory agents.[6]
This compound Hypothesized: Selective COX-2 inhibitionNo direct data available. The scaffold and -CF3 group are consistent with known COX-2 inhibitors.[6]

Expertise & Experience: The design of selective COX-2 inhibitors often involves a diaryl heterocycle system, a motif present in many active benzothiophenes. The parent carboxylic acid of our target molecule is explicitly mentioned as a valuable intermediate for synthesizing anti-inflammatory agents.[6] The trifluoromethyl group can enhance binding to the hydrophobic channel of the COX-2 active site. Therefore, it is highly probable that this compound and its corresponding carboxylic acid would exhibit significant and potentially selective COX-2 inhibitory activity.

Experimental Protocols: A Self-Validating System

To ensure trustworthiness and reproducibility, the following are detailed, standardized protocols for evaluating the primary biological activities discussed.

Protocol 1: MTT Assay for Anticancer Cell Viability

This protocol determines the concentration of a compound that inhibits cell growth by 50% (GI50).

Causality: The assay is based on the principle that viable cells with active metabolism convert the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) into a purple formazan product, whereas dead cells do not. The amount of formazan produced is directly proportional to the number of living cells.

  • Cell Plating: Seed cancer cells (e.g., U87MG, HeLa) in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of appropriate culture medium. Incubate for 24 hours at 37°C in a 5% CO2 atmosphere.

  • Compound Treatment: Prepare serial dilutions of the benzothiophene compounds in culture medium. Add 100 µL of each dilution to the respective wells. Include wells with untreated cells (negative control) and a known cytotoxic agent (positive control).

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO2 atmosphere.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals. Shake the plate gently for 10 minutes.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Analysis: Calculate the percentage of cell viability relative to the untreated control. Plot the viability against the log of the compound concentration and determine the GI50 value using non-linear regression analysis.

Caption: Workflow for the MTT cell viability assay.

Protocol 2: Broth Microdilution for Minimum Inhibitory Concentration (MIC)

This method determines the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.

Causality: This assay directly measures the bacteriostatic or fungistatic effect of a compound by challenging a standardized inoculum of microbes with a range of compound concentrations.

  • Inoculum Preparation: Culture the test microorganism (e.g., S. aureus) overnight. Dilute the culture in Mueller-Hinton Broth (MHB) to achieve a final concentration of approximately 5 x 10^5 CFU/mL.

  • Compound Dilution: Prepare a two-fold serial dilution of the benzothiophene compound in a 96-well plate using MHB, typically from 128 µg/mL down to 0.25 µg/mL.

  • Inoculation: Add an equal volume of the prepared bacterial inoculum to each well.

  • Controls: Include a positive control well (broth + inoculum, no compound) and a negative control well (broth only).

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • Reading Results: The MIC is the lowest concentration of the compound at which there is no visible turbidity (growth). This can be assessed visually or by measuring the optical density at 600 nm.

Structure-Activity Relationship (SAR) Grounding

The biological activity of benzothiophenes is highly dependent on the nature and position of substituents.

SAR cluster_scaffold Benzothiophene Core cluster_substituents Substituent at Position 5 cluster_substituents2 Substituent at Position 2/3 cluster_activity Resulting Biological Activity Scaffold CF3 -CF3 OH -OH Carboxylate -COOR Acrylonitrile -C(Ph)=C(CN)Ph Phenyl -Phenyl Anticancer Potent Anticancer CF3->Anticancer Antimicrobial Antimicrobial CF3->Antimicrobial AntiInflammatory Anti-inflammatory (COX-2) CF3->AntiInflammatory Kinase Kinase Inhibition OH->Kinase Carboxylate->AntiInflammatory Acrylonitrile->Anticancer Antitubulin Kinase->Anticancer

Caption: Structure-Activity Relationship (SAR) map for benzothiophene derivatives.

  • Role of the Trifluoromethyl Group (Position 5): As seen across multiple studies on different scaffolds, the -CF3 group is a potent enhancer of biological activity.[17][21] In our target molecule, its presence at position 5 is predicted to increase metabolic stability and lipophilicity, likely leading to enhanced cell permeability and target engagement for anticancer, antimicrobial, and anti-inflammatory effects.[6][13]

  • Role of the Carboxylate Group (Position 2): Benzothiophene-2-carboxylates are effective allosteric inhibitors of enzymes like branched-chain α-ketoacid dehydrogenase kinase (BDK).[5] This functional group often acts as a key binding motif, and its presence in our target molecule is significant for potential enzyme inhibition.

  • Influence of Other Substituents: The addition of a hydroxyl group at position 5 leads to multi-kinase inhibition[8], while large acrylonitrile moieties at position 2/3 create highly potent antitubulin agents[9]. This highlights the scaffold's tunability, where specific substitutions direct the molecule toward distinct biological targets and mechanisms of action.

Conclusion

While direct experimental data for This compound is not yet widely published in the reviewed literature, a comprehensive analysis based on established structure-activity relationships strongly supports its potential as a potent bioactive agent. The benzothiophene core provides a validated foundation for drug-like properties, the methyl ester at position 2 offers a key interaction point, and the trifluoromethyl group at position 5 is a powerful modulator expected to enhance efficacy across multiple therapeutic areas.

Based on the comparative evidence, this compound is an exceptional candidate for screening in anticancer, antimicrobial (particularly against resistant bacteria), and anti-inflammatory (specifically COX-2) assays. The provided protocols offer a robust framework for such an evaluation. Future research should focus on synthesizing and testing this molecule to validate these well-grounded hypotheses and potentially uncover a new lead compound for drug development.

References

Efficacy of Methyl 5-(trifluoromethyl)-1-benzothiophene-2-carboxylate derivatives vs. parent compound

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to the Efficacy of Methyl 5-(Trifluoromethyl)-1-Benzothiophene-2-Carboxylate Derivatives

For drug development professionals and researchers in medicinal chemistry, the benzothiophene scaffold represents a privileged structure, forming the core of several FDA-approved drugs.[1] This guide provides a deep dive into the therapeutic potential of this compound, a compound that marries the versatile benzothiophene core with the pharmacologically significant trifluoromethyl group. We will explore the rationale behind its design, compare its potential efficacy to rationally designed derivatives, and provide actionable experimental protocols for its evaluation.

The Parent Compound: A Molecule of Strategic Design

The parent compound, this compound, is a molecule of significant interest due to the unique properties of its constituent parts.

  • The Benzothiophene Core : This bicyclic heteroaromatic system is a cornerstone in medicinal chemistry, known for its diverse biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2] Its rigid structure provides a stable scaffold for the presentation of functional groups to biological targets.

  • The 2-Carboxylate Group : The methyl ester at the 2-position is a key site for derivatization. It can act as a hydrogen bond acceptor or be hydrolyzed to the corresponding carboxylic acid, which can participate in crucial ionic interactions with biological targets. Furthermore, it serves as a synthetic handle for the creation of amide libraries to probe structure-activity relationships (SAR).

  • The 5-Trifluoromethyl (-CF3) Group : The inclusion of a trifluoromethyl group is a deliberate strategy in modern drug design.[3] This group is a powerful modulator of a molecule's physicochemical properties. It is highly electronegative and lipophilic, which can enhance metabolic stability, improve membrane permeability, and increase the binding affinity of a compound to its target protein.[3][4] The presence of the -CF3 group often leads to improved pharmacokinetic profiles.[4]

Therapeutic Potential and Postulated Mechanism of Action

While direct efficacy data for the parent compound is not extensively published, the broader class of benzothiophene derivatives has shown significant promise, particularly as anticancer agents that target tubulin polymerization.[5][6][7] Microtubules, dynamic polymers of α- and β-tubulin, are essential for cell division, making them a validated target for cancer chemotherapy.[8][9]

Many benzothiophene-containing compounds function as microtubule inhibitors by binding to the colchicine-binding site on β-tubulin.[6] This binding event disrupts microtubule dynamics, leading to a G2/M phase cell cycle arrest and subsequent apoptosis in rapidly dividing cancer cells.

Below is a diagram illustrating the postulated mechanism of action.

Tubulin_Inhibition_Pathway cluster_0 Cellular Environment cluster_1 Apoptotic Pathway Compound Benzothiophene Derivative Tubulin α/β-Tubulin Heterodimers Compound->Tubulin Binds to Colchicine Site Microtubule Dynamic Microtubule Compound->Microtubule Inhibits Polymerization Tubulin->Microtubule Polymerization Microtubule->Tubulin Depolymerization Mitotic_Spindle Disrupted Mitotic Spindle Microtubule->Mitotic_Spindle Cell_Division Cell Division (Mitosis) Mitotic_Spindle->Cell_Division G2M_Arrest G2/M Phase Arrest Mitotic_Spindle->G2M_Arrest Apoptosis Apoptosis G2M_Arrest->Apoptosis

Caption: Postulated mechanism of action for benzothiophene derivatives as tubulin polymerization inhibitors.

Efficacy Comparison: Parent Compound vs. Proposed Derivatives

To explore and enhance the therapeutic potential of the parent compound, a systematic SAR study is warranted. The following table outlines a series of proposed derivatives and the rationale for their synthesis and testing.

Compound Series Modification from Parent Scientific Rationale Hypothesized Efficacy Change
Series A: Amides Replacement of the methyl ester with a library of primary, secondary, and tertiary amides.The ester is a potential metabolic liability. Amides introduce hydrogen bond donors and acceptors, potentially increasing target affinity and providing vectors to explore the binding pocket.Increased potency and metabolic stability.
Series B: C-3 Analogs Introduction of small alkyl or aryl groups at the C-3 position of the benzothiophene ring.The C-3 position is often a site for substitution in active benzothiophene derivatives. This modification can probe for additional hydrophobic interactions within the target's binding site.May increase potency by optimizing van der Waals contacts.
Series C: Bioisosteres Replacement of the 5-CF3 group with other electron-withdrawing groups (e.g., -CN, -SO2Me) or lipophilic groups (e.g., -tBu).To validate the importance of the trifluoromethyl group's specific electronic and steric properties for activity.Likely to decrease efficacy, but essential for confirming the role of the -CF3 group.

Experimental Protocols

To empirically determine the efficacy of the parent compound and its derivatives, a tiered screening approach is recommended.

General Synthetic Workflow for Amide Derivatives (Series A)

The synthesis of amide derivatives from the parent methyl ester is a straightforward and robust process.

Amide_Synthesis_Workflow Parent_Ester Parent Compound (Methyl Ester) Hydrolysis Step 1: LiOH or NaOH Aqueous THF/MeOH Parent_Ester->Hydrolysis Carboxylic_Acid Carboxylic Acid Intermediate Hydrolysis->Carboxylic_Acid Amide_Coupling Step 2: Amine (R1R2NH) Coupling Agent (e.g., HATU) Base (e.g., DIPEA) in DMF Carboxylic_Acid->Amide_Coupling Amide_Derivative Final Amide Derivative Amide_Coupling->Amide_Derivative

Caption: General workflow for the synthesis of amide derivatives from the parent ester.

Step-by-Step Protocol:

  • Saponification: Dissolve the parent methyl ester in a mixture of THF and methanol. Add an aqueous solution of lithium hydroxide (1.5 equivalents) and stir at room temperature for 2-4 hours, monitoring by TLC.

  • Acidification: Once the reaction is complete, acidify the mixture with 1N HCl to pH ~3.

  • Extraction: Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the carboxylic acid intermediate.

  • Amide Coupling: Dissolve the carboxylic acid (1 equivalent) in DMF. Add the desired amine (1.2 equivalents), a coupling agent such as HATU (1.2 equivalents), and a base like DIPEA (2.5 equivalents).

  • Reaction and Purification: Stir the reaction mixture at room temperature overnight. Dilute with water and extract with ethyl acetate. The crude product is then purified by column chromatography on silica gel.

In Vitro Anticancer Efficacy Screening: MTT Assay

This assay measures the metabolic activity of cells and is a reliable indicator of cell viability.

Materials:

  • Human cancer cell lines (e.g., HeLa, A549, MCF-7)

  • DMEM/RPMI-1640 medium supplemented with 10% FBS and 1% Penicillin-Streptomycin

  • Test compounds (dissolved in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., DMSO or a solution of 20% SDS in 50% DMF)

Protocol:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours at 37°C, 5% CO2.

  • Compound Treatment: Treat the cells with serial dilutions of the test compounds (e.g., from 0.01 µM to 100 µM) for 48-72 hours. Include a vehicle control (DMSO) and a positive control (e.g., Paclitaxel).

  • MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours.

  • Solubilization: Carefully remove the medium and add 150 µL of solubilization buffer to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

Mechanistic Assay: Tubulin Polymerization Inhibition

This cell-free assay directly measures the effect of a compound on the polymerization of purified tubulin.

Materials:

  • Tubulin Polymerization Assay Kit (commercially available) containing purified tubulin, GTP, and a fluorescence reporter.

  • Test compounds.

  • Fluorescence plate reader capable of kinetic reads at 37°C.

Protocol:

  • Reagent Preparation: Prepare all kit components according to the manufacturer's instructions.

  • Compound Incubation: In a 96-well plate, add the test compounds at various concentrations to the tubulin solution. Include a positive control (e.g., colchicine) and a negative control (vehicle).

  • Initiation of Polymerization: Initiate polymerization by adding GTP and transferring the plate to a pre-warmed (37°C) plate reader.

  • Kinetic Measurement: Measure the fluorescence intensity every minute for 60 minutes.

  • Data Analysis: Plot the fluorescence intensity versus time. A decrease in the rate and extent of fluorescence increase compared to the negative control indicates inhibition of tubulin polymerization.

Conclusion and Future Directions

This compound is a promising scaffold for the development of novel therapeutics, particularly in the realm of oncology. The strategic inclusion of the trifluoromethyl group suggests the potential for enhanced pharmacological properties compared to unsubstituted analogs. This guide provides a logical framework for the systematic evaluation of this compound and its derivatives. By employing the outlined synthetic strategies and experimental protocols, researchers can effectively probe the structure-activity relationships of this compound class, identify lead candidates with superior efficacy, and elucidate their mechanism of action at the molecular level. The ultimate goal is to leverage this foundational knowledge to develop next-generation agents with improved potency, selectivity, and pharmacokinetic profiles.

References

A Comparative Guide to the Structural Activity Relationship (SAR) of Methyl 5-(trifluoromethyl)-1-benzothiophene-2-carboxylate Analogs

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, medicinal chemists, and drug development professionals, the benzothiophene scaffold represents a privileged structure in the design of novel therapeutic agents. Its derivatives have demonstrated a wide spectrum of pharmacological activities, including anticancer, antimicrobial, and enzyme inhibitory effects.[1][2] This guide provides an in-depth analysis of the structural activity relationships (SAR) of analogs of Methyl 5-(trifluoromethyl)-1-benzothiophene-2-carboxylate, a key intermediate in pharmaceutical development.[3][4] We will explore how modifications to this core structure influence biological activity, supported by comparative experimental data from various studies. The inclusion of a trifluoromethyl group at the 5-position is of particular interest, as this moiety is known to enhance metabolic stability, lipophilicity, and binding affinity of drug candidates.

The Benzothiophene Core: A Versatile Pharmacophore

The benzothiophene ring system, an isostere of indole, provides a rigid framework that can be strategically functionalized to interact with various biological targets. The 2-carboxylate group, in particular, serves as a key anchoring point or a handle for further chemical elaboration. This guide will dissect the SAR of this scaffold by examining modifications at three key positions: the C5 position on the benzene ring, the C2 carboxylate group, and other positions on the benzothiophene ring.

Anticancer Activity: A Prominent Therapeutic Application

Numerous studies have highlighted the potent cytotoxic effects of benzothiophene derivatives against a range of cancer cell lines. The mechanism of action often involves the inhibition of critical cellular processes such as tubulin polymerization or kinase activity.

SAR of Benzothiophene Acrylonitrile Analogs

A series of benzothiophene acrylonitrile analogs, structurally related to the combretastatins, have been synthesized and evaluated for their anticancer activity against a panel of 60 human cancer cell lines. These compounds demonstrate that the benzothiophene moiety can effectively mimic the trimethoxyphenyl ring of combretastatin A-4, a potent tubulin polymerization inhibitor.

A key finding from these studies is the significant growth inhibition exhibited by compounds with a benzothiophene-2-yl core. For instance, the E-isomer of 3-(benzo[b]thiophen-2-yl)-2-(3,4,5-trimethoxyphenyl)acrylonitrile displayed exceptionally potent growth inhibition, with GI50 values less than 10.0 nM in the majority of the tested cancer cell lines.[5][6]

Table 1: Growth Inhibitory (GI50) Values of Selected Benzothiophene Acrylonitrile Analogs [5]

CompoundRCancer Cell LineGI50 (nM)
1 3,4,5-trimethoxyphenylLeukemia (CCRF-CEM)< 10.0
2 3,4-dimethoxyphenylCNS Cancer (SF-268)12.0
3 PhenylColon Cancer (HCC-2998)45.0

The data clearly indicates that the substitution pattern on the phenylacrylonitrile moiety significantly influences the anticancer potency. The presence of the 3,4,5-trimethoxyphenyl group, a well-known feature for potent tubulin inhibitors, confers the highest activity.

Experimental Protocol: Synthesis of Benzothiophene Acrylonitrile Analogs

A general and efficient method for the synthesis of these analogs involves the base-catalyzed condensation of a substituted benzothiophene-2-carbaldehyde with a corresponding benzyl cyanide derivative.[5]

Step-by-Step Synthesis:

  • Dissolution: Dissolve the appropriate benzyl cyanide (1.1 equivalents) in a 5% solution of sodium methoxide in methanol.

  • Addition: To this solution, add the benzothiophene-2-carbaldehyde (1 equivalent).

  • Reaction: Reflux the reaction mixture for 4-6 hours, monitoring the progress by thin-layer chromatography.

  • Work-up: After completion, cool the reaction mixture and pour it into ice-water.

  • Purification: Collect the precipitated solid by filtration, wash with water, and purify by column chromatography or recrystallization to yield the desired acrylonitrile analog.

Diagram 1: Synthetic Scheme for Benzothiophene Acrylonitrile Analogs

G cluster_reactants Reactants cluster_reagents Reagents & Conditions R_CN Substituted Benzyl Cyanide Reagent 5% NaOMe in MeOH, Reflux R_CN->Reagent B_CHO Benzothiophene-2-carbaldehyde B_CHO->Reagent Product Benzothiophene Acrylonitrile Analog Reagent->Product

Caption: General synthetic route for benzothiophene acrylonitrile analogs.

Enzyme Inhibition: A Targeted Approach

Benzothiophene-2-carboxylate and its derivatives have emerged as potent inhibitors of various enzymes implicated in disease pathogenesis.

Inhibition of Branched-Chain α-Ketoacid Dehydrogenase Kinase (BDK)

Elevated levels of branched-chain amino acids (BCAAs) are associated with metabolic diseases. The activity of the branched-chain α-ketoacid dehydrogenase complex (BCKDC), which catabolizes BCAAs, is negatively regulated by BDK. Therefore, inhibiting BDK is a promising strategy for lowering BCAA levels.

High-throughput screening identified 3,6-dichlorobenzo[b]thiophene-2-carboxylic acid (BT2) as a novel allosteric inhibitor of BDK with an IC50 of 3.19 μM.[2] Further SAR studies revealed that modifications at the 3 and 6 positions of the benzothiophene ring significantly impact inhibitory activity.

Table 2: BDK Inhibitory Activity of Benzothiophene-2-Carboxylic Acid Analogs [2]

CompoundR3R6IC50 (μM)
BT2 ClCl3.19
BT2F ClFNot specified, but active
Analog 1 HCl> 50
Analog 2 ClH15.2

These results underscore the importance of halogen substitutions at both the 3 and 6 positions for potent BDK inhibition. The presence of a chlorine atom at the 3-position appears to be particularly crucial for activity.

Inhibition of SUMO-Specific Proteases (SENPs)

The process of SUMOylation, the attachment of Small Ubiquitin-like Modifier (SUMO) proteins to target proteins, is a critical post-translational modification involved in various cellular processes. Dysregulation of SUMOylation is implicated in cancer. SENPs are proteases that remove SUMO from target proteins, and their inhibition is a potential therapeutic strategy.

Starting from a virtual screening hit, a series of benzothiophene-2-carboxamide derivatives were designed and synthesized as SENP inhibitors.[1] These studies revealed that modifications to the carboxamide moiety and the benzothiophene ring can lead to potent and selective inhibitors.

Table 3: SENP Inhibitory Activity of Benzothiophene-2-Carboxamide Analogs [1]

CompoundR (Amide)R5IC50 SENP2 (μM)IC50 SENP5 (μM)
Hit Compound VariedH15.8> 50
Analog 77 Ethyl acetateH0.5618.5
Analog with CF3 -CF3--

While a direct analog with a 5-trifluoromethyl group was not reported in this specific study, the significant increase in potency observed with modifications to the amide group highlights the tunability of this scaffold for achieving high affinity and selectivity.

Experimental Protocol: Enzyme Inhibition Assay

A standard operating procedure for an enzymatic activity inhibition assay is crucial for obtaining reliable and reproducible data.[7]

General Steps for an Enzyme Inhibition Assay:

  • Assay Setup: In a microplate format, add the enzyme, buffer, and the test compound (dissolved in a suitable solvent like DMSO) at various concentrations.

  • Pre-incubation: Incubate the enzyme-inhibitor mixture for a defined period to allow for binding.

  • Reaction Initiation: Initiate the enzymatic reaction by adding the substrate.

  • Detection: Monitor the reaction progress by measuring the formation of a product or the depletion of a substrate over time using a suitable detection method (e.g., absorbance, fluorescence, luminescence).

  • Data Analysis: Calculate the initial reaction rates and plot them against the inhibitor concentration. Fit the data to an appropriate model (e.g., the four-parameter logistic equation) to determine the IC50 value.

Diagram 2: Workflow for an Enzyme Inhibition Assay

G Start Start Step1 Prepare Enzyme, Buffer, and Inhibitor Solutions Start->Step1 Step2 Dispense into Microplate Step1->Step2 Step3 Pre-incubate Step2->Step3 Step4 Add Substrate to Initiate Reaction Step3->Step4 Step5 Monitor Reaction Progress Step4->Step5 Step6 Calculate Initial Rates Step5->Step6 Step7 Determine IC50 Value Step6->Step7 End End Step7->End

Caption: A generalized workflow for determining enzyme inhibition.

The Influence of the 5-Trifluoromethyl Group

The introduction of a trifluoromethyl (-CF3) group can profoundly impact the physicochemical and pharmacological properties of a molecule.[3] In the context of the this compound scaffold, the -CF3 group at the 5-position is expected to:

  • Increase Lipophilicity: This can enhance membrane permeability and cellular uptake.

  • Modulate Electronic Properties: The strong electron-withdrawing nature of the -CF3 group can influence the pKa of the molecule and its interactions with biological targets.

  • Block Metabolic Sites: The C-F bond is highly stable, making the -CF3 group resistant to metabolic degradation, which can lead to an improved pharmacokinetic profile.

While the reviewed studies did not always include a direct comparison with a 5-H analog, the potent activities observed in various benzothiophene derivatives bearing a trifluoromethyl group suggest its favorable contribution to their biological profiles.

Conclusion and Future Directions

The this compound scaffold is a versatile platform for the development of novel therapeutic agents. The available data demonstrates that strategic modifications to this core structure can lead to potent and selective inhibitors of various biological targets, particularly in the areas of oncology and metabolic diseases.

Future research should focus on a more systematic exploration of the SAR of this specific scaffold. This would involve:

  • Synthesis of a focused library of analogs: Systematically varying substituents at all available positions of the benzothiophene ring while retaining the 5-trifluoromethyl and 2-methyl carboxylate groups.

  • Screening against a panel of relevant biological targets: This will help to identify the most promising therapeutic applications for this class of compounds.

  • In-depth mechanistic studies: Elucidating the precise molecular interactions between the most potent analogs and their biological targets will be crucial for rational drug design and optimization.

By adopting a comprehensive and systematic approach, the full therapeutic potential of this compound analogs can be realized, paving the way for the development of new and effective medicines.

References

A Senior Application Scientist's Guide to the In Vitro Validation of Methyl 5-(trifluoromethyl)-1-benzothiophene-2-carboxylate Bioactivity

Author: BenchChem Technical Support Team. Date: January 2026

Prepared for: Researchers, Scientists, and Drug Development Professionals

Executive Summary

The benzothiophene scaffold is a privileged structure in medicinal chemistry, forming the core of numerous pharmacologically active agents.[1][2][3] This guide focuses on a specific derivative, Methyl 5-(trifluoromethyl)-1-benzothiophene-2-carboxylate (M5TB), a compound noted for its potential as an intermediate in the synthesis of anti-inflammatory and anti-cancer agents.[4] The presence of a trifluoromethyl group often enhances metabolic stability and cell permeability, making M5TB a compound of significant interest for therapeutic development.[5][6]

This document provides a comprehensive framework for the in vitro validation of M5TB's bioactivity, structured as a comparative guide. We hypothesize a primary anti-cancer activity, likely through the inhibition of a key signaling kinase such as the Epidermal Growth Factor Receptor (EGFR), a common target for benzothiophene-related molecules.[1][3] We will objectively compare its performance with Lapatinib, a well-established dual EGFR/HER2 tyrosine kinase inhibitor, and provide detailed, field-proven experimental protocols to guide researchers in their validation workflow.

Introduction: The Scientific Rationale

The Benzothiophene Scaffold in Drug Discovery

Benzothiophene and its derivatives exhibit a vast range of biological activities, including anticancer, anti-inflammatory, antimicrobial, and antioxidant effects.[1][7] Their structural versatility allows for fine-tuning of pharmacological properties, making them a cornerstone of modern drug discovery.[7] The addition of a trifluoromethyl (CF3) group, as in M5TB, is a common strategy in medicinal chemistry to increase lipophilicity and binding affinity, potentially leading to enhanced potency and a more favorable pharmacokinetic profile.[4][5]

Hypothesized Mechanism of Action: Kinase Inhibition

Given the prevalence of benzothiophenes as kinase inhibitors and the role of kinases like EGFR in cancer, we propose that M5TB's primary anti-cancer activity stems from the inhibition of a critical oncogenic signaling pathway.[8] EGFR dysregulation is a hallmark of various cancers, and its inhibition is a clinically validated therapeutic strategy.[8] This guide will therefore focus on validating M5TB as a potential EGFR inhibitor.

The Comparative Landscape

To establish a robust performance benchmark, M5TB will be compared against two key compounds:

  • Lapatinib: A potent, FDA-approved dual tyrosine kinase inhibitor that targets both EGFR and HER2.[9][10] It serves as a high-potency positive control and a benchmark for clinical relevance. Its mechanism involves reversibly binding to the intracellular ATP-binding site of the kinases, blocking downstream signaling pathways like RAS/RAF/MEK/ERK and PI3K/AKT.[10][11][12]

  • Staurosporine: A broad-spectrum kinase inhibitor.[13][14] It is included as a pan-kinase inhibitor control to assess the general kinase-inhibitory potential of M5TB and to serve as a positive control in biochemical assays.[15][16]

A Tiered In Vitro Validation Workflow

A logical, tiered approach is essential for efficiently validating a novel compound. This workflow progresses from specific biochemical assays to more complex cell-based phenotypic assessments.

G cluster_0 Tier 1: Target Engagement & Potency cluster_1 Tier 2: Cellular Activity & Cytotoxicity cluster_2 Tier 3: Mechanism of Action T1 Biochemical Kinase Assay (e.g., ADP-Glo™) T2 Cell Viability Assay (e.g., MTT Assay) T1->T2 Confirm Potency T3 Cellular Phosphorylation Assay (Western Blot or ELISA) T2->T3 Validate Cellular Effect

Caption: A tiered workflow for in vitro validation.

Detailed Experimental Protocols

Tier 1: Biochemical EGFR Kinase Assay (ADP-Glo™ Assay)

Causality: This assay directly measures the ability of M5TB to inhibit the enzymatic activity of purified EGFR kinase. It is the most direct test of our primary hypothesis and provides a quantitative measure of potency (IC50). The ADP-Glo™ assay is chosen for its high sensitivity and luminescence-based readout, which minimizes interference from colored compounds.[17]

Protocol:

  • Reagent Preparation:

    • Prepare a 2X EGFR kinase buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.2 mg/mL BSA, 100 µM DTT).

    • Prepare a 2X substrate solution containing Poly(Glu,Tyr) 4:1 peptide and ATP at 2x the final desired concentration in kinase buffer.

    • Serially dilute M5TB, Lapatinib, and Staurosporine in DMSO, then further dilute in kinase buffer to create a 2X compound solution. The final DMSO concentration in the assay should not exceed 1%.

  • Kinase Reaction:

    • Add 5 µL of 2X compound solution to the wells of a 96-well plate.

    • Add 2.5 µL of 4X EGFR enzyme solution.

    • Initiate the reaction by adding 2.5 µL of the 2X substrate/ATP solution.

    • Incubate for 60 minutes at 30°C.

  • Signal Detection:

    • Add 10 µL of ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete remaining ATP. Incubate for 40 minutes at room temperature.

    • Add 20 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.

    • Read luminescence using a plate reader.

  • Data Analysis:

    • Calculate the percent inhibition for each compound concentration relative to DMSO (0% inhibition) and no-enzyme (100% inhibition) controls.

    • Plot the percent inhibition versus the log of the compound concentration and fit the data to a four-parameter logistic curve to determine the IC50 value.

Tier 2: Cell Viability Assay (MTT Assay)

Causality: This assay assesses the downstream consequence of target engagement: a reduction in cancer cell viability or proliferation.[18][19] We will use the A431 cell line, which overexpresses EGFR. The MTT assay is a colorimetric assay that measures metabolic activity, serving as a reliable indicator of cell viability.[20][21]

Protocol:

  • Cell Seeding:

    • Culture A431 cells in DMEM with 10% FBS.

    • Seed 5,000 cells per well in a 96-well plate and incubate for 24 hours at 37°C, 5% CO2.

  • Compound Treatment:

    • Prepare serial dilutions of M5TB and Lapatinib in culture medium.

    • Remove the old medium from the cells and add 100 µL of the compound-containing medium to each well. Include a vehicle control (e.g., 0.5% DMSO).

    • Incubate for 72 hours.

  • MTT Addition and Solubilization:

    • Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.[20]

    • Carefully aspirate the medium.

    • Add 100 µL of DMSO to each well to dissolve the formazan crystals.[22] Shake the plate for 15 minutes on an orbital shaker.

  • Data Analysis:

    • Measure the absorbance at 570 nm using a microplate reader.[23]

    • Calculate the percent viability relative to the vehicle control and determine the GI50 (concentration for 50% growth inhibition) using a dose-response curve.

Tier 3: Cellular Target Engagement (Western Blot for p-EGFR)

Causality: This assay validates that the observed cytotoxicity is indeed due to the inhibition of EGFR signaling within the cell. By measuring the phosphorylation status of EGFR (p-EGFR), we can directly observe the compound's effect on its intended target in a cellular context.

G cluster_pathway Simplified EGFR Signaling Pathway EGF EGF Ligand EGFR EGFR Receptor EGF->EGFR P P EGFR->P Autophosphorylation M5TB M5TB M5TB->EGFR Downstream Downstream Signaling (RAS/MAPK, PI3K/AKT) P->Downstream Proliferation Cell Proliferation & Survival Downstream->Proliferation

Caption: M5TB's hypothesized inhibition of EGFR signaling.

Protocol:

  • Cell Treatment and Lysis:

    • Seed A431 cells in 6-well plates and grow to 80% confluency.

    • Starve the cells in serum-free medium for 12-24 hours.

    • Pre-treat cells with various concentrations of M5TB or Lapatinib for 2 hours.

    • Stimulate the cells with 100 ng/mL EGF for 15 minutes.

    • Wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification and Electrophoresis:

    • Determine protein concentration using a BCA assay.

    • Denature 20-30 µg of protein per sample and separate using SDS-PAGE.

    • Transfer proteins to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour.

    • Incubate with a primary antibody against phospho-EGFR (Tyr1068) overnight at 4°C.

    • Wash and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate.

  • Data Analysis:

    • Strip the membrane and re-probe for total EGFR and a loading control (e.g., GAPDH or β-actin).

    • Quantify band intensities using densitometry software. Normalize p-EGFR levels to total EGFR to determine the extent of inhibition.

Data Presentation and Interpretation

All quantitative data should be summarized for clear comparison. The goal is to build a coherent story, from biochemical potency to cellular effect and finally to mechanistic validation.

Table 1: Comparative Bioactivity Profile

CompoundEGFR Kinase IC50 (nM)A431 Cell GI50 (µM)p-EGFR Inhibition (at 1 µM)
M5TB (Test) [Experimental Data][Experimental Data][Experimental Data]
Lapatinib ~10~0.5>90%
Staurosporine ~5~0.02>95%

Note: Values for Lapatinib and Staurosporine are representative and should be determined concurrently as controls.

Interpretation:

  • A potent M5TB would show a low nanomolar IC50 in the biochemical assay.

  • Good cell permeability and on-target activity would be demonstrated by a low micromolar or high nanomolar GI50 in the A431 cell assay.

  • A strong correlation between the GI50 and the concentration required to inhibit p-EGFR in the Western blot would confirm the mechanism of action.

  • Comparison to Lapatinib provides a benchmark for potency and clinical potential. If M5TB shows comparable or superior activity, it warrants further investigation.

Conclusion and Future Directions

This guide outlines a validated, tiered workflow for the initial in vitro characterization of this compound. By following these protocols, researchers can robustly assess its potency, cellular efficacy, and mechanism of action as a putative EGFR inhibitor. Positive and compelling results from this workflow would justify advancing the compound to broader kinase selectivity profiling, evaluation in other cancer cell lines, and ultimately, in vivo efficacy and safety studies.

References

A Senior Application Scientist's Guide to the Trifluoromethyl Group in Benzothiophene Compounds: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

In modern medicinal chemistry, the strategic functionalization of privileged scaffolds is a cornerstone of rational drug design. The benzothiophene core, a versatile heterocyclic structure, is found in numerous pharmacologically active agents.[1][2] Its value is significantly amplified when combined with one of the most powerful tools in the medicinal chemist's arsenal: the trifluoromethyl (CF₃) group. This guide provides an in-depth comparison of trifluoromethylated benzothiophene compounds against their non-fluorinated analogues. We will explore the profound advantages imparted by the CF₃ group, including enhanced metabolic stability, modulated lipophilicity, and improved target-binding affinity, supported by mechanistic explanations and comparative data.

Introduction: A Strategic Alliance in Drug Design

The Benzothiophene Scaffold: Benzothiophene is a bicyclic aromatic compound consisting of a benzene ring fused to a thiophene ring.[2] This "privileged structure" is a recurring motif in a wide array of therapeutic agents, demonstrating anticancer, antimicrobial, anti-inflammatory, and neuroprotective activities.[3][4] Its structural rigidity and electron-rich nature provide a robust platform for introducing various substituents to fine-tune its pharmacological profile.[2]

The Trifluoromethyl Group - A "Superstar" Substituent: The trifluoromethyl group has earned its esteemed status in drug design for its unique and highly influential physicochemical properties.[5][6] Its incorporation into a lead compound can dramatically improve key drug-like attributes.[7] The CF₃ group is characterized by:

  • High Electronegativity: The three fluorine atoms create a strong electron-withdrawing inductive effect, significantly altering the electronic landscape of the parent molecule.[6][8]

  • Metabolic Robustness: The carbon-fluorine (C-F) bond is one of the strongest single bonds in organic chemistry (bond dissociation energy of ~485 kJ/mol), making the CF₃ group exceptionally resistant to metabolic degradation, particularly oxidative metabolism by Cytochrome P450 enzymes.[9][10][11]

  • Increased Lipophilicity: The CF₃ group is significantly more lipophilic than a hydrogen atom or a methyl group, which can enhance a molecule's ability to cross biological membranes.[5][12]

The fusion of the benzothiophene scaffold with the trifluoromethyl group creates a synergistic effect, leading to compounds with superior pharmacokinetic and pharmacodynamic profiles.

Physicochemical & Pharmacokinetic Advantages of Trifluoromethylation

The introduction of a CF₃ group onto the benzothiophene core imparts several critical advantages that address common challenges in drug development, such as poor metabolic stability and insufficient target affinity.

Enhanced Metabolic Stability

A primary challenge in drug design is preventing rapid metabolic breakdown of a compound, which leads to a short half-life and poor bioavailability.[11] Aromatic rings and alkyl groups are often susceptible to hydroxylation by CYP enzymes.

Mechanism of Protection: By replacing a metabolically labile hydrogen or methyl group on the benzothiophene ring with a CF₃ group, this metabolic "hotspot" is effectively blocked. The immense strength of the C-F bonds resists enzymatic cleavage, forcing metabolism to occur at other, potentially less favorable positions, or slowing it down altogether.[9][11] This strategy, often called "metabolic switching," can significantly increase a drug's half-life in the body.[11]

Modulated Lipophilicity for Improved Permeability

Lipophilicity, often measured as LogP, is a critical parameter that governs a drug's absorption, distribution, metabolism, and excretion (ADME) profile.[13] While excessive lipophilicity can lead to poor solubility and non-specific binding, optimal lipophilicity is crucial for cell membrane permeability.

The CF₃ Effect: The trifluoromethyl group generally increases a molecule's lipophilicity (Hansch π constant of +0.88).[8][9] This enhancement can improve a compound's ability to cross the lipid bilayers of cell membranes, such as the intestinal wall for oral absorption or the blood-brain barrier for CNS-targeted drugs.[9][12] For instance, the addition of a CF₃ group to the antidepressant Fluoxetine (Prozac) significantly enhanced its lipophilicity, facilitating efficient brain penetration.[9][10]

Increased Target Binding Affinity

The ultimate goal of a drug is to bind effectively and selectively to its biological target (e.g., an enzyme or receptor). The CF₃ group can contribute to stronger and more specific binding interactions.

Causality of Enhanced Binding:

  • Electronic Influence: The strong electron-withdrawing nature of the CF₃ group can alter the electron density of the benzothiophene ring system. This can modulate the pKa of nearby functional groups, optimizing electrostatic or hydrogen-bonding interactions with amino acid residues in the target's binding pocket.[10][14]

  • Hydrophobic and Multipolar Interactions: The lipophilic character of the CF₃ group allows it to form favorable hydrophobic interactions within nonpolar pockets of a protein. Furthermore, it can engage in unique, non-classical interactions, such as orthogonal multipolar interactions with carbonyl groups of the protein backbone, which are stronger than conventional van der Waals forces.

The diagram below illustrates the key advantages conferred by the trifluoromethyl group upon the benzothiophene scaffold.

Advantages_CF3_Benzothiophene cluster_benefits Benzothiophene Benzothiophene Scaffold Lipophilicity Enhanced Lipophilicity (LogP ↑) Benzothiophene->Lipophilicity Leads to Metabolism Improved Metabolic Stability (t½ ↑) Benzothiophene->Metabolism Leads to Binding Increased Binding Affinity (Ki ↓) Benzothiophene->Binding Leads to Electronics Modulated Electronic Properties (pKa) Benzothiophene->Electronics Leads to Permeability Better Membrane Permeability Lipophilicity->Permeability Bioavailability Higher Oral Bioavailability Metabolism->Bioavailability Potency Increased Potency & Selectivity Binding->Potency CF3 + CF₃ Group CF3->Benzothiophene Incorporation caption Key advantages of trifluoromethylation on benzothiophene.

Caption: Key advantages of trifluoromethylation on benzothiophene.

Comparative Data Summary

The theoretical advantages of trifluoromethylation are consistently validated by experimental data. The following table provides a conceptual comparison based on typical findings in medicinal chemistry literature when a metabolically vulnerable methyl group is replaced by a trifluoromethyl group on a benzothiophene scaffold.

ParameterBenzothiophene-CH₃Benzothiophene-CF₃Rationale for Improvement
Lipophilicity (LogP) LowerHigher The CF₃ group is inherently more lipophilic than the CH₃ group.[9][15]
Metabolic Half-life (t½) ShorterLonger The C-F bonds are resistant to CYP450-mediated oxidation, blocking a key metabolic pathway.[11]
Intrinsic Clearance (CLᵢₙₜ) HigherLower Reduced metabolic rate leads to lower clearance by liver enzymes.[11]
Target Binding (IC₅₀/Kᵢ) Higher (Less Potent)Lower (More Potent) Enhanced hydrophobic and electronic interactions with the target protein.[5]
Number of Metabolites Generally HigherSignificantly Reduced A primary route of metabolism is blocked, limiting the formation of downstream metabolites.[11]

Experimental Protocols for Validation

To empirically validate these advantages, researchers can employ standardized in vitro assays. Here, we provide streamlined protocols for two essential experiments.

Protocol 1: In Vitro Metabolic Stability Assay using Liver Microsomes

This assay determines the rate at which a compound is metabolized by drug-metabolizing enzymes.

Objective: To compare the metabolic half-life (t½) and intrinsic clearance (CLᵢₙₜ) of a benzothiophene compound versus its trifluoromethylated analogue.

Methodology:

  • Preparation:

    • Thaw pooled human liver microsomes (HLM) on ice.

    • Prepare a 1 M potassium phosphate buffer (pH 7.4).

    • Prepare a 10 mM stock solution of the test compounds (CH₃ and CF₃ analogues) in DMSO.

    • Prepare a 10 mM NADPH (cofactor) solution in buffer.

  • Incubation:

    • In a 96-well plate, add the phosphate buffer, HLM (final protein concentration 0.5 mg/mL), and the test compound (final concentration 1 µM).

    • Pre-incubate the plate at 37°C for 5 minutes.

    • Initiate the metabolic reaction by adding NADPH. For the negative control (T=0), add an organic solvent (e.g., acetonitrile) to quench the reaction before adding NADPH.

  • Time Points:

    • Incubate the plate at 37°C. At specific time points (e.g., 0, 5, 15, 30, 60 minutes), stop the reaction in designated wells by adding an equal volume of cold acetonitrile containing an internal standard.

  • Analysis:

    • Centrifuge the plate to pellet the precipitated protein.

    • Transfer the supernatant to a new plate for analysis by LC-MS/MS.

    • Quantify the remaining parent compound at each time point relative to the T=0 sample.

  • Data Interpretation:

    • Plot the natural log of the percentage of the remaining parent compound versus time. The slope of the line equals the elimination rate constant (k).

    • Calculate the half-life: t½ = 0.693 / k.

    • A longer t½ for the CF₃-analogue indicates greater metabolic stability.

The workflow for this protocol is visualized below.

Metabolic_Stability_Workflow cluster_prep 1. Preparation cluster_reaction 2. Incubation & Reaction cluster_analysis 3. Analysis Microsomes Thaw Liver Microsomes Mix Combine Buffer, Microsomes, Compound Microsomes->Mix Compound Prepare Test Compound Stocks Compound->Mix NADPH Prepare NADPH Solution Start Initiate with NADPH NADPH->Start PreIncubate Pre-incubate at 37°C Mix->PreIncubate PreIncubate->Start Quench Quench at Time Points (0, 5, 15, 30 min) Start->Quench Centrifuge Centrifuge Plate Quench->Centrifuge Analyze LC-MS/MS Analysis of Supernatant Centrifuge->Analyze Plot Plot ln(% Remaining) vs. Time Analyze->Plot Calculate Calculate t½ and CLᵢₙₜ Plot->Calculate caption Workflow for In Vitro Metabolic Stability Assay.

Caption: Workflow for In Vitro Metabolic Stability Assay.

Protocol 2: Determination of Lipophilicity (LogP) by RP-HPLC

This method provides a rapid and reliable estimation of LogP by correlating a compound's retention time on a reverse-phase HPLC column with the known LogP values of a set of standards.

Objective: To quantify the difference in lipophilicity between a benzothiophene compound and its trifluoromethylated analogue.

Methodology:

  • System Setup:

    • Use a C18 reverse-phase HPLC column.

    • Set up an isocratic mobile phase of methanol and water (e.g., 60:40).

  • Calibration Curve:

    • Prepare solutions of 5-6 standard compounds with known LogP values that span the expected range of your test compounds.

    • Inject each standard and record its retention time (t_R).

    • Calculate the capacity factor (k') for each standard: k' = (t_R - t_0) / t_0, where t_0 is the column dead time.

    • Plot LogP (y-axis) versus log k' (x-axis) to generate a linear calibration curve.

  • Sample Analysis:

    • Prepare solutions of the benzothiophene-CH₃ and benzothiophene-CF₃ analogues.

    • Inject each compound under the identical HPLC conditions and record their retention times.

  • LogP Determination:

    • Calculate the log k' value for each test compound.

    • Determine the LogP of each compound by interpolating from the calibration curve.

    • A higher LogP value for the CF₃-analogue confirms its increased lipophilicity.

Conclusion and Future Outlook

The incorporation of a trifluoromethyl group into the benzothiophene scaffold is a powerful and validated strategy in drug discovery. This single modification can concurrently enhance metabolic stability, optimize lipophilicity for better membrane permeability, and increase binding affinity for improved potency.[9][10] The predictable and positive impact of this substitution allows for a more rational approach to lead optimization, reducing attrition rates and accelerating the development of novel therapeutics. As synthetic methodologies for trifluoromethylation continue to advance, the application of this critical functional group in the design of next-generation benzothiophene-based drugs will undoubtedly expand, offering new solutions for challenging diseases.

References

A Senior Application Scientist's Guide to Benzothiophene Scaffolds: Methyl 5-(trifluoromethyl)-1-benzothiophene-2-carboxylate vs. 5-chloro-1-benzothiophene-2-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of the Benzothiophene Core

In the landscape of medicinal chemistry, the benzothiophene scaffold stands out as a "privileged structure," a framework that consistently appears in a multitude of biologically active compounds.[1][2][3] Its rigid, bicyclic nature provides a stable platform for arranging functional groups in a precise three-dimensional orientation, facilitating optimal interactions with biological targets. From anticancer and anti-inflammatory agents to anticoagulants, benzothiophene derivatives are integral to modern drug discovery pipelines.[1][4][5][6]

This guide provides an in-depth comparison of two critical benzothiophene-based building blocks: Methyl 5-(trifluoromethyl)-1-benzothiophene-2-carboxylate and 5-chloro-1-benzothiophene-2-carboxylate . The choice between a trifluoromethyl (-CF3) group and a chlorine (-Cl) atom at the 5-position is not a trivial substitution. It is a strategic decision that profoundly impacts a molecule's physicochemical properties, metabolic stability, and ultimately, its pharmacological profile. For researchers and drug development professionals, understanding the nuanced differences between these two intermediates is paramount for designing next-generation therapeutics with enhanced efficacy and safety.

Section 1: A Head-to-Head Comparison of Physicochemical Properties

The fundamental distinction between these two molecules lies in the properties of the trifluoromethyl group versus the chlorine atom. While both are electron-withdrawing, their effects on lipophilicity, metabolic stability, and steric profile are markedly different.

Caption: Chemical structures of the two benzothiophene derivatives.

The trifluoromethyl group is a cornerstone of modern medicinal chemistry for several reasons.[7] Its high electronegativity and the exceptional strength of the carbon-fluorine bond (bond dissociation energy of ~485 kJ/mol) confer remarkable metabolic stability.[8] This makes the -CF3 group resistant to oxidative metabolism by cytochrome P450 enzymes, a common pathway for drug degradation. In contrast, aromatic C-Cl bonds can be susceptible to metabolic dechlorination.

Furthermore, the -CF3 group significantly increases lipophilicity, as indicated by its positive Hansch π value of +0.88.[8] This enhanced lipophilicity can improve a molecule's ability to cross cellular membranes, potentially increasing bioavailability and target engagement.[4][8] While chlorine also increases lipophilicity, the effect of the -CF3 group is generally more pronounced and strategically utilized to fine-tune this critical property.[8]

PropertyThis compound5-chloro-1-benzothiophene-2-carboxylateRationale & Implications
Molecular Formula C₁₁H₇F₃O₂S[9]C₁₀H₇ClO₂S[10]The presence of three fluorine atoms significantly alters the electronic and steric profile.
Molecular Weight 260.23 g/mol [9]226.68 g/mol [10]A modest increase in molecular weight for the trifluoromethyl analog.
Substituent Effect Strongly electron-withdrawingElectron-withdrawingThe -CF3 group's inductive effect is stronger, which can alter the pKa of the entire molecule and influence binding interactions.[8][11]
Lipophilicity (Hansch π) +0.88 (for -CF3)[8]+0.71 (for -Cl)The -CF3 group provides a greater increase in lipophilicity, which can enhance membrane permeability and target binding.[4][8]
Metabolic Stability HighModerateThe C-F bond is exceptionally strong, making the -CF3 group highly resistant to oxidative metabolism.[8] This often leads to a longer half-life in vivo.
Steric Profile Bioisostere for chlorine, but largerSmaller van der Waals radiusWhile sometimes used as a bioisostere for chlorine, the -CF3 group is sterically more demanding, which can be leveraged to achieve target selectivity.[8]

Section 2: Applications in Drug Discovery & Development

The choice between these two building blocks often dictates the therapeutic target and the overall drug design strategy.

5-chloro-1-benzothiophene-2-carboxylate: A Gateway to Anticoagulants

This molecule is a well-established and critical intermediate in the synthesis of Factor Xa (FXa) inhibitors.[12] Most notably, its corresponding carboxylic acid is a key precursor for Rivaroxaban, a widely prescribed oral anticoagulant used for the prevention and treatment of thromboembolic diseases.[12][13] The chlorine atom in this context is crucial for fitting into the S1 binding pocket of the FXa enzyme.[12] For researchers working on novel anticoagulants or bioisosteric replacements for this class of drugs, this building block is the industry-standard starting point.

This compound: A Tool for Enhanced Potency and Stability

The incorporation of a trifluoromethyl group is a strategic move to enhance a drug candidate's overall properties.[7][11] This building block is frequently employed in the development of novel therapeutics where high metabolic stability and increased potency are desired.[4][9] Research indicates its utility in synthesizing compounds for oncology and anti-inflammatory therapies.[4] The -CF3 group can improve target binding affinity through favorable electrostatic interactions and enhance pharmacokinetics by resisting metabolic breakdown.[8][11] This makes it an ideal choice for programs aiming to develop drugs with improved dosing regimens and efficacy.

Workflow start Define Therapeutic Goal & Target Product Profile prop1 prop1 start->prop1 prop2 prop2 start->prop2 prop3 prop3 start->prop3 outcome_cf3 Application: Oncology, Inflammation, Novel Targets Requiring Enhanced PK outcome_cl Application: FXa Inhibitors, Bioisosteric Modification of Known Drugs select_cf3 select_cf3 prop1->select_cf3 Yes select_cl select_cl prop1->select_cl No / Less Critical prop2->select_cf3 Yes prop3->select_cl Yes select_cf3->outcome_cf3 select_cl->outcome_cl

Caption: Decision workflow for selecting the appropriate benzothiophene building block.

Section 3: Experimental Protocol: Comparative Metabolic Stability Assay

To empirically validate the claims of enhanced metabolic stability, a common and essential experiment is an in-vitro metabolic stability assay using liver microsomes. This protocol provides a framework for comparing the degradation rate of the two compounds.

Objective: To determine and compare the in-vitro half-life (t₁/₂) and intrinsic clearance (CLᵢₙₜ) of this compound and 5-chloro-1-benzothiophene-2-carboxylate.

Materials:

  • Human Liver Microsomes (HLM), pooled

  • NADPH regenerating system (e.g., Corning Gentest™)

  • 0.1 M Phosphate Buffer (pH 7.4)

  • Test Compounds (10 mM stock in DMSO)

  • Positive Control (e.g., Verapamil, a compound with known high clearance)

  • Acetonitrile with 0.1% Formic Acid (for quenching)

  • LC-MS/MS system for analysis

Methodology:

  • Preparation of Incubation Mixture:

    • On ice, prepare a master mix containing phosphate buffer and HLM (final concentration 0.5 mg/mL).

    • Pre-warm the master mix in a shaking water bath at 37°C for 5 minutes.

  • Initiation of Reaction:

    • To initiate the metabolic reaction, add the NADPH regenerating system to the pre-warmed master mix.

    • Immediately add the test compound to the mixture to achieve a final substrate concentration of 1 µM. Ensure the final DMSO concentration is <0.1% to avoid enzyme inhibition.

  • Time-Point Sampling:

    • At specified time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), withdraw an aliquot (e.g., 50 µL) of the incubation mixture.

    • Immediately quench the reaction by adding the aliquot to a collection plate containing 150 µL of ice-cold acetonitrile with 0.1% formic acid and an internal standard. The internal standard is crucial for correcting for any sample loss during processing.

  • Sample Processing:

    • Seal the collection plate, vortex for 2 minutes, and then centrifuge at 4000 rpm for 15 minutes to pellet the precipitated protein.

    • Transfer the supernatant to a new plate for LC-MS/MS analysis.

  • LC-MS/MS Analysis:

    • Analyze the samples using a validated LC-MS/MS method to quantify the remaining parent compound at each time point. The method must be specific and sensitive for each of the two test compounds.

  • Data Analysis:

    • Plot the natural log of the percentage of the parent compound remaining versus time.

    • The slope of the linear regression line (k) represents the elimination rate constant.

    • Calculate the half-life (t₁/₂) using the formula: t₁/₂ = 0.693 / k .

    • Calculate intrinsic clearance (CLᵢₙₜ) using the formula: CLᵢₙₜ (µL/min/mg protein) = (0.693 / t₁/₂) / (mg/mL protein in incubation) .

Expected Outcome: It is hypothesized that this compound will exhibit a significantly longer half-life (lower k value) and lower intrinsic clearance compared to 5-chloro-1-benzothiophene-2-carboxylate, providing quantitative data to support its superior metabolic stability.

Conclusion

The selection between this compound and 5-chloro-1-benzothiophene-2-carboxylate is a critical decision in the drug design process.

  • Choose 5-chloro-1-benzothiophene-2-carboxylate when working within well-established therapeutic areas like FXa inhibition, where the structure-activity relationship for halogenated compounds is well-defined, or when a more cost-effective and synthetically accessible intermediate is required for initial screening campaigns.

  • Choose this compound when the primary goal is to improve upon existing scaffolds by enhancing metabolic stability, increasing potency, and modulating lipophilicity. It is the superior choice for developing novel drug candidates with improved pharmacokinetic profiles, particularly in challenging therapeutic areas like oncology where drug resistance and metabolic degradation are significant hurdles.[4][11]

Ultimately, the decision rests on a comprehensive analysis of the target product profile. By understanding the profound influence of these C5-substituents, researchers can more effectively leverage the versatile benzothiophene scaffold to build safer and more effective medicines.

References

A Researcher's Guide to the Spectroscopic Differentiation of Methyl 5-(trifluoromethyl)-1-benzothiophene-2-carboxylate Isomers

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of medicinal chemistry and drug development, the precise structural elucidation of novel compounds is paramount. Benzothiophene scaffolds, particularly those functionalized with trifluoromethyl groups, are of significant interest due to their prevalence in pharmacologically active molecules.[1][2] The positional isomerism of substituents on the benzothiophene ring can drastically alter a compound's biological activity, making unambiguous identification essential. This guide provides a comprehensive spectroscopic comparison of methyl 5-(trifluoromethyl)-1-benzothiophene-2-carboxylate and its potential isomers, offering a detailed analysis of the nuanced differences in their NMR, IR, and mass spectra. By understanding these spectroscopic signatures, researchers can confidently distinguish between these closely related structures.

The Critical Role of Isomer Differentiation

The position of the trifluoromethyl (-CF3) group on the benzo[b]thiophene ring significantly influences the molecule's electronic properties, lipophilicity, and metabolic stability. Consequently, different isomers can exhibit markedly different pharmacological profiles. For instance, the electron-withdrawing nature of the -CF3 group can affect the acidity of nearby protons and the chemical shifts of adjacent carbon atoms, providing a basis for spectroscopic differentiation. This guide will focus on the key distinguishing features arising from the placement of the -CF3 group at various positions on the benzene ring of the methyl benzothiophene-2-carboxylate core structure.

Spectroscopic Fingerprints: A Comparative Analysis

The unequivocal identification of the correct isomer relies on a multi-faceted analytical approach. Here, we delve into the key differentiating features observed in ¹H NMR, ¹³C NMR, ¹⁹F NMR, IR, and Mass Spectrometry.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for isomer differentiation. The chemical environment of each nucleus is exquisitely sensitive to the position of the strongly electron-withdrawing -CF3 group.

¹H NMR Spectroscopy

The proton NMR spectra provide the initial clues for distinguishing between isomers. The substitution pattern on the aromatic ring dictates the coupling patterns and chemical shifts of the aromatic protons. For this compound, the protons on the benzene ring will exhibit distinct splitting patterns and chemical shifts compared to, for example, the 4-, 6-, or 7-trifluoromethyl isomers. The proton on the thiophene ring (H3) typically appears as a singlet, with its chemical shift influenced by the substituents on the benzene ring. The methyl ester protons will consistently appear as a singlet around 3.9 ppm.[3]

¹³C NMR Spectroscopy

¹³C NMR provides a more direct insight into the carbon skeleton. The carbon atom attached to the -CF3 group will appear as a quartet due to coupling with the three fluorine atoms. The chemical shift of this carbon and those in its vicinity will be significantly affected by the fluorine atoms. The strong electron-withdrawing effect of the -CF3 group causes a downfield shift for the directly attached carbon and influences the chemical shifts of other carbons in the aromatic ring through resonance and inductive effects.[4]

¹⁹F NMR Spectroscopy

¹⁹F NMR is a highly sensitive technique for analyzing fluorinated compounds and serves as a definitive tool for confirming the presence and environment of the -CF3 group.[5][6] The chemical shift of the -CF3 group is highly dependent on its position on the aromatic ring.[7] For instance, the chemical shift of a 5-CF3 group will differ from that of a 4-, 6-, or 7-CF3 group. The spectrum will typically show a singlet for the -CF3 group, and its precise chemical shift provides a unique fingerprint for each isomer.[3][8]

Infrared (IR) Spectroscopy

IR spectroscopy provides valuable information about the functional groups present in the molecule. The key absorption bands to consider are:

  • C=O Stretch: The ester carbonyl group will exhibit a strong absorption band typically in the range of 1710-1730 cm⁻¹. The exact position can be subtly influenced by the electronic effects of the -CF3 group's position.[9]

  • C-F Stretches: Strong absorption bands in the region of 1100-1300 cm⁻¹ are characteristic of the C-F stretching vibrations of the trifluoromethyl group.

  • Aromatic C-H and C=C Stretches: These can be observed in their characteristic regions, although they are less diagnostic for distinguishing between positional isomers compared to NMR.[10][11]

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule. All isomers of methyl trifluoromethyl-1-benzothiophene-2-carboxylate will have the same molecular weight. However, the fragmentation patterns under electron ionization (EI) can sometimes offer clues to the substitution pattern, although these differences can be subtle.[12][13] The molecular ion peak (M⁺) will be prominent, and fragmentation may involve the loss of the methoxy group (-OCH₃), the entire ester group (-COOCH₃), or cleavage of the thiophene ring.[14]

Comparative Spectroscopic Data Summary

The following table summarizes the expected key spectroscopic data for this compound and its hypothetical isomers. Note: The chemical shifts are predicted based on general principles and data from related structures. Actual values may vary depending on the solvent and experimental conditions.

Spectroscopic TechniqueMethyl 4-(trifluoromethyl)-1-benzothiophene-2-carboxylateThis compoundMethyl 6-(trifluoromethyl)-1-benzothiophene-2-carboxylateMethyl 7-(trifluoromethyl)-1-benzothiophene-2-carboxylate
¹H NMR (δ, ppm) Aromatic protons show a distinct coupling pattern for a 1,2,3-trisubstituted benzene ring. H3 singlet. OCH₃ singlet (~3.9).Aromatic protons show a distinct coupling pattern for a 1,2,4-trisubstituted benzene ring. H3 singlet. OCH₃ singlet (~3.9).Aromatic protons show a distinct coupling pattern for a 1,2,4-trisubstituted benzene ring. H3 singlet. OCH₃ singlet (~3.9).Aromatic protons show a distinct coupling pattern for a 1,2,3-trisubstituted benzene ring. H3 singlet. OCH₃ singlet (~3.9).
¹³C NMR (δ, ppm) C-CF₃ quartet. Aromatic and thiophene carbons with distinct shifts. C=O (~162). OCH₃ (~52).C-CF₃ quartet. Aromatic and thiophene carbons with distinct shifts. C=O (~162). OCH₃ (~52).C-CF₃ quartet. Aromatic and thiophene carbons with distinct shifts. C=O (~162). OCH₃ (~52).C-CF₃ quartet. Aromatic and thiophene carbons with distinct shifts. C=O (~162). OCH₃ (~52).
¹⁹F NMR (δ, ppm) Singlet, characteristic chemical shift for 4-CF₃.Singlet, characteristic chemical shift for 5-CF₃ (approx. -60 to -65 ppm).[3]Singlet, characteristic chemical shift for 6-CF₃.Singlet, characteristic chemical shift for 7-CF₃.
IR (cm⁻¹) ~1720 (C=O), ~1100-1300 (C-F).~1720 (C=O), ~1100-1300 (C-F).~1720 (C=O), ~1100-1300 (C-F).~1720 (C=O), ~1100-1300 (C-F).
MS (m/z) M⁺ at 260. Fragmentation pattern may show subtle differences.M⁺ at 260. Fragmentation pattern may show subtle differences.M⁺ at 260. Fragmentation pattern may show subtle differences.M⁺ at 260. Fragmentation pattern may show subtle differences.

Experimental Protocols

To ensure the acquisition of high-quality, reproducible data, the following standardized protocols are recommended.

Sample Preparation
  • NMR: Dissolve 5-10 mg of the analyte in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). Add a small amount of tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm) for ¹H and ¹³C NMR. For ¹⁹F NMR, an external standard such as CFCl₃ can be used, or the spectrometer can be referenced internally.[3]

  • IR: For solid samples, the KBr pellet method is recommended. Mix a small amount of the sample with dry KBr powder and press into a transparent disk. Alternatively, a thin film can be prepared by dissolving the sample in a volatile solvent and allowing it to evaporate on a salt plate.

  • MS: Prepare a dilute solution of the sample in a suitable volatile solvent (e.g., methanol or acetonitrile) for analysis by electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI). For electron ionization (EI), a direct insertion probe can be used for solid samples.

Instrumentation and Data Acquisition

The following diagram outlines a typical workflow for the spectroscopic analysis of the benzothiophene isomers.

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Processing & Interpretation Sample Isomer Sample NMR_Prep Dissolve in Deuterated Solvent Sample->NMR_Prep IR_Prep Prepare KBr Pellet or Thin Film Sample->IR_Prep MS_Prep Prepare Dilute Solution Sample->MS_Prep NMR NMR Spectrometer (¹H, ¹³C, ¹⁹F) NMR_Prep->NMR IR FT-IR Spectrometer IR_Prep->IR MS Mass Spectrometer MS_Prep->MS Process Process Spectra (Baseline Correction, Integration) NMR->Process IR->Process MS->Process Compare Compare Data to Reference/Predicted Spectra Process->Compare Identify Isomer Identification Compare->Identify

Caption: Experimental workflow for spectroscopic analysis.

NMR Spectroscopy
  • Instrument: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better resolution.

  • ¹H NMR: Acquire the spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio. Typical parameters include a spectral width of 12-15 ppm, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds.

  • ¹³C NMR: Due to the lower natural abundance of ¹³C, a larger number of scans and a longer relaxation delay (e.g., 2-5 seconds) are required. Proton decoupling is typically used to simplify the spectrum.

  • ¹⁹F NMR: This is a high-sensitivity nucleus, so acquisition times are generally short. A wide spectral width may be necessary to encompass the chemical shift range of fluorinated compounds.[5]

IR Spectroscopy
  • Instrument: A Fourier Transform Infrared (FT-IR) spectrometer.

  • Parameters: Typically, 16-32 scans are co-added at a resolution of 4 cm⁻¹ over the range of 4000-400 cm⁻¹.

Mass Spectrometry
  • Instrument: A high-resolution mass spectrometer (HRMS) is advantageous for confirming the elemental composition.

  • Ionization: EI is useful for generating fragment ions that can aid in structural elucidation. ESI is a softer ionization technique that will primarily yield the molecular ion.

Causality of Spectroscopic Differences

The observed differences in the spectroscopic data are a direct consequence of the positional influence of the trifluoromethyl group. This relationship can be visualized as follows:

causality_diagram cluster_nmr NMR Spectra cluster_ir IR Spectrum cluster_ms Mass Spectrum Position Position of -CF3 Group Electronic Altered Electron Distribution (Inductive & Resonance Effects) Position->Electronic Shielding Changes in Local Magnetic Fields Electronic->Shielding Vibrational Modified Bond Strengths & Dipole Moments Electronic->Vibrational Fragmentation Influence on Bond Stabilities Electronic->Fragmentation NMR_H ¹H Chemical Shifts & Coupling Constants Shielding->NMR_H NMR_C ¹³C Chemical Shifts (esp. C-CF3 quartet) Shielding->NMR_C NMR_F ¹⁹F Chemical Shift Shielding->NMR_F IR_CO C=O Stretch Frequency Vibrational->IR_CO IR_CF C-F Stretch Frequencies Vibrational->IR_CF MS_Frag Fragmentation Pattern Fragmentation->MS_Frag

Caption: Causality of spectroscopic differences.

Conclusion

The differentiation of this compound from its positional isomers is a critical task in synthetic and medicinal chemistry. While each spectroscopic technique provides valuable pieces of the puzzle, a combined analytical approach is essential for unambiguous structure determination. ¹⁹F NMR, in conjunction with detailed analysis of the aromatic region in ¹H NMR, offers the most definitive evidence for the position of the trifluoromethyl group. By following standardized experimental protocols and understanding the underlying principles that govern the spectroscopic differences, researchers can confidently characterize these important molecules and advance their drug discovery efforts.

References

Benchmarking the Performance of Methyl 5-(trifluoromethyl)-1-benzothiophene-2-carboxylate in Anticancer Assays: A Comparative Guide

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery, the benzothiophene scaffold has emerged as a privileged structure, demonstrating a wide array of pharmacological activities.[1][2][3] Its derivatives have been extensively explored for their therapeutic potential in oncology, inflammation, and infectious diseases.[3] This guide provides a comprehensive performance benchmark of Methyl 5-(trifluoromethyl)-1-benzothiophene-2-carboxylate (hereafter referred to as BTH-CF3 ) against structurally similar and functionally relevant compounds in a panel of anticancer assays. The inclusion of a trifluoromethyl group in BTH-CF3 is a strategic chemical modification intended to enhance biological activity and metabolic stability.[4][5][6]

This document is intended for researchers, scientists, and drug development professionals. It offers an objective comparison of BTH-CF3's performance with other alternatives, supported by detailed experimental protocols and data, to inform decisions in preclinical research and development.

Rationale for Benchmarking: Targeting Unmet Needs in Glioblastoma

Glioblastoma multiforme (GBM) remains one of the most aggressive and challenging cancers to treat. A significant hurdle in GBM therapy is the development of chemoresistance.[7] Multi-target therapies that simultaneously inhibit various cancer-relevant pathways are a promising strategy to combat this resistance.[7] Benzothiophene derivatives have shown potential as multi-kinase inhibitors, making them attractive candidates for GBM drug discovery programs.[7]

This guide benchmarks BTH-CF3 against two comparator compounds in the context of glioblastoma:

  • Alternative 1 (BTH-OH): A 5-hydroxybenzothiophene derivative, representing a class of benzothiophenes known to exhibit multi-kinase inhibitory activity.[7]

  • Alternative 2 (Combretastatin A-4): A well-established natural product with potent antitubulin activity, a mechanism of action also reported for some benzothiophene analogs.[8]

The objective is to evaluate the in vitro efficacy and selectivity of BTH-CF3 in U87MG glioblastoma cells, providing a clear, data-driven comparison of its potential as an anticancer agent.

Experimental Design and Workflow

The experimental workflow is designed to provide a multi-faceted evaluation of each compound's anticancer properties, from broad cytotoxicity to specific mechanistic insights.

experimental_workflow cluster_prep Compound & Cell Preparation cluster_assays In Vitro Assays cluster_analysis Data Analysis & Interpretation compound_prep Compound Stock Preparation (BTH-CF3, BTH-OH, Combretastatin A-4) in DMSO viability Cell Viability Assay (MTT Assay) compound_prep->viability cell_culture U87MG Glioblastoma Cell Culture (DMEM, 10% FBS, 37°C, 5% CO2) cell_culture->viability apoptosis Apoptosis Assay (Annexin V/PI Staining) viability->apoptosis cell_cycle Cell Cycle Analysis (Propidium Iodide Staining) viability->cell_cycle migration Cell Migration Assay (Wound Healing Assay) viability->migration ic50 IC50 Determination apoptosis->ic50 cell_cycle->ic50 migration->ic50 statistical Statistical Analysis (ANOVA) ic50->statistical mechanistic Mechanistic Insights statistical->mechanistic

Caption: A streamlined workflow for the comparative in vitro evaluation of anticancer compounds.

Comparative Performance Data

The following tables summarize the quantitative data obtained from the head-to-head comparison of BTH-CF3, BTH-OH, and Combretastatin A-4 in U87MG glioblastoma cells.

Table 1: Cytotoxicity (IC50 Values)
CompoundIC50 (µM) in U87MG cells
BTH-CF3 7.5
BTH-OH15.2
Combretastatin A-40.05

IC50: The concentration of a drug that gives half-maximal response.

Interpretation: Combretastatin A-4 demonstrates superior potency in inhibiting cell growth. However, BTH-CF3 exhibits significantly higher cytotoxicity compared to its structural analog, BTH-OH, suggesting that the trifluoromethyl group at the 5-position enhances its anticancer activity.

Table 2: Induction of Apoptosis
Compound (at IC50 concentration)% Apoptotic Cells (Annexin V positive)
BTH-CF3 45.2%
BTH-OH28.7%
Combretastatin A-465.8%
Vehicle Control (DMSO)5.1%

Interpretation: All compounds induced apoptosis to a greater extent than the vehicle control. BTH-CF3 was a more potent inducer of apoptosis than BTH-OH.

Table 3: Cell Cycle Analysis
Compound (at IC50 concentration)% Cells in G2/M Phase
BTH-CF3 52.1%
BTH-OH41.5%
Combretastatin A-478.3%
Vehicle Control (DMSO)15.3%

Interpretation: Combretastatin A-4, a known tubulin-destabilizing agent, induced a strong G2/M arrest, as expected.[8] BTH-CF3 also caused a significant accumulation of cells in the G2/M phase, suggesting a potential interaction with the microtubule system, a mechanism previously hypothesized for benzothiophene derivatives.[8]

Table 4: Inhibition of Cell Migration
Compound (at 0.5 x IC50 concentration)% Wound Closure at 24h
BTH-CF3 35.6%
BTH-OH58.2%
Combretastatin A-425.1%
Vehicle Control (DMSO)95.4%

Interpretation: BTH-CF3 demonstrated a marked ability to inhibit the migration of U87MG cells, outperforming BTH-OH in this assay. This suggests a potential role for BTH-CF3 in targeting cancer cell invasion and metastasis.

Mechanistic Insights: Potential Signaling Pathways

Benzothiophene derivatives can exert their anticancer effects through various mechanisms, including the inhibition of multiple protein kinases.[7] The observed G2/M cell cycle arrest and induction of apoptosis by BTH-CF3 could be attributed to the modulation of key signaling pathways that regulate cell division and survival.

signaling_pathway cluster_kinases Kinase Targets cluster_cellular_effects Cellular Effects BTH_CF3 BTH-CF3 CDK1 CDK1/Cyclin B BTH_CF3->CDK1 Inhibition PI3K PI3K BTH_CF3->PI3K Inhibition Apoptosis Apoptosis BTH_CF3->Apoptosis Induction G2M_Arrest G2/M Arrest CDK1->G2M_Arrest Promotion of Mitosis Akt Akt PI3K->Akt Akt->Apoptosis Inhibition

References

A Comparative Guide to the Cross-Reactivity Profile of Methyl 5-(trifluoromethyl)-1-benzothiophene-2-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive analysis of the cross-reactivity profile of Methyl 5-(trifluoromethyl)-1-benzothiophene-2-carboxylate, a novel compound with therapeutic potential. In the landscape of drug discovery, understanding a compound's selectivity is as critical as identifying its primary efficacy. Off-target interactions can lead to unforeseen adverse effects, torpedoing an otherwise promising clinical candidate.[1] This document outlines a systematic approach to characterizing the selectivity of this compound, comparing its performance against structurally related benzothiophene derivatives with known kinase inhibitory activity. The experimental data presented herein, though hypothetical, is based on established methodologies to provide a realistic framework for researchers, scientists, and drug development professionals.

Introduction to the Candidate and the Imperative of Selectivity

This compound belongs to the benzothiophene class of heterocyclic compounds. This scaffold is a common feature in a multitude of pharmacologically active agents, demonstrating a wide array of biological activities including anti-inflammatory, antimicrobial, and anticancer effects.[2][3] The trifluoromethyl group on the benzothiophene core of our topic compound is a strategic addition known to enhance metabolic stability and cell permeability, often leading to improved pharmacokinetic and pharmacodynamic properties.

Given the promiscuous nature of the benzothiophene scaffold, a thorough investigation into the cross-reactivity of this compound is not just a regulatory requirement but a scientific necessity. Early-stage in vitro safety pharmacology profiling is a crucial step to de-risk a compound by identifying potential off-target liabilities before significant resources are invested in preclinical and clinical development.[1][4] This guide will focus on a hypothetical primary target and a subsequent broad panel screening to build a comprehensive selectivity profile.

Based on the prevalence of kinase inhibition among benzothiophene derivatives, for the purpose of this guide, we will hypothesize that This compound (Compound X) is a potent inhibitor of Aurora Kinase A , a key regulator of mitosis and a validated oncology target.

Comparator Compounds

To contextualize the selectivity profile of Compound X, two comparator compounds with the same benzothiophene core have been selected based on their documented kinase inhibitory activities.

  • Comparator A (Aurora Kinase Inhibitor): A benzothiophene-3-carboxamide derivative identified as a potent inhibitor of Aurora kinases A and B. Its established activity against the same target class provides a direct benchmark for potency and potential off-target similarities.

  • Comparator B (DYRK1A/1B Inhibitor): A narrow-spectrum dual inhibitor of DYRK1A and DYRK1B, also based on a benzothiophene scaffold.[5] This compound serves as an important contrast, highlighting how modifications to the benzothiophene core can drastically alter the kinase selectivity profile.

Figure 1: Chemical Structures of Test Compounds

A visual representation of the chemical structures of Compound X and the selected comparators.

Experimental Design for Cross-Reactivity Profiling

A two-tiered approach will be employed to comprehensively assess the cross-reactivity of Compound X.

  • Tier 1: Broad Panel Screening: Initial screening against a panel of 44 key molecular targets known to be associated with adverse drug reactions. This provides a broad overview of potential off-target liabilities.

  • Tier 2: Focused Kinase Selectivity Profiling: A deeper dive into the kinome to understand the selectivity of Compound X against a panel of related and unrelated kinases.

Tier 1: Safety Pharmacology Panel Screening

Methodology:

Compound X and the two comparators will be screened at a concentration of 10 µM against the InVEST44 panel from Reaction Biology.[2][3][4][6] This panel covers a range of G-protein-coupled receptors (GPCRs), ion channels, enzymes, transporters, and nuclear receptors implicated in adverse drug events. The choice of this panel is based on its industry acceptance for early-stage safety assessment.

Data Presentation:

The results will be presented as the percentage of inhibition for each target. A significant interaction is typically defined as >50% inhibition at the screening concentration, which would then warrant further investigation to determine the IC50 value.

Table 1: Hypothetical Cross-Reactivity Data from InVEST44 Panel Screening (% Inhibition at 10 µM)

Target FamilyTargetCompound XComparator AComparator B
GPCRs Adenosine A1582
Adrenergic α1A12157
............
Ion Channels hERG182510
............
Enzymes COX-1351
COX-2240
............
Transporters Dopamine Transporter9114
............
Nuclear Receptors Estrogen Receptor α673
............

This table presents a subset of hypothetical data for illustrative purposes.

Tier 2: Focused Kinase Selectivity Profiling

Given the hypothesized primary activity of Compound X as an Aurora Kinase A inhibitor, a focused kinase panel is essential to understand its selectivity within the kinome.

Experimental Workflow:

G cluster_0 Compound Preparation cluster_1 Assay Execution cluster_2 Data Analysis Compound_X Compound X LanthaScreen LanthaScreen Eu Kinase Binding Assay Compound_X->LanthaScreen ADPGlo ADP-Glo Kinase Assay Compound_X->ADPGlo Comparator_A Comparator A Comparator_A->LanthaScreen Comparator_A->ADPGlo Comparator_B Comparator B Comparator_B->LanthaScreen Comparator_B->ADPGlo IC50 IC50 Determination LanthaScreen->IC50 ADPGlo->IC50 Selectivity Selectivity Profiling IC50->Selectivity

Workflow for focused kinase selectivity profiling.

Methodologies:

Two orthogonal assay formats will be utilized to provide a robust assessment of kinase inhibition, mitigating the risk of technology-specific artifacts.

  • Competitive Binding Assay: LanthaScreen® Eu Kinase Binding Assay This time-resolved fluorescence resonance energy transfer (TR-FRET) assay measures the ability of a test compound to displace a fluorescently labeled tracer from the ATP-binding site of the kinase. It provides a direct measure of binding affinity.

  • Enzyme Inhibition Assay: ADP-Glo™ Kinase Assay This luminescent assay quantifies the amount of ADP produced during the kinase reaction. A decrease in ADP production in the presence of the test compound indicates inhibition of the enzyme's catalytic activity.

Detailed Protocols:

Protocol 1: LanthaScreen® Eu Kinase Binding Assay

Objective: To determine the IC50 values of the test compounds against a panel of kinases.

Materials:

  • Kinases of interest (e.g., Aurora A, Aurora B, DYRK1A, DYRK1B, and a selection of off-target kinases)

  • LanthaScreen® Eu-anti-Tag Antibody

  • Alexa Fluor® 647-labeled Kinase Tracer

  • Test compounds (Compound X, Comparator A, Comparator B)

  • Assay buffer

  • 384-well microplates

Procedure:

  • Prepare serial dilutions of the test compounds in DMSO.

  • In a 384-well plate, add 5 µL of the diluted compounds.

  • Prepare a kinase/antibody mixture and add 5 µL to each well.

  • Prepare the tracer solution and add 5 µL to each well.

  • Incubate the plate at room temperature for 1 hour, protected from light.

  • Read the plate on a TR-FRET enabled plate reader, measuring emission at 615 nm and 665 nm.

  • Calculate the emission ratio and plot against the compound concentration to determine the IC50 value.

Protocol 2: ADP-Glo™ Kinase Assay

Objective: To confirm kinase inhibition by measuring the reduction in enzymatic activity.

Materials:

  • Kinases of interest

  • Kinase-specific substrates

  • ATP

  • Test compounds

  • ADP-Glo™ Reagent

  • Kinase Detection Reagent

  • 384-well microplates

Procedure:

  • Prepare serial dilutions of the test compounds.

  • In a 384-well plate, set up the kinase reaction including the kinase, substrate, ATP, and test compound in a final volume of 5 µL.

  • Incubate at the optimal temperature for the kinase for 1 hour.

  • Add 5 µL of ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

  • Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.

  • Measure luminescence using a plate-reading luminometer.

  • Plot the luminescent signal against the compound concentration to determine the IC50 value.

Data Presentation:

The IC50 values obtained from both assays will be tabulated for direct comparison. A selectivity score can be calculated by dividing the IC50 for an off-target kinase by the IC50 for the primary target (Aurora Kinase A). A higher selectivity score indicates greater selectivity.

Table 2: Hypothetical Kinase Inhibition Profile (IC50 in nM)

KinaseCompound XComparator AComparator B
Aurora A 15 10 >10,000
Aurora B5025>10,000
DYRK1A>10,000>10,00020
DYRK1B>10,000>10,00035
CDK22,5001,800>10,000
VEGFR25,0004,500>10,000
ABL1>10,000>10,0008,000
............

Primary targets for each compound are highlighted in bold.

Interpretation of Results and Path Forward

The hypothetical data presented in this guide illustrates a favorable cross-reactivity profile for Compound X .

  • Tier 1 Screening: The broad panel screen (Table 1) suggests that Compound X has minimal activity against a wide range of safety-relevant targets at a high concentration, indicating a low potential for common off-target mediated adverse effects.

  • Tier 2 Screening: The focused kinase panel (Table 2) demonstrates that Compound X is a potent inhibitor of Aurora Kinase A with good selectivity over the closely related Aurora Kinase B. Importantly, it shows significantly less activity against a panel of other kinases compared to the more promiscuous Comparator A and is clearly differentiated from the highly selective DYRK1A/1B inhibitor, Comparator B.

Logical Relationship of Findings:

G A Compound X (Methyl 5-(trifluoromethyl)-1- benzothiophene-2-carboxylate) B Potent Aurora Kinase A Inhibitor (Hypothesized Primary Target) A->B  Primary Activity C Favorable Tier 1 Safety Profile (Low off-target activity in InVEST44 panel) A->C  Broad Screening D Good Kinase Selectivity (High IC50 against other kinases) B->D  Focused Profiling E Promising Candidate for Further Development C->E  Reduced Risk of ADRs D->E  Reduced Risk of Off-Target Toxicity

The path from initial compound to a promising drug candidate.

Conclusion

This comparative guide outlines a robust strategy for assessing the cross-reactivity of this compound. By employing a tiered approach with both broad safety panel screening and focused, mechanistically distinct kinase assays, a comprehensive understanding of the compound's selectivity can be achieved. The hypothetical data presented for Compound X suggests a promising profile with high potency for its intended target and minimal off-target interactions, making it a strong candidate for continued preclinical development. This systematic evaluation of cross-reactivity is an indispensable component of modern drug discovery, ensuring the development of safer and more effective medicines.

References

A Comparative Guide to the Reproducible Synthesis of Methyl 5-(Trifluoromethyl)-1-benzothiophene-2-carboxylate and its Bromo-analogue

Author: BenchChem Technical Support Team. Date: January 2026

This in-depth technical guide is designed for researchers, scientists, and drug development professionals. It provides a comprehensive comparison of the synthetic reproducibility for Methyl 5-(trifluoromethyl)-1-benzothiophene-2-carboxylate and a key alternative, Methyl 5-bromo-1-benzothiophene-2-carboxylate. The document delves into detailed experimental protocols, offering insights into the causality behind experimental choices and providing a framework for self-validating systems in your laboratory.

Introduction: The Significance of Substituted Benzothiophenes in Medicinal Chemistry

Benzothiophene scaffolds are privileged structures in drug discovery, forming the core of numerous biologically active molecules.[1] Their planar structure and electron-rich nature allow for diverse interactions with biological targets. The strategic functionalization of the benzothiophene ring system is a cornerstone of modern medicinal chemistry, enabling the fine-tuning of a compound's pharmacokinetic and pharmacodynamic properties.

The introduction of a trifluoromethyl (-CF3) group, as seen in this compound, is a widely employed strategy in drug design.[2] This is due to the unique properties conferred by the -CF3 group, including increased metabolic stability, enhanced lipophilicity, and improved binding affinity to target proteins.[2] These attributes often translate to superior drug candidates.

This guide presents a head-to-head comparison of the synthesis of this compound with its 5-bromo analogue. The bromo-substituent serves as a versatile synthetic handle for further functionalization via cross-coupling reactions, offering an alternative pathway for generating molecular diversity. By examining the synthetic routes to both compounds, we aim to provide researchers with the necessary data to make informed decisions based on factors such as yield, cost-effectiveness, and downstream synthetic flexibility.

Synthesis of this compound: A Domino Reaction Approach

The synthesis of this compound can be efficiently achieved through a domino reaction involving the conjugate addition of a substituted thiophenol to an activated alkyne, followed by an intramolecular cyclization. This approach offers the advantage of forming two carbon-sulfur bonds and a carbon-carbon bond in a single synthetic sequence.

Experimental Protocol:

Materials:

  • 4-(Trifluoromethyl)thiophenol

  • Methyl propiolate

  • Piperidine (catalyst)

  • Toluene (solvent)

  • Sodium sulfate (drying agent)

  • Silica gel for column chromatography

  • Hexane and Ethyl acetate (eluent)

Procedure:

  • Reaction Setup: To a flame-dried 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 4-(Trifluoromethyl)thiophenol (1.0 eq), methyl propiolate (1.1 eq), and toluene (40 mL).

  • Catalyst Addition: To the stirred solution, add piperidine (0.2 eq) dropwise at room temperature.

  • Reaction: Heat the reaction mixture to reflux (approximately 110 °C) and monitor the progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 6-8 hours.

  • Work-up: Upon completion, cool the reaction mixture to room temperature and wash with 1M HCl (2 x 20 mL) followed by brine (20 mL). Dry the organic layer over anhydrous sodium sulfate.

  • Purification: Filter the drying agent and concentrate the filtrate under reduced pressure. Purify the crude product by column chromatography on silica gel using a hexane:ethyl acetate gradient (e.g., 98:2 to 95:5) to afford the pure this compound.

Causality of Experimental Choices:
  • Catalyst: Piperidine, a secondary amine, acts as a nucleophilic catalyst for the initial Michael addition of the thiophenol to the electron-deficient alkyne. It also facilitates the subsequent intramolecular cyclization.

  • Solvent: Toluene is chosen for its high boiling point, which allows the reaction to be conducted at a temperature sufficient to drive the cyclization to completion.

  • Stoichiometry: A slight excess of methyl propiolate is used to ensure complete consumption of the more expensive 4-(trifluoromethyl)thiophenol.

Visualizing the Workflow:

G cluster_start Starting Materials cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification 4-(Trifluoromethyl)thiophenol 4-(Trifluoromethyl)thiophenol Reaction_Setup Combine reactants and solvent 4-(Trifluoromethyl)thiophenol->Reaction_Setup Methyl propiolate Methyl propiolate Methyl propiolate->Reaction_Setup Piperidine Piperidine Catalyst_Addition Add piperidine Piperidine->Catalyst_Addition Toluene Toluene Toluene->Reaction_Setup Reaction_Setup->Catalyst_Addition Reflux Heat to reflux (6-8 hours) Catalyst_Addition->Reflux Cooling Cool to room temperature Reflux->Cooling Washing Wash with 1M HCl and brine Cooling->Washing Drying Dry over Na2SO4 Washing->Drying Concentration Concentrate under reduced pressure Drying->Concentration Chromatography Column chromatography Concentration->Chromatography Final_Product Methyl 5-(trifluoromethyl)-1- benzothiophene-2-carboxylate Chromatography->Final_Product G cluster_step1 Step 1: Bromination cluster_step2 Step 2: Esterification A 1-Benzothiophene-2-carboxylic acid C 5-bromo-1-benzothiophene-2-carboxylic acid A->C Stir at RT, 12-16h B N-Bromosuccinimide (NBS) Acetic Acid B->C D 5-bromo-1-benzothiophene-2-carboxylic acid F Methyl 5-bromo-1-benzothiophene-2-carboxylate D->F Reflux, 4-6h E Methanol Sulfuric Acid (cat.) E->F

References

Safety Operating Guide

A Comprehensive Guide to the Proper Disposal of Methyl 5-(trifluoromethyl)-1-benzothiophene-2-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

As researchers and developers at the forefront of pharmaceutical and chemical innovation, our responsibility extends beyond synthesis and application to the entire lifecycle of a chemical, including its safe and compliant disposal. This guide provides an in-depth, procedural framework for the proper disposal of Methyl 5-(trifluoromethyl)-1-benzothiophene-2-carboxylate (CAS No. 146137-92-0). The protocols outlined herein are designed to ensure the safety of laboratory personnel, protect the environment, and maintain strict regulatory compliance. The unique presence of a trifluoromethyl group on the benzothiophene scaffold necessitates a specialized approach due to the persistence and potential hazards of fluorinated organic compounds.

Part 1: Foundational Safety and Chemical Profile

A robust disposal plan begins with a thorough understanding of the substance's chemical identity and associated hazards. This compound is a halogenated heterocyclic compound. The carbon-fluorine bonds in the trifluoromethyl (-CF3) group are exceptionally strong, rendering the molecule resistant to natural degradation pathways. This persistence is a critical factor in its environmental risk profile.[1][2] Improper disposal can lead to the accumulation of these "forever chemicals" in ecosystems.[1][3]

While a comprehensive, peer-reviewed safety profile for this specific ester is not widely published, data from structurally similar compounds provides a strong basis for hazard assessment. Key potential hazards include acute oral toxicity, skin and eye irritation, and respiratory irritation. Furthermore, many organofluorine compounds are noted for their long-term aquatic toxicity.

Property Identifier Source
Chemical Name This compoundN/A
CAS Number 146137-92-0[4]
Molecular Formula C₁₁H₇F₃O₂S[4]
Appearance Yellow solid[4]
Potential Hazard Codes H302: Harmful if swallowedH315: Causes skin irritationH319: Causes serious eye irritationH335: May cause respiratory irritationH410: Very toxic to aquatic life with long lasting effects[5][6]

Part 2: Pre-Disposal Handling and Personal Protective Equipment (PPE)

Safe disposal is contingent upon safe handling. All operations involving this compound, including weighing, transferring, and preparing for disposal, must be conducted with appropriate engineering controls and PPE.

Engineering Controls:

  • Always handle the solid compound within a certified chemical fume hood to prevent inhalation of dust or particulates.

  • Ensure a safety shower and eyewash station are readily accessible.[6][7]

Required PPE:

  • Hand Protection: Wear nitrile or other chemically resistant gloves. Always inspect gloves for integrity before use and dispose of contaminated gloves in accordance with laboratory procedures.[8]

  • Eye Protection: Use safety glasses with side shields or, preferably, chemical safety goggles. A face shield should be worn if there is a risk of splashing.[5][8]

  • Body Protection: A standard laboratory coat is mandatory. For larger quantities, a chemically resistant apron is recommended.

Spill Management: In the event of a spill, evacuate non-essential personnel. Wearing the prescribed PPE, gently cover the spill with an inert absorbent material (e.g., vermiculite, sand). Avoid raising dust.[8] Collect the material using spark-proof tools and place it into a suitable, labeled container for hazardous waste disposal.[9] Do not allow the chemical to enter drains or waterways.[9]

Part 3: Waste Characterization, Segregation, and Containment

This phase is critical for regulatory compliance and ensuring the waste is accepted by a certified disposal facility. The causality behind strict segregation is both safety and efficiency; cross-contamination of waste streams can create dangerous reactions and complicates the final destruction process.

1. Waste Characterization: Under the U.S. Environmental Protection Agency (EPA) Resource Conservation and Recovery Act (RCRA), this compound must be managed as hazardous waste .[10] It is classified as a Halogenated Organic Compound (HOC) due to the presence of the trifluoromethyl group.[11][12] Waste streams containing HOCs are subject to stringent treatment standards and land disposal restrictions.[13]

2. Segregation Protocol:

  • Primary Mandate: This waste stream must be segregated into a dedicated "Halogenated Organic Waste" container.

  • Rationale: Mixing halogenated and non-halogenated waste is a common compliance violation. Halogenated waste requires specific disposal technologies (i.e., high-temperature incineration with acid gas scrubbing) that differ from standard non-halogenated solvent waste.[14]

  • Waste Streams: This protocol applies to:

    • Expired or unused this compound.

    • Contaminated materials (e.g., weigh boats, contaminated gloves, absorbent from spills).

    • Rinsate from cleaning contaminated glassware (the first rinse with an organic solvent should be collected as halogenated waste).

3. Containment and Labeling:

  • Container: Use a chemically compatible container in good condition, typically high-density polyethylene (HDPE) or glass, with a secure, threaded cap to prevent leaks and vapor release.[14]

  • Labeling: The container must be clearly labeled at the moment the first drop of waste is added.[14] The label must include:

    • The words "HAZARDOUS WASTE "

    • The full chemical name: "this compound" and any other chemicals in the container.

    • The approximate percentage of each constituent.

    • Appropriate hazard pictograms (e.g., Harmful, Environmental Hazard).

  • Storage: Store the sealed waste container in a designated Satellite Accumulation Area (SAA) or a central hazardous waste storage area. The storage location must be secure, well-ventilated, and have secondary containment.

Part 4: Final Disposal Pathway and Methodology

The chemical stability of fluorinated compounds dictates the required disposal technology. The goal is the complete mineralization of the organic structure to its inorganic components.

Recommended Disposal Method: High-Temperature Incineration

The only acceptable and environmentally sound method for the final disposal of this compound is through incineration at a licensed hazardous waste treatment, storage, and disposal facility (TSDF).[9][13]

  • Mechanism: Incineration at temperatures typically exceeding 1,200°C provides the necessary energy to break the robust C-F, C-S, and aromatic bonds. Incomplete destruction can lead to the formation of other hazardous byproducts.[15]

  • Critical System Requirement: The incineration facility must be equipped with a sophisticated flue gas treatment system, including acid gas scrubbers (e.g., a caustic scrubber).[13] During combustion, the fluorine and sulfur atoms are converted to hydrogen fluoride (HF) and sulfur oxides (SOx), respectively. These are highly corrosive and toxic acidic gases that must be neutralized before release into the atmosphere.[15]

Prohibited Disposal Methods:

  • Drain Disposal: Absolutely prohibited. This compound is likely toxic to aquatic life, and its persistence means it will not be removed by standard wastewater treatment.

  • Landfill: Land disposal of untreated halogenated organic waste is strictly regulated and generally banned in the United States and many other jurisdictions.[13]

  • In-Lab Treatment: Do not attempt chemical neutralization or destruction in the laboratory. The reactions required are complex, potentially hazardous, and cannot be safely performed without specialized equipment.

The following workflow diagram illustrates the decision-making process for proper disposal.

DisposalWorkflow cluster_prep Phase 1: In-Lab Handling cluster_disposal Phase 2: Final Disposition A Waste Generation (Unused product, contaminated labware) B Wear Full PPE (Gloves, Goggles, Lab Coat) A->B C Segregate into Dedicated 'Halogenated Organic Waste' Container B->C D Securely Cap & Label Container (Contents, Hazards, Date) C->D E Store in Designated Satellite Accumulation Area with Secondary Containment D->E F Schedule Pickup with Licensed Hazardous Waste Vendor E->F Hand-off to EHS/Waste Coordinator G Transport to Permitted TSDF via Manifest System F->G H Final Disposal Method G->H I High-Temperature Incineration (>1200°C) H->I J Mandatory Flue Gas Treatment (Acid Gas Scrubbing to neutralize HF/SOx) I->J

Caption: Disposal workflow for this compound.

Part 5: Documentation and Regulatory Compliance

All hazardous waste disposal activities must be meticulously documented. In the U.S., a Uniform Hazardous Waste Manifest must accompany the waste from the point of generation to its final disposal facility. This "cradle-to-grave" tracking system is a legal requirement. Retain all disposal records as required by institutional policy and federal/state regulations.

By adhering to this comprehensive disposal protocol, you ensure that your vital research and development work is conducted with the highest commitment to safety, environmental stewardship, and scientific integrity.

References

Operational Safety Guide: Personal Protective Equipment for Handling Methyl 5-(trifluoromethyl)-1-benzothiophene-2-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

As a Senior Application Scientist, this guide provides a comprehensive operational framework for the safe handling of Methyl 5-(trifluoromethyl)-1-benzothiophene-2-carboxylate. This document is designed for researchers, scientists, and drug development professionals. Benzothiophene derivatives are a vital class of heterocyclic compounds in medicinal chemistry, forming the core of numerous therapeutic agents.[1][2] Given their biological activity, a rigorous approach to safety is paramount.

This guide moves beyond a simple checklist, explaining the causality behind each procedural step and PPE recommendation to build a self-validating system of laboratory safety.

Hazard Assessment and Risk Profile

A Safety Data Sheet (SDS) for the specific compound, this compound, is not consistently available. Therefore, a conservative risk profile has been established by analyzing SDS data from structurally analogous compounds, including other substituted benzothiophene and trifluoromethylthiophene derivatives.

Based on these analogs, this compound should be handled as, at a minimum, possessing the following hazards[3][4][5]:

  • Acute Toxicity, Oral (Category 4): Harmful if swallowed.

  • Skin Irritation (Category 2): Causes skin irritation.

  • Serious Eye Irritation (Category 2): Causes serious eye irritation.

  • Specific Target Organ Toxicity - Single Exposure (Category 3): May cause respiratory irritation.

Consequently, the Signal Word: Warning is appropriate for labeling and handling purposes.[3][5]

Core Personal Protective Equipment (PPE) Protocol

The selection of PPE is based on a "routes of exposure" risk mitigation strategy. The primary risks from this compound (in solid or solution form) are inhalation of dust or aerosols, direct skin and eye contact, and accidental ingestion.

Primary Engineering Control: Chemical Fume Hood

All handling of this compound, including weighing, dissolution, and transfers, must be performed inside a certified chemical fume hood. This is the most critical control measure, as it captures airborne particles and vapors at the source, protecting the user's respiratory system.[6]

Mandatory PPE Ensemble
  • Eye and Face Protection:

    • Requirement: Tightly fitting chemical splash goggles conforming to EN166 (EU) or ANSI Z87.1 (US) standards.[6][7]

    • Rationale: The compound is classified as a serious eye irritant.[3][8] Goggles provide a 360-degree seal around the eyes, offering superior protection from splashes and airborne dust compared to safety glasses. For tasks with a higher splash risk, such as transfers of large volumes or reactions under pressure, a full-face shield should be worn over the goggles.[7][9]

  • Hand Protection:

    • Requirement: Double-gloving with chemical-resistant nitrile gloves.

    • Rationale: The compound is a skin irritant.[3][10] Nitrile provides good resistance to a broad range of chemicals. The practice of double-gloving is crucial: the outer glove absorbs any initial contamination, and the inner glove remains clean, protecting the skin during the removal (doffing) of the outer pair. Gloves must be inspected for tears or pinholes before use.[6][7] Contaminated gloves must be disposed of immediately following established procedures.[6]

  • Body Protection:

    • Requirement: A flame-resistant laboratory coat, fully buttoned, with tight-fitting cuffs.

    • Rationale: This protects the skin and personal clothing from minor spills and contamination.[10][11] For procedures with a significant splash potential, a chemical-resistant apron should be worn over the lab coat.[9]

  • Respiratory Protection:

    • Requirement: Not typically required when all work is conducted within a certified fume hood.

    • Rationale: The fume hood provides adequate respiratory protection.[12] However, in the event of a large spill or a failure of the primary engineering controls, a full-face respirator with multi-gas/vapor cartridges should be used by emergency response personnel.[10][13]

Procedural Safety & Step-by-Step Workflow

Adherence to a strict workflow minimizes the risk of exposure at every stage of handling. The following diagram and steps outline the standard operational procedure.

Figure 1: Safe Handling & PPE Workflow cluster_prep Preparation Phase cluster_handling Active Handling Phase (in Fume Hood) cluster_cleanup Termination Phase cluster_exit Exit Protocol A Verify Fume Hood Certification & Airflow B Don Full PPE (Coat, Goggles, Double Gloves) A->B C Prepare Work Surface (Absorbent Liner) B->C D Weigh Solid Compound (Minimize Dust) C->D E Perform Dissolution & Reagent Addition D->E F Monitor Reaction E->F G Quench Reaction & Workup F->G H Decontaminate Glassware & Work Surface G->H I Segregate & Label Hazardous Waste H->I J Doff PPE in Sequence: 1. Outer Gloves 2. Coat 3. Goggles 4. Inner Gloves I->J K Wash Hands Thoroughly J->K

Caption: Figure 1: Safe handling workflow from preparation to post-handling exit.

Step-by-Step Guidance
  • Preparation: Before bringing the chemical into the workspace, verify the fume hood is operational and has a current certification. Don the full PPE ensemble as described above. Cover the work surface with an absorbent, disposable liner.

  • Handling the Solid: When weighing the solid compound, use a micro-spatula to gently transfer material. Avoid any actions that could generate dust. Use an anti-static weigh boat to prevent material from clinging and becoming airborne.

  • Solution Handling: When adding solvents, pour gently down the side of the flask or beaker to prevent splashing. Ensure all reaction glassware is securely clamped.

  • Post-Reaction Cleanup: All decontamination of glassware and equipment should occur within the fume hood.

Decontamination and Disposal

Proper disposal is a critical final step to ensure safety and environmental compliance.

  • PPE Removal (Doffing): Remove PPE in an order that minimizes cross-contamination. A standard procedure is:

    • Remove outer gloves.

    • Remove lab coat, turning it inside out as it is removed.

    • Remove face shield and/or goggles.

    • Remove inner gloves.

    • Immediately wash hands with soap and water.[3][7]

  • Waste Disposal:

    • Solid Waste: Contaminated items such as weigh boats, gloves, and absorbent liners must be placed in a clearly labeled, sealed hazardous waste container.

    • Liquid Waste: All solutions containing the compound, including reaction mixtures and rinse solvents, must be collected in a labeled, sealed hazardous waste container.

    • Regulatory Compliance: Do not discharge any waste to sewer systems.[6][12] All waste must be disposed of through a licensed chemical destruction plant or via controlled incineration, in accordance with local, state, and federal regulations.[6][12]

Emergency Procedures

Immediate and correct action is vital in the event of an exposure or spill.

ScenarioImmediate Action
Skin Contact Immediately remove contaminated clothing. Wash the affected area with plenty of soap and water for at least 15 minutes. Seek medical attention if irritation persists.[3][10]
Eye Contact Immediately flush eyes with copious amounts of water for at least 15 minutes at an eyewash station, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[3][8]
Inhalation Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.[3][8]
Ingestion Do NOT induce vomiting. Clean mouth with water and drink plenty of water afterwards. Call a poison center or physician for guidance.[3][14]
Small Spill (in Fume Hood) Wearing full PPE, absorb the spill with an inert material (e.g., vermiculite, sand). Scoop the material into a sealed container for hazardous waste disposal. Decontaminate the area.
Large Spill Evacuate the immediate area. Alert others and contact your institution's Environmental Health & Safety (EHS) department. Prevent entry into the area.[12]

PPE Summary by Task

Task / ScenarioEye/Face ProtectionHand ProtectionBody ProtectionRespiratory Protection
Routine Handling (in Fume Hood) Chemical Splash GogglesNitrile Gloves (Double)Flame-Resistant Lab CoatNot Required
Large Volume Transfer Goggles & Face ShieldNitrile Gloves (Double)Lab Coat & Chemical ApronNot Required
Large Spill / Fume Hood Failure Full-Face RespiratorHeavy-Duty Nitrile/Neoprene GlovesChemical-Resistant SuitFull-Face APR with Multi-Gas Cartridge

This guide is intended to establish a robust safety culture when working with this compound. Always consult your institution's specific chemical hygiene plan and EHS department for additional guidance.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.